molecular formula C5H3Cl3N2 B154744 2,4,6-Trichloro-5-methylpyrimidine CAS No. 1780-36-5

2,4,6-Trichloro-5-methylpyrimidine

Cat. No.: B154744
CAS No.: 1780-36-5
M. Wt: 197.45 g/mol
InChI Key: VTSWSQGDJQFXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloro-5-methylpyrimidine is a useful research compound. Its molecular formula is C5H3Cl3N2 and its molecular weight is 197.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30722. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSWSQGDJQFXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283267
Record name 2,4,6-Trichloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-36-5
Record name 1780-36-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trichloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichloro-5-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Compatibility of 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of 2,4,6-trichloro-5-methylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. Understanding its reactivity and stability is crucial for its effective use in research and drug development. This document summarizes available data on its solubility, stability, and reactivity with various chemical classes, and provides detailed experimental protocols for key reactions.

Chemical Properties and Stability

This compound is a solid at room temperature with a melting point range of 65-69 °C. It is a highly reactive compound due to the presence of three electron-withdrawing chlorine atoms on the pyrimidine ring, making it susceptible to nucleophilic attack.

Stability: The compound is generally stable under normal storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container. However, it is incompatible with strong oxidizing agents and strong acids. Thermal decomposition of the related compound 2,4,6-trichloropyrimidine can generate highly toxic gases and fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected Solubility
Protic Solvents Methanol, EthanolLikely soluble, may react over time
Aprotic Polar Solvents Acetone, Dichloromethane, Ethyl AcetateLikely soluble
Aprotic High-Polarity Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely highly soluble
Aqueous Solvents WaterInsoluble

Chemical Compatibility and Reactivity

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient pyrimidine ring, further activated by the three chlorine atoms, readily reacts with a variety of nucleophiles. The methyl group at the 5-position can influence the regioselectivity of these reactions.

Incompatible Materials

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to vigorous, potentially explosive, reactions.

Strong Acids: The compound is incompatible with strong acids. While specific reaction details are not extensively documented, strong acids can likely catalyze decomposition or other unwanted reactions.

Reactivity with Nucleophiles

The chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring can be sequentially or selectively displaced by nucleophiles. The reactivity of these positions is influenced by both electronic and steric factors. The general order of reactivity for nucleophilic attack on the related 2,4,6-trichloropyrimidine is C4 > C2 > C6.

Table 2: Summary of Reactivity with Common Nucleophiles

Nucleophile ClassExample NucleophilesReactivity and Products
Amines Anilines, Secondary Amines (e.g., Pyrrolidine)Mono-, di-, and tri-substituted aminopyrimidines. Regioselectivity is dependent on reaction conditions.
Alkoxides/Phenoxides Sodium Methoxide, Sodium PhenoxideForms the corresponding ether derivatives.
Ammonia/Amides Ammonia, Sodium AmideYields aminopyrimidines. Reaction with sodium amide can lead to mixtures of isomers.
Water/Hydroxide Water, Sodium HydroxideSusceptible to hydrolysis, especially under basic conditions, to form hydroxypyrimidines.
Hydrolysis

The chlorine atoms of chloropyrimidines are susceptible to hydrolysis to varying degrees, depending on the reaction conditions. For a derivative of 2,4,6-trichloropyrimidine, it has been shown that the 2-chloro isomer hydrolyzes significantly faster than the 6-chloro isomer in the presence of hydrochloric acid. This highlights the differential reactivity of the chlorine substituents.

Experimental Protocols

The following protocols are based on published procedures for the related 2,4,6-trichloropyrimidine and are expected to be adaptable for this compound with minor modifications.

General Procedure for Nucleophilic Substitution with Amines

This protocol describes a typical procedure for the monosubstitution of an amine onto the pyrimidine ring.

Materials:

  • This compound

  • Amine (e.g., p-anisidine)

  • Triethylamine (Et3N)

  • Butanol (BuOH)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of butanol and DMSO.

  • Add the desired amine (1 equivalent) and triethylamine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 95 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired substituted pyrimidine.

Synthesis of 2,4,6-Trichloropyrimidine (for reference)

This protocol outlines the synthesis of the parent compound, 2,4,6-trichloropyrimidine, from barbituric acid.

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylaniline

Procedure:

  • To a flask equipped with a reflux condenser and a dropping funnel, add barbituric acid.

  • Slowly add phosphorus oxychloride while cooling the flask in an ice bath.

  • Add N,N-dimethylaniline dropwise to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to reflux for a specified time.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,4,6-trichloropyrimidine by distillation or recrystallization.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate key relationships and workflows.

G cluster_assessment Chemical Compatibility Assessment Workflow start Start: Identify Chemical Reagent class Classify Reagent (Acid, Base, Oxidant, Nucleophile, etc.) start->class data Consult Compatibility Data (Tables 1 & 2) class->data test Perform Small-Scale Compatibility Test data->test proceed Proceed with Experiment test->proceed No Reaction avoid Avoid Combination / Seek Alternative test->avoid Reaction Observed monitor Monitor for Exotherm, Gas Evolution, Color Change proceed->monitor G cluster_pathway General Nucleophilic Aromatic Substitution (SNAr) Pathway start This compound intermediate Meisenheimer Complex (Intermediate) start->intermediate + Nu- nucleophile Nucleophile (Nu-) nucleophile->intermediate product Substituted Pyrimidine intermediate->product - Cl- leaving_group Chloride Ion (Cl-) intermediate->leaving_group

An In-depth Technical Guide to the Solubility of 2,4,6-Trichloro-5-methylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4,6-Trichloro-5-methylpyrimidine

This compound is a halogenated pyrimidine derivative. Pyrimidine and its derivatives are fundamental building blocks in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The solubility of such compounds is a critical physical property that influences their suitability for various applications, including chemical synthesis, formulation development, and biological assays.

Physical and Chemical Properties:

PropertyValueSource
CAS Number 1780-36-5[1][2]
Molecular Formula C₅H₃Cl₃N₂[1][2]
Molecular Weight 197.45 g/mol [1][2]
Melting Point 65-69 °C[2][3]
Appearance White to off-white solid[3]
Water Solubility Limited/Insoluble (Qualitative)[4]

While pyrimidine itself is soluble in many organic solvents, the solubility of its derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. The three chloro groups and the methyl group on this compound will significantly influence its interaction with different organic solvents.

Quantitative Solubility Data

A thorough search of scientific databases, patent libraries, and chemical supplier documentation did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data necessitates experimental determination to support research and development activities.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol describes the gravimetric method, a widely used and reliable technique for determining the solubility of a solid compound in a solvent.[5][6]

3.1. Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

3.2. Materials:

  • This compound (solute)

  • Organic solvent of interest (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or shaker

  • Vials with screw caps

  • Spatula

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Oven

3.3. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution.

    • Record the initial mass of the vial and the compound.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid premature crystallization.

    • Filter the collected supernatant through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any fine, undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Record the mass of the collection vial containing the filtered saturated solution.

    • Place the collection vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be below the melting point of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

    • Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dry, solid residue.

    • Repeat the drying and weighing steps until a constant mass is obtained.

3.4. Data Calculation:

  • Mass of the dissolved solid (m_solute): (Mass of vial + residue) - (Mass of empty vial)

  • Mass of the solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + residue)

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solute to a pre-weighed vial B Add a known amount of solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow undissolved solid to settle C->D E Withdraw and filter a known volume of supernatant D->E F Weigh the filtered saturated solution E->F G Evaporate the solvent F->G H Weigh the dried residue G->H I Calculate solubility H->I

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While published quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides researchers, scientists, and drug development professionals with a robust experimental protocol to determine this essential physicochemical property. The detailed methodology and the visual representation of the experimental workflow are intended to facilitate the accurate and reproducible measurement of solubility, thereby supporting further research and development involving this compound. It is recommended that solubility be determined in a range of solvents with varying polarities to obtain a comprehensive solubility profile.

References

2,4,6-Trichloro-5-methylpyrimidine synthesis from barbituric acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichloro-5-methylpyrimidine from 5-Methylbarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds. While direct, detailed experimental protocols for the synthesis of this compound are not extensively available in published literature, this guide outlines a highly probable and effective synthetic route adapted from the well-established synthesis of its unmethylated analog, 2,4,6-trichloropyrimidine, from barbituric acid. The methodologies presented are based on robust chlorination reactions utilizing phosphorus oxychloride and phosphorus pentachloride.

Introduction

This compound is a functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of three reactive chlorine atoms on the pyrimidine ring, combined with the methyl group at the 5-position, makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential biological activity. The primary route to this compound is through the chlorination of a 5-methylbarbituric acid derivative.

Synthetic Pathway Overview

The core of the synthesis involves the conversion of the hydroxyl groups of 5-methylbarbituric acid to chlorine atoms. This is typically achieved through the use of a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅) or a system that generates PCl₅ in situ, such as phosphorus trichloride (PCl₃) and chlorine gas. The reaction is generally performed at elevated temperatures, and a catalyst may be employed to enhance the reaction rate and yield.

Synthetic Pathway General Synthetic Pathway 5-Methylbarbituric_Acid 5-Methylbarbituric Acid Product This compound 5-Methylbarbituric_Acid->Product Chlorination Chlorinating_Agent POCl₃ / PCl₅ (or PCl₃ + Cl₂) Chlorinating_Agent->Product Catalyst Catalyst (e.g., DMF, N-Methylpyrrolidone) Catalyst->Product Heat Heat Heat->Product Experimental_Workflow Experimental Workflow Start Start Charge_Reactants Charge POCl₃, 5-methylbarbituric acid, and catalyst Start->Charge_Reactants Heat_Mixture Heat to 75 ± 5 °C and stir Charge_Reactants->Heat_Mixture Add_PCl3 Add PCl₃ Heat_Mixture->Add_PCl3 Introduce_Cl2 Introduce Cl₂ gas Add_PCl3->Introduce_Cl2 Distill_POCl3 Distill off excess POCl₃ Introduce_Cl2->Distill_POCl3 Vacuum_Distill Vacuum distill to purify product Distill_POCl3->Vacuum_Distill End End Vacuum_Distill->End

Reactivity of 2,4,6-Trichloro-5-methylpyrimidine with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,4,6-Trichloro-5-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), allowing for the sequential and often regioselective replacement of its three chlorine atoms. This guide provides a detailed examination of the reactivity of this compound with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. It consolidates quantitative data, outlines detailed experimental protocols, and visualizes key reaction pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Pyrimidine Core in Synthesis

The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds, including several pharmaceuticals and agrochemicals.[1] Halogenated pyrimidines, in particular, are pivotal precursors for creating diverse molecular architectures. The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates attack by nucleophiles, making the nucleophilic aromatic substitution (SNAr) a primary pathway for its functionalization.[1][2]

This compound features three reactive centers for SNAr. The regioselectivity of these substitutions is governed by a combination of electronic and steric factors, allowing for controlled, stepwise synthesis of mono-, di-, and tri-substituted pyrimidine derivatives. Understanding these factors is crucial for designing efficient synthetic routes to novel compounds.

Principles of Reactivity and Regioselectivity

The reactivity of the chlorine atoms on the this compound ring is not uniform. The positions are activated towards nucleophilic attack by the ring nitrogen atoms.

  • Positions 4 and 6: These positions are electronically equivalent and generally the most reactive. A nucleophilic attack at C4 or C6 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the para-nitrogen atom (N1), providing significant resonance stabilization.[1] This makes these sites the preferred targets for the first nucleophilic substitution.

  • Position 2: This position is situated between two nitrogen atoms. While the inductive electron-withdrawing effect of the nitrogens activates this position, the resonance stabilization of the corresponding Meisenheimer complex is typically less effective than for attack at C4/C6.[1][3] Consequently, the C2 chlorine is generally less reactive than the C4 and C6 chlorines, especially with primary and secondary amines.[3]

  • Influence of the 5-Methyl Group: The methyl group at the C5 position exerts a minor electronic and steric influence. Its electron-donating nature slightly deactivates the ring towards nucleophilic attack compared to the non-methylated 2,4,6-trichloropyrimidine. Sterically, it can modestly hinder the approach of bulky nucleophiles to the adjacent C4 and C6 positions.

In sequential substitution reactions, the first nucleophile typically adds at the C4 or C6 position. The electronic nature of this newly introduced group then influences the reactivity and regioselectivity of the subsequent substitution.

Reactions with Nitrogen Nucleophiles (Amines)

The reaction of this compound with amines is a cornerstone for the synthesis of a vast array of bioactive molecules. The regioselectivity is highly dependent on the nature of the amine and the reaction conditions.

Generally, the first substitution occurs preferentially at the C4/C6 position. With many aniline derivatives, the 4-substituted product is the major isomer when ethanol is used as the solvent.[4] More nucleophilic dialkylamines also exhibit a preference for the C4/C6 position in initial substitutions.[5][6] Forcing conditions, such as using an excess of the amine and higher temperatures, can lead to disubstitution, typically at the C2 and C4 positions.[4]

Data on Reactions with Amines
NucleophileSolventTemp. (°C)Product(s)Ratio (4-NHR : 2-NHR)Yield (%)Reference
AnilineEthanolReflux4-Anilino-2,6-dichloro-5-methylpyrimidineMajor product-[4]
4-MethoxyanilineEthanolReflux4-(4-Methoxyanilino)-2,6-dichloro-5-methylpyrimidineMajor product-[4]
Pyrrolidine--2-Chloro-4,6-bis(pyrrolidinyl)pyrimidine--[4]
BenzylamineAcetonitrile0N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine5 : 1-[7]
Morpholine2-MeTHF802-Morpholino-4-chloro-5-(trimethylsilyl)pyrimidine>99:180[5]

Note: Data for the closely related 5-chloro-2,4,6-trifluoropyrimidine and 5-trimethylsilyl-2,4-dichloropyrimidine are included to illustrate general reactivity patterns.

Reactions with Oxygen and Sulfur Nucleophiles

Oxygen Nucleophiles (Alkoxides, Hydroxides)

Alkoxides and hydroxides are strong nucleophiles that readily displace the chlorine atoms of polychloropyrimidines. The reaction typically proceeds sequentially, with the first substitution occurring at the C4 or C6 position. The resulting alkoxy- or hydroxy-dihalopyrimidine can then undergo further substitution at a different position under more forcing conditions. Hydrolysis of a chloro group to a hydroxyl group can lead to the formation of pyrimidone tautomers. A study on 2,4,6-trichloropyrimidine showed that the 2-chloro isomer hydrolyzes significantly faster than the 6-chloro isomer in acidic conditions.[4]

Sulfur Nucleophiles (Thiols)

Thiols and thiolates are soft and highly potent nucleophiles that react efficiently with polychloropyrimidines. The reaction mechanism follows the typical SNAr pathway. Due to their high nucleophilicity, these reactions often proceed under mild conditions. The regioselectivity generally favors the C4/C6 positions for the initial substitution, similar to other nucleophiles. The resulting thioether products are stable and can be valuable intermediates for further synthetic transformations, including oxidation to sulfoxides and sulfones or cross-coupling reactions.

Visualization of Reaction Pathways and Workflows

General Reaction Pathway

The following diagram illustrates the sequential nucleophilic aromatic substitution on the this compound core.

G cluster_0 Sequential Nucleophilic Aromatic Substitution A 2,4,6-Trichloro- 5-methylpyrimidine B 4-Nu-2,6-dichloro- 5-methylpyrimidine A->B + NuH (1 eq) (C4/C6 attack) C 2,4-diNu-6-chloro- 5-methylpyrimidine B->C + NuH (1 eq) (C2 attack) D 2,4,6-triNu- 5-methylpyrimidine C->D + NuH (1 eq) (C6 attack)

Caption: Sequential substitution on this compound.

Experimental Workflow for Optimization

This diagram outlines a logical workflow for optimizing the conditions for a nucleophilic substitution reaction.

G cluster_1 Reaction Optimization Workflow start Define Reaction: Substrate + Nucleophile solvent Screen Solvents (e.g., EtOH, ACN, THF, DMSO) start->solvent base Optimize Base (e.g., Et3N, DIPEA, K2CO3) solvent->base Select best solvent temp Vary Temperature (e.g., 0°C, RT, Reflux) base->temp Select best base analyze Analyze Product Mixture (NMR, GC-MS, LC-MS) Determine Yield & Regioselectivity temp->analyze end Optimized Protocol analyze->end

Caption: Workflow for optimizing a nucleophilic substitution reaction.

Experimental Protocols

The following are representative protocols for the reaction of polychloropyrimidines with nucleophiles, adapted from established literature procedures.[7][8]

Protocol 6.1: Monosubstitution with an Amine (General Procedure)

This procedure is adapted for the reaction of an amine with a polychloropyrimidine scaffold.[7]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, 0.1 M concentration) in a round-bottom flask, add a base such as diisopropylethylamine (DIPEA) or triethylamine (1.1 eq).

  • Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Add the amine nucleophile (1.0-1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, evaporate the solvent under reduced pressure. Partition the crude residue between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to isolate the monosubstituted product.

Protocol 6.2: Disubstitution with an Alcohol/Thiol (General Procedure)

This procedure is adapted for the sequential substitution using an oxygen or sulfur nucleophile.[8]

  • Reaction Setup: Dissolve the starting this compound (1.0 eq) in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C.

  • First Substitution: Add the first nucleophile (e.g., an alcohol or thiol, 1.0 eq) to the stirring solution, followed by the addition of a base (e.g., DIPEA, 1.0 eq). Stir the reaction at 0 °C for 30 minutes to 1 hour, monitoring by TLC.

  • Second Substitution: Once the formation of the monosubstituted intermediate is confirmed, add the second nucleophile (1.0 eq) and an additional equivalent of base (1.0 eq) to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the intermediate.

  • Workup and Purification: Dilute the reaction mixture with the organic solvent and wash several times with water to remove salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to afford the product, which can be used for the next step or purified by chromatography if necessary.

Conclusion

This compound is a privileged scaffold for the synthesis of highly functionalized pyrimidine derivatives. The chlorine atoms at the C2, C4, and C6 positions can be displaced in a controlled, sequential manner by a wide range of nucleophiles. The regioselectivity of these SNAr reactions is predictable, with initial substitution favoring the more electronically activated C4 and C6 positions. This predictable reactivity, combined with the commercial availability of the starting material, makes this compound an invaluable tool for chemists in the fields of drug discovery, agrochemicals, and materials science, enabling the rapid generation of molecular diversity for biological screening and materials development.

References

Regioselectivity in Nucleophilic Substitution of 2,4,6-Trichloro-5-methylpyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,4,6-trichloro-5-methylpyrimidine. While specific kinetic and quantitative data for this exact molecule are not extensively published, this guide synthesizes established principles from closely related polychlorinated and 5-substituted pyrimidines to provide a robust predictive framework. The content herein is intended to assist in the strategic design of synthetic routes for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

Core Principles of Nucleophilic Substitution on Polychloropyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the presence of electron-withdrawing chloro substituents, making the carbon atoms of the ring susceptible to attack by nucleophiles. In 2,4,6-trichlorinated pyrimidines, the three chlorine atoms are not equally reactive.

The generally accepted order of reactivity for nucleophilic substitution is C4(6) > C2. This preference is primarily attributed to the superior ability of the nitrogen atom at position 1 (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C4 or C6 positions. Attack at C2 results in a less stable intermediate as the negative charge is shared between the two nitrogen atoms.

The 5-methyl group in this compound is a weak electron-donating group. This has two main effects:

  • A slight overall deactivation of the ring towards nucleophilic attack compared to its non-methylated counterpart.

  • A minor electronic influence on the regioselectivity, which is largely overshadowed by the powerful directing effects of the ring nitrogens. The primary influence of the 5-methyl group is likely to be steric, potentially hindering attack at the adjacent C4 and C6 positions by bulky nucleophiles, although this effect is generally considered to be minimal.

Predicted Regioselectivity and Influence of the Nucleophile

Based on the foundational principles of SNAr reactions on polychloropyrimidines, monosubstitution of this compound is strongly predicted to occur preferentially at the C4 or C6 position. These two positions are electronically equivalent. The reaction with one equivalent of a nucleophile is therefore expected to yield the 4-substituted-2,6-dichloro-5-methylpyrimidine as the major product.

The nature of the nucleophile plays a significant role in the outcome of the reaction. While strong C4/C6 selectivity is expected for a wide range of nucleophiles (amines, alkoxides, thiolates), hard nucleophiles are particularly biased towards reacting at the more electrophilic C4/C6 positions. Softer nucleophiles may show slightly reduced selectivity. Furthermore, palladium catalysis has been shown in some polychloropyrimidine systems to alter the innate regioselectivity, although in many cases it still favors C4 substitution.[1]

Quantitative Data from an Analogous System

Direct quantitative data for the regioselective substitution of this compound is scarce in the literature. However, a study on the closely related 5-chloro-2,4,6-trifluoropyrimidine provides valuable insight into the expected isomer ratios when reacted with various amine nucleophiles.[2][3] The electronic effects of fluorine versus chlorine are similar in this context, making this a strong predictive model.

Nucleophile (Amine)Major Product IsomerRatio (4-substituted : 2-substituted)Isolated Yield of Major Isomer (%)
Ammonia4-Amino-5-chloro-2,6-difluoropyrimidine9 : 162
Ethylamine4-(Ethylamino)-5-chloro-2,6-difluoropyrimidine8 : 165
Propylamine4-(Propylamino)-5-chloro-2,6-difluoropyrimidine7 : 151
BenzylamineN-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine5 : 141
AnilineN-Phenyl-5-chloro-2,6-difluoropyrimidin-4-amine10 : 168
Pyrrolidine4-(Pyrrolidin-1-yl)-5-chloro-2,6-difluoropyrimidine15 : 171
Piperidine4-(Piperidin-1-yl)-5-chloro-2,6-difluoropyrimidine>20 : 174
Morpholine4-(Morpholin-4-yl)-5-chloro-2,6-difluoropyrimidine>20 : 172

Data adapted from a study on 5-chloro-2,4,6-trifluoropyrimidine and should be considered as a predictive guide for this compound.[2][3]

Reaction Mechanisms and Experimental Workflow

The regioselectivity of the nucleophilic aromatic substitution on this compound can be visualized through the following reaction pathway diagram.

SNAr_Mechanism cluster_main Nucleophilic Aromatic Substitution Pathways cluster_c4 Path A: Attack at C4/C6 (Major) cluster_c2 Path B: Attack at C2 (Minor) start 2,4,6-Trichloro- 5-methylpyrimidine int_c4 Meisenheimer Intermediate (C4 Attack) start->int_c4 + Nu⁻ int_c2 Meisenheimer Intermediate (C2 Attack) start->int_c2 + Nu⁻ prod_c4 4-Nu-2,6-dichloro- 5-methylpyrimidine int_c4->prod_c4 - Cl⁻ prod_c2 2-Nu-4,6-dichloro- 5-methylpyrimidine int_c2->prod_c2 - Cl⁻

Caption: Reaction pathways for nucleophilic substitution on this compound.

A generalized workflow for conducting these reactions and isolating the major product is outlined below.

Experimental_Workflow cluster_workflow General Experimental Workflow A Dissolve this compound and base (e.g., DIPEA) in solvent (e.g., ACN) B Cool reaction mixture to 0 °C A->B C Add nucleophile (1.0 eq.) dropwise B->C D Stir at 0 °C to room temperature. Monitor by TLC/LC-MS C->D E Aqueous workup (e.g., DCM/water extraction) D->E F Dry organic layer (e.g., MgSO₄) and concentrate in vacuo E->F G Purify major isomer by column chromatography or recrystallization F->G

Caption: Generalized experimental workflow for monosubstitution.

Detailed Experimental Protocols

The following is a generalized experimental protocol for the monosubstitution of this compound with an amine nucleophile, adapted from procedures for analogous compounds.[2][3] Researchers should optimize conditions for their specific nucleophile and scale.

Materials:

  • This compound

  • Amine nucleophile (1.0 equivalent)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.0-1.2 equivalents)

  • Anhydrous acetonitrile (ACN) or other suitable aprotic solvent

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (concentration typically 0.1-0.5 M).

  • Add the base (e.g., DIPEA, 1.1 eq.) to the solution.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the amine nucleophile (1.0 eq.), either neat or as a solution in the reaction solvent, dropwise over several minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the major 4-substituted isomer.

Characterization: The structure of the major and minor isomers should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry. The regiochemistry can be definitively assigned using 2D NMR techniques such as HMBC and NOESY experiments.

Conclusion

The nucleophilic aromatic substitution of this compound is a predictable and regioselective process, strongly favoring the displacement of the chlorine atom at the C4 (or C6) position. This selectivity is governed by the inherent electronic properties of the pyrimidine ring. By leveraging the principles outlined in this guide and drawing parallels from well-studied analogous systems, researchers and drug development professionals can effectively utilize this versatile scaffold to synthesize a wide array of novel, polysubstituted pyrimidines for various applications. Careful optimization of reaction conditions and choice of nucleophile are key to maximizing the yield of the desired regioisomer.

References

2,4,6-Trichloro-5-methylpyrimidine: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-methylpyrimidine is a highly reactive heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its trifunctional nature, arising from the three reactive chlorine atoms on the pyrimidine ring, allows for sequential and regioselective nucleophilic substitution reactions. This property makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional dyes. The presence of the methyl group at the 5-position can also influence the steric and electronic properties of the final products, offering a handle for fine-tuning molecular interactions with biological targets.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its application in the synthesis of bioactive molecules, with a particular focus on its role in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 1780-36-5ChemShuttle
Molecular Formula C₅H₃Cl₃N₂ChemShuttle
Molecular Weight 197.45 g/mol ChemShuttle
Appearance White crystalline solidChemShuttle
Melting Point 68-71 °CChemShuttle
Solubility Limited solubility in water, soluble in polar organic solvents like DMSO.ChemShuttle
Storage Store in a tightly sealed container at room temperature, away from moisture and light.ChemShuttle

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of a 5-methylbarbituric acid derivative. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

This protocol describes the synthesis of this compound from 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (also known as N-methylbarbituric acid).

Materials:

  • 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Ice

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, add phosphorus oxychloride.

  • Slowly add N,N-dimethylaniline to the phosphorus oxychloride with cooling and stirring.

  • Add 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione portion-wise to the mixture. An exothermic reaction will occur.

  • Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.

  • After cooling, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the organic layer with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or distillation under reduced pressure.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.

G 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione This compound This compound 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione->this compound Chlorination POCl3 / N,N-dimethylaniline POCl3 / N,N-dimethylaniline POCl3 / N,N-dimethylaniline->this compound

Caption: Synthesis of this compound.

Reactivity and Applications as a Chemical Intermediate

The three chlorine atoms on the pyrimidine ring of this compound exhibit different reactivities towards nucleophiles, allowing for controlled, stepwise substitutions. The chlorine atoms at the 2- and 6-positions are generally more reactive than the one at the 4-position. This differential reactivity is key to its utility as a scaffold for building complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound readily undergoes nucleophilic aromatic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions are fundamental to its application in drug discovery and materials science.

The general workflow for a nucleophilic substitution reaction is depicted in the following diagram.

G This compound This compound Substituted Pyrimidine Substituted Pyrimidine This compound->Substituted Pyrimidine SNAr Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile (e.g., R-NH2, R-OH, R-SH)->Substituted Pyrimidine

Caption: General Nucleophilic Substitution Workflow.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The ability to introduce various substituents onto the pyrimidine ring allows for the optimization of binding to the ATP pocket of kinases. While many examples in the literature utilize the non-methylated 2,4,6-trichloropyrimidine, the principles are directly applicable to the 5-methyl analog.

For instance, 2,4,6-trichloropyrimidine is a starting material for the synthesis of Aurora kinase inhibitors.[2] These inhibitors play a role in regulating mitosis, and their dysregulation is implicated in cancer. A general synthetic strategy involves the sequential substitution of the chlorine atoms with different amine nucleophiles.

The signaling pathway affected by such inhibitors can be visualized as follows.

G cluster_0 Cell Proliferation Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Aurora Kinase Aurora Kinase Receptor Tyrosine Kinase->Aurora Kinase Activates Downstream Effectors Downstream Effectors Aurora Kinase->Downstream Effectors Phosphorylates Cell Cycle Progression Cell Cycle Progression Downstream Effectors->Cell Cycle Progression Promotes Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor->Aurora Kinase Inhibits

Caption: Inhibition of Aurora Kinase Signaling Pathway.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general method for the monosubstitution of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1 equivalent) to the solution.

  • Add the base (1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer and purify the product by column chromatography on silica gel.

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its trifunctional reactivity allows for the construction of complex molecular architectures through controlled, sequential nucleophilic substitutions. This feature has been exploited in the synthesis of various compounds, particularly in the field of medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. The detailed protocols and reactivity patterns described in this guide are intended to facilitate its use by researchers and professionals in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

Physical and chemical properties of 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Trichloro-5-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, outlines its chemical characteristics, and presents relevant safety information.

Chemical Identity and Structure

This compound is a halogenated pyrimidine derivative. The presence of three reactive chlorine atoms on the pyrimidine ring makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceutical compounds and other specialty chemicals.

structure cluster_pyrimidine This compound C1 N C2 C C1->C2 C6 C C1->C6 C3 N C2->C3 C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 C5 C C4->C5 C4->C5 Cl2 Cl C4->Cl2 C5->C6 Me CH₃ C5->Me C6->C1 Cl3 Cl C6->Cl3

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[1][2]
CAS Number 1780-36-5[1][2]
Molecular Formula C₅H₃Cl₃N₂[1][2]
SMILES Cc1c(Cl)nc(Cl)nc1Cl[1]
InChI Key VTSWSQGDJQFXHB-UHFFFAOYSA-N[1]

| Synonyms | 5-Methyl-2,4,6-trichloropyrimidine, Pyrimidine, 2,4,6-trichloro-5-methyl-[1][2] |

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized below. These properties are essential for designing experimental conditions, including reaction setups and purification methods.

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Weight 197.45 g/mol [1]
Physical Form Solid
Melting Point 65-69 °C
Boiling Point Data not available
Density Data not available

| Solubility | Data not available | |

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the three chlorine substituents on the electron-deficient pyrimidine ring. These chlorine atoms are susceptible to nucleophilic substitution, making the molecule a valuable building block for introducing the 5-methylpyrimidine scaffold into more complex structures. The chlorine atoms at positions 2, 4, and 6 can be selectively or fully displaced by a variety of nucleophiles, such as amines, alcohols, and thiols.

reactivity reactant This compound product Substituted Pyrimidine Derivative reactant->product Nucleophilic Substitution nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: General reaction pathway for this compound.

Experimental Protocols

workflow start 5-Methylbarbituric Acid (Precursor) step1 Chlorination Reaction (e.g., POCl₃ / PCl₅) start->step1 step2 Reaction Work-up (Quenching / Neutralization) step1->step2 step3 Purification (e.g., Crystallization / Chromatography) step2->step3 product This compound (Final Product) step3->product

Caption: Conceptual workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[1]

Table 3: GHS Hazard Information

Category Classification
GHS Pictogram Danger
Signal Word Danger
Hazard Class Acute Toxicity 4 (Oral), Skin Corrosion 1B[1]
Hazard Statements H302: Harmful if swallowed.[1]H314: Causes severe skin burns and eye damage.[1]

| Precautionary Codes | P260, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338 |

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.[5]

  • Wash hands thoroughly after handling.[5]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

References

A Technical Guide to the Stability and Storage of 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability and recommended storage conditions for 2,4,6-Trichloro-5-methylpyrimidine (CAS No. 1780-36-5), a key intermediate in pharmaceutical synthesis. Proper handling and storage are critical to maintain its chemical integrity and ensure the reliability of experimental outcomes.

Core Chemical Properties and Stability

This compound is a solid, crystalline compound. While detailed, publicly available quantitative studies on its degradation kinetics under various environmental conditions such as hydrolysis, photolysis, and thermal decomposition are limited, safety data sheets and product information from various suppliers consistently indicate that the compound is stable under recommended storage conditions.

General Stability Profile:

  • Chemical Stability: The compound is considered chemically stable at room temperature when stored in a tightly sealed container.[1]

  • Conditions to Avoid: Exposure to incompatible materials, excess heat, and moisture should be avoided to prevent degradation.

  • Incompatible Materials: Strong oxidizing agents and strong acids are incompatible with this compound.

  • Hazardous Decomposition Products: In the event of thermal decomposition, hazardous substances such as hydrogen chloride, nitrogen oxides, and carbon oxides may be produced.

Quantitative Data Summary

Detailed experimental data on the degradation rates of this compound under specific conditions (e.g., varying pH, temperature, and light exposure) are not extensively reported in publicly accessible literature. The following table summarizes its key physical and chemical properties.

PropertyValueReference
CAS Number 1780-36-5[2]
Molecular Formula C₅H₃Cl₃N₂[2]
Molecular Weight 197.45 g/mol [2][3]
Appearance Solid[2]
Melting Point 65-69 °C[1][2]
Boiling Point 132-136 °C (at 23-25 Torr)[1]
Storage Temperature Room Temperature[1]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These guidelines are based on standard practices for chemically reactive and hazardous materials.

Storage:

  • Container: Store in a tightly closed, original container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Light: Protect from direct sunlight by storing in a dark place.[1]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

Handling:

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

  • Hygiene: Wash hands thoroughly after handling.

  • Spills: In case of a spill, avoid generating dust. Sweep up the material and place it into a suitable disposal container.

Logical Workflow for Stability Maintenance

The following diagram illustrates the key decision points and procedures for maintaining the stability of this compound from receipt to use.

A Receipt of This compound B Inspect Container Seal A->B C Store in Designated Area: - Cool, Dry, Well-Ventilated - Away from Incompatibles - Protect from Light B->C Seal Intact D Quarantine and Report B->D Seal Broken E Required for Use? C->E E->C No F Equilibrate to Room Temperature Before Opening E->F Yes G Dispense in Ventilated Area (Fume Hood) F->G H Tightly Reseal Container G->H I Return to Storage H->I I->C

Caption: Workflow for ensuring the stability of this compound.

Disclaimer: The information provided in this technical guide is based on publicly available safety data and product information. It is intended for informational purposes for trained professionals. Users should always consult the specific safety data sheet provided by the manufacturer and follow all institutional and regulatory safety guidelines. No specific experimental protocols for stability testing were found in the public domain for this compound.

References

In-Depth Technical Guide: 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2,4,6-trichloro-5-methylpyrimidine. This compound, a halogenated pyrimidine derivative, serves as a versatile building block in medicinal chemistry and materials science. This document is intended to be a resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering detailed experimental protocols and consolidated data to facilitate its application.

Molecular Structure and Chemical Properties

This compound is a solid organic compound with the chemical formula C₅H₃Cl₃N₂.[1][2] Its structure consists of a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a methyl group at position 5. The presence of multiple reactive chlorine atoms makes it a valuable intermediate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 1780-36-5[1][2]
Molecular Formula C₅H₃Cl₃N₂[1][2]
Molecular Weight 197.45 g/mol [1][2]
Appearance Off-white solid[1]
Melting Point 65-69 °C[1]
Boiling Point 132-136 °C (at 23-25 Torr)[1]
SMILES Cc1c(Cl)nc(Cl)nc1Cl[1]
InChI 1S/C5H3Cl3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of a substituted pyrimidine precursor. A common method involves the reaction of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (also known as N-methylbarbituric acid) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus trichloride (PCl₃) and chlorine.[1]

Experimental Protocol: Synthesis from N-Methylbarbituric Acid

This protocol is based on established methods for the chlorination of pyrimidine derivatives.[1]

Materials:

  • 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione (N-methylbarbituric acid)

  • Phosphorus trichloride (PCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (CH₂Cl₂)

  • Ice water

  • 2-liter flask with stirring and cooling capabilities

  • Reflux condenser

  • Suction filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 2-liter flask, add 450 mL (2.94 mol) of phosphorus trichloride.

  • While cooling and stirring, slowly add 49.3 mL (0.39 mol) of N,N-dimethylaniline.

  • In portions over 20 minutes, add 142 g (1 mol) of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione. The reaction is exothermic.

  • Heat the reaction mixture to reflux and maintain for 5 hours, or until the cessation of gas evolution.

  • Carefully and slowly pour the reaction suspension into water, maintaining the temperature between 25°C and 30°C.

  • Filter the resulting aqueous suspension by suction.

  • Dissolve the collected solid filtrate in 250 mL of dichloromethane.

  • Filter the dichloromethane solution until it is clear.

  • Extract the solution twice with 250 mL of ice water.

  • Dry the organic phase and concentrate it by evaporation to obtain a crystalline residue.

  • Dry the residue under vacuum to yield this compound.

Expected Yield: Approximately 64.2% with a melting point of 67°C - 68°C.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product N-Methylbarbituric Acid N-Methylbarbituric Acid Mixing Mixing and Exothermic Reaction N-Methylbarbituric Acid->Mixing PCl3 PCl3 PCl3->Mixing N,N-Dimethylaniline N,N-Dimethylaniline N,N-Dimethylaniline->Mixing Reflux Reflux (5h) Mixing->Reflux Quenching Quenching in Water Reflux->Quenching Filtration1 Suction Filtration Quenching->Filtration1 Dissolution Dissolution in CH2Cl2 Filtration1->Dissolution Filtration2 Filtration Dissolution->Filtration2 Extraction Extraction with Ice Water Filtration2->Extraction Drying_Evaporation Drying and Evaporation Extraction->Drying_Evaporation Final_Drying Vacuum Drying Drying_Evaporation->Final_Drying Product 2,4,6-Trichloro-5- methylpyrimidine Final_Drying->Product

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Data

Table 2: Predicted and Expected Spectroscopic Data

TechniqueExpected Features
¹H-NMR A singlet for the methyl protons (CH₃), expected in the range of 2.0-3.0 ppm.
¹³C-NMR Signals for the methyl carbon, and four distinct aromatic carbons of the pyrimidine ring. The carbons attached to chlorine will be significantly downfield.
IR Spectroscopy Characteristic peaks for C-Cl stretching, C-N stretching, and C=C/C=N ring vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (197.45 g/mol ) with a characteristic isotopic pattern due to the three chlorine atoms.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. Halogenated pyrimidines, such as this compound, are particularly valuable as they provide multiple sites for synthetic elaboration. The reactivity of the chloro-substituents allows for the creation of libraries of compounds for screening against various biological targets.

While specific biological activities for this compound are not extensively documented in public literature, its utility as a synthetic intermediate suggests its role in the development of novel therapeutics. The general workflow for utilizing such a compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow Start This compound Library_Synthesis Combinatorial Library Synthesis (Nucleophilic Substitution) Start->Library_Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In vitro and In vivo) Lead_Optimization->Preclinical_Studies Clinical_Development Clinical Development Preclinical_Studies->Clinical_Development

Caption: General workflow for drug discovery using a versatile chemical scaffold.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.[1] It should be stored in a dark, dry place at room temperature.[1]

Table 3: GHS Hazard Information

Hazard StatementCodeDescription
H302Acute toxicity, oralHarmful if swallowed
H314Skin corrosion/irritationCauses severe skin burns and eye damage

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide provides essential information on its molecular structure, properties, a detailed synthesis protocol, and its potential applications in drug discovery. The provided data and workflows are intended to serve as a valuable resource for scientists and researchers, enabling further exploration and utilization of this versatile compound.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrimidine ring, further activated by three chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various nucleophiles, enabling the synthesis of diverse molecular scaffolds for the development of novel therapeutic agents. Pyrimidine derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for performing SNAr reactions on this compound with various nucleophiles.

Regioselectivity of Nucleophilic Aromatic Substitution

The substitution pattern on the this compound ring is governed by a combination of electronic and steric effects. The two nitrogen atoms in the pyrimidine ring withdraw electron density, activating the carbon atoms towards nucleophilic attack. Generally, the C4 and C6 positions are more electrophilic and sterically accessible than the C2 position, which is situated between the two nitrogen atoms. The methyl group at the C5 position can also exert a minor steric influence on the adjacent C4 and C6 positions.

Consequently, the first nucleophilic substitution typically occurs preferentially at the C4 or C6 position. Subsequent substitutions can be directed by controlling reaction conditions and the nature of the nucleophile.

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, a common feature in many kinase inhibitors that target the ATP-binding site of the enzyme. Notably, derivatives of substituted pyrimidines have been investigated as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.

Below is a diagram illustrating the general workflow for the synthesis of substituted pyrimidine derivatives from this compound and their potential application as kinase inhibitors.

G A This compound B First Nucleophilic Substitution (Nu1-H) A->B C4/C6 position C Monosubstituted Intermediate B->C D Second Nucleophilic Substitution (Nu2-H) C->D E Disubstituted Product D->E F Further Functionalization or Third Substitution E->F G Bioactive Molecule (e.g., Kinase Inhibitor) F->G

Caption: General workflow for the synthesis of bioactive molecules from this compound.

Experimental Protocols

The following protocols describe the general procedures for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles.

Protocol 1: Reaction with Primary and Secondary Amines (Amination)

This protocol details the reaction of this compound with ammonia to yield 4-amino-2,6-dichloro-5-methylpyrimidine. This procedure can be adapted for other primary and secondary amines.

Materials:

  • This compound

  • Ammonia gas (or corresponding amine)

  • Dimethoxyethane (DME)

  • Water

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (0.2 mol, 39.5 g) in 250 mL of dimethoxyethane in a round-bottom flask.[2]

  • Bubble ammonia gas through the solution at room temperature until saturation is achieved, resulting in the formation of a white suspension.[2]

  • Stir the suspension for 12 hours at room temperature.[2]

  • Concentrate the reaction mixture using a rotary evaporator.[2]

  • To the residue, add 200 mL of water and filter the resulting suspension to collect the precipitate.[2]

  • Dry the collected precipitate. The mother liquor can be concentrated to half its volume to recover more product.[2]

  • Recrystallize the crude product from an acetonitrile/water (5:1) mixture to obtain pure 4-amino-2,6-dichloro-5-methylpyrimidine.[2]

Expected Yield: Approximately 75%.[2]

Protocol 2: Reaction with Anilines

This protocol describes a general method for the reaction of this compound with substituted anilines.

Materials:

  • This compound

  • Substituted aniline

  • Ethanol or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol or DMF (10 mL), add the substituted aniline (1.1 mmol).

  • Add a base such as triethylamine or DIPEA (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2,6-dichloro-5-methylpyrimidin-4-amine.

Protocol 3: Reaction with Thiols (Thiolation)

This protocol outlines a general procedure for the reaction with thiol nucleophiles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, sodium thiomethoxide)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 mmol) to a suspension of a base like sodium hydride (1.2 mmol) in the anhydrous solvent (10 mL) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 mmol) in the same solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2,6-dichloro-5-methyl-4-(alkyl/arylthio)pyrimidine.

Protocol 4: Reaction with Alcohols/Phenols (Alkoxylation/Aryloxylation)

This protocol provides a general method for the substitution with alcohol or phenol nucleophiles.

Materials:

  • This compound

  • Alcohol or Phenol

  • A strong base (e.g., sodium hydride, sodium methoxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.1 mmol) to a suspension of sodium hydride (1.2 mmol) in the anhydrous solvent (10 mL) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to generate the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 mmol) in the same solvent.

  • The reaction may be stirred at room temperature or heated depending on the nucleophilicity of the alkoxide/phenoxide. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 4-alkoxy/aryloxy-2,6-dichloro-5-methylpyrimidine.

Quantitative Data Summary

The following tables summarize the expected outcomes for monosubstitution reactions on this compound based on known reactivity patterns of related polychlorinated pyrimidines. The primary site of substitution is the C4/C6 position.

Table 1: Reaction with Amine Nucleophiles

NucleophileProductTypical ConditionsYield (%)Reference
Ammonia4-Amino-2,6-dichloro-5-methylpyrimidineDME, rt, 12h75[2]
Primary Amines2,6-Dichloro-5-methyl-N-alkyl/arylpyrimidin-4-amineBase (e.g., TEA, DIPEA), Solvent (e.g., EtOH, DMF), HeatModerate to HighInferred from related reactions
Secondary Amines4-(Dialkylamino)-2,6-dichloro-5-methylpyrimidineBase (e.g., TEA, DIPEA), Solvent (e.g., EtOH, DMF), HeatModerate to HighInferred from related reactions

Table 2: Reaction with Thiol and Alcohol Nucleophiles

NucleophileProductTypical ConditionsYield (%)Reference
Thiols4-(Alkyl/arylthio)-2,6-dichloro-5-methylpyrimidineBase (e.g., NaH, K₂CO₃), Anhydrous Solvent (e.g., THF, ACN)Moderate to HighInferred from related reactions
Alcohols/Phenols4-(Alkoxy/aryloxy)-2,6-dichloro-5-methylpyrimidineBase (e.g., NaH, NaOMe), Anhydrous Solvent (e.g., THF, DMF)Moderate to HighInferred from related reactions

Signaling Pathway: PI3K/Akt/mTOR

Derivatives of substituted pyrimidines are frequently designed as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Pyrimidine-based inhibitors can bind to the ATP-binding pocket of PI3K or mTOR, blocking their kinase activity and downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Survival Cell Survival mTORC1->Survival Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->PI3K Inhibition Pyrimidine_Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimidine-based drugs.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Polychlorinated pyrimidines are valuable building blocks in medicinal chemistry, serving as scaffolds for the synthesis of a diverse array of biologically active compounds. This document provides detailed application notes and protocols for the Suzuki coupling of 2,4,6-trichloro-5-methylpyrimidine with a focus on regioselectivity and optimization of reaction conditions. The protocols and data presented are based on studies of closely related polychlorinated pyrimidines and pyridopyrimidines, offering a robust starting point for the development of specific applications.

The this compound core offers multiple reactive sites for substitution. The chlorine atoms at the C4 and C6 positions are generally more reactive towards palladium-catalyzed cross-coupling than the chlorine at the C2 position due to the electronic effects of the adjacent nitrogen atoms. This inherent reactivity allows for selective and sequential functionalization, providing access to a wide range of mono-, di-, and tri-substituted pyrimidine derivatives.

Key Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)Ln-Cl OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_Rprime R-Pd(II)Ln-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product R_Cl Pyrimidine-Cl R_Cl->OxAdd R_BOH2 R'-B(OH)₂ + Base R_BOH2->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Condition Optimization

The following tables summarize data from studies on analogous polychlorinated systems, which can guide the optimization of Suzuki coupling reactions with this compound.

Table 1: Catalyst Screening for Mono-Arylation

This data is based on the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid and is indicative of catalyst performance for mono-substitution.[1]

Catalyst (5 mol%)SolventBaseTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄ 1,4-Dioxane/H₂O (2:1) K₂CO₃ 100 15 65
Pd(dppf)Cl₂1,4-Dioxane/H₂O (2:1)K₂CO₃1001558
Pd(OAc)₂1,4-Dioxane/H₂O (2:1)K₂CO₃1001535
PdCl₂(PPh₃)₂1,4-Dioxane/H₂O (2:1)K₂CO₃1001542
Table 2: Base and Solvent Screening for Mono-Arylation

Optimization of the base and solvent system is crucial for efficient coupling.[1]

Base (3 equiv.)Solvent System (Ratio)Temperature (°C)Time (min)Yield (%)
K₂CO₃ 1,4-Dioxane/H₂O (2:1) 100 15 80
Na₂CO₃1,4-Dioxane/H₂O (2:1)1001575
Cs₂CO₃1,4-Dioxane/H₂O (2:1)1001572
K₃PO₄1,4-Dioxane/H₂O (2:1)1001568
K₂CO₃Toluene/H₂O (2:1)1001555
K₂CO₃DMF/H₂O (2:1)1001562
Table 3: Regioselective Suzuki Coupling of 2,4,5,6-Tetrachloropyrimidine

This table demonstrates the regioselectivity and yields for the mono-arylation of a closely related substrate, 2,4,5,6-tetrachloropyrimidine, which suggests a similar reactivity pattern for this compound where the C4/C6 positions are most reactive.[2]

Arylboronic AcidProductCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
4-Methylphenylboronic acid6-(4-Methylphenyl)-2,4,5-trichloropyrimidine1.060287
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2,4,5-trichloropyrimidine3.060295
4-Fluorophenylboronic acid6-(4-Fluorophenyl)-2,4,5-trichloropyrimidine3.060293
2-Methoxyphenylboronic acid6-(2-Methoxyphenyl)-2,4,5-trichloropyrimidine3.060297

Reaction Conditions: Pd(PPh₃)₂Cl₂ catalyst, K₂CO₃ (2M aq.), 1,4-dioxane.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and desired outcomes (mono-, di-, or tri-substitution).

Protocol 1: Microwave-Assisted Mono-Arylation at the C4/C6 Position

This protocol is adapted from a microwave-assisted procedure for 2,4-dichloropyrimidines and is expected to be effective for the selective mono-arylation of this compound.[1][3]

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Pd(PPh₃)₄ (0.5 - 2 mol%)

  • K₂CO₃ (3 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • 10 mL microwave reactor vial

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated pyrimidine.

Protocol 2: Stepwise Di- and Tri-Arylation under Thermal Conditions

This protocol allows for the sequential introduction of different aryl groups by carefully controlling the stoichiometry and reaction conditions. The initial, more reactive C4/C6 positions are targeted first, followed by the less reactive C2 position. This is based on procedures for related trihalogenated heterocycles.[4]

Materials:

  • This compound

  • Arylboronic acid 1 (1.05 equivalents for mono-substitution, 2.1 equivalents for di-substitution)

  • Arylboronic acid 2 (1.05 equivalents for tri-substitution)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ or Na₂CO₃ (2 equivalents per coupling step)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Schlenk tube or round-bottom flask with condenser

Procedure for Di-Arylation at C4 and C6:

  • In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1 mmol), arylboronic acid 1 (2.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4 mmol).

  • Add degassed toluene (10 mL) and ethanol (3 mL).

  • Heat the reaction mixture to 110 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 7-11) to isolate the 4,6-diaryl-2-chloro-5-methylpyrimidine.

Procedure for Tri-Arylation:

  • Using the isolated 4,6-diaryl-2-chloro-5-methylpyrimidine (1 mmol), repeat the Suzuki coupling procedure with arylboronic acid 2 (1.05 mmol).

  • Higher temperatures and longer reaction times may be necessary for the coupling at the less reactive C2 position.

  • Work-up and purify as described previously to obtain the 2,4,6-triaryl-5-methylpyrimidine.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent seal Seal Reaction Vessel (Microwave Vial or Flask) solvent->seal heat Heat with Stirring (Microwave or Conventional) seal->heat cool Cool to Room Temperature heat->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Isolated Product

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Regioselectivity start This compound Cl Cl Cl mono 4-Aryl-2,6-dichloro-5-methylpyrimidine Cl Ar Cl start:c4->mono:c4 1 eq. ArB(OH)₂ (High Reactivity) di 4,6-Diaryl-2-chloro-5-methylpyrimidine Cl Ar Ar mono:c6->di:c6 1 eq. ArB(OH)₂ tri 2,4,6-Triaryl-5-methylpyrimidine Ar' Ar Ar di:c2->tri:c2 1 eq. Ar'B(OH)₂ (Low Reactivity)

Figure 3: Logical relationship of regioselective Suzuki coupling on the pyrimidine core.

References

Application Notes and Protocols for Sonogashira Coupling of 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the pyrimidine ring is a key strategy in drug discovery for developing novel compounds with enhanced potency and selectivity. 2,4,6-Trichloro-5-methylpyrimidine is a versatile building block, offering multiple sites for substitution. The Sonogashira coupling, a powerful palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides a direct method for the introduction of alkynyl moieties, which are valuable functionalities in drug candidates.[3][4]

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes. Due to the presence of three chloro substituents, the reaction can potentially yield mono-, di-, or tri-alkynylated products. The protocol described here offers a starting point for selective functionalization, which can be further optimized to achieve the desired substitution pattern.

Chemoselectivity Considerations

The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > OTf > Cl.[3][5] While chloroarenes are typically less reactive, the electron-deficient nature of the pyrimidine ring can facilitate the oxidative addition of the C-Cl bond to the palladium catalyst. The chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring exhibit different reactivities, which can be exploited for selective functionalization. The C4 and C6 positions are generally more reactive towards nucleophilic substitution and cross-coupling reactions than the C2 position. By carefully controlling the reaction conditions, such as temperature, reaction time, and stoichiometry of the alkyne, selective mono- or di-alkynylation can be favored.

Experimental Protocols

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. It is intended as a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)

  • Anhydrous and anaerobic reaction conditions are recommended.[6]

General Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 1-5 mol%).

  • Add this compound (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv for mono-alkynylation).

  • Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 equiv).

  • Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-80 °C) as needed for less reactive substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated pyrimidine.

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of various halopyrimidines, which can serve as a reference for optimizing the reaction with this compound.

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
5-Bromo-2-chloropyrimidineTerminal AlkynePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT - 80Good[7]
4-Iodo-6-methyl-2-(methylthio)pyrimidineAryl Propargyl EtherPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NAcetonitrileRTExcellent[8]
5-Iodouracil DerivativesPropargyl AlcoholPdCl₂(PPh₃)₂ (10)CuI (30)Et₃NDMFRTModerate[9]
IodopyridinesTerminal AlkynesPdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF65Good-Excellent[10][11]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine: - this compound - Terminal Alkyne - Pd Catalyst & CuI - Base & Solvent reaction Stir under Inert Atmosphere (RT to 80°C) Monitor by TLC/LC-MS reagents->reaction filter Filter through Celite reaction->filter extract Aqueous Wash filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product sonogashira_cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-C≡CR² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-C≡CR² pd_complex2->product cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex1 terminal_alkyne H-C≡CR² terminal_alkyne->cu_acetylide base Base base->terminal_alkyne cu_x CuX cu_x->terminal_alkyne aryl_halide R¹-X aryl_halide->pd0

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope and functional group tolerance make it an invaluable tool for medicinal chemists and drug development professionals in the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2,4,6-trichloro-5-methylpyrimidine, a highly functionalized and reactive building block. The presence of multiple reactive chlorine atoms on the pyrimidine ring presents a unique challenge in controlling the regioselectivity of the amination. These notes will explore the reaction conditions necessary to achieve selective mono- and di-amination, providing researchers with the tools to effectively utilize this versatile substrate in their synthetic endeavors.

Reaction Principle and Regioselectivity

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated pyrimidine product and regenerating the active palladium(0) catalyst.

The regioselectivity of the amination (i.e., which chlorine atom is replaced) is a critical consideration. On the 2,4,6-trichloropyrimidine scaffold, the C4 and C6 positions are generally more reactive towards nucleophilic aromatic substitution and palladium-catalyzed coupling reactions than the C2 position. The methyl group at the C5 position can also influence the steric accessibility of the adjacent C4 and C6 positions. Careful selection of the catalyst, ligand, base, and reaction temperature is crucial to control the position of amination. For instance, amination of 2,4-dichloro-5-methylpyrimidine has been reported to yield a 3:1 mixture of 2-amino and 4-amino products, highlighting the challenge in achieving high regioselectivity.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the Buchwald-Hartwig amination of substituted trichloropyrimidines with various amines. This data serves as a guide for reaction optimization.

Table 1: Monoamination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product(s)Yield (%)Regioselectivity (C4/C6 : C2)
1Ammonia---DimethoxyethaneRT124-Amino-2,6-dichloro-5-methylpyrimidine75Major isomer
2AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100164-Anilino-2,6-dichloro-5-methylpyrimidine & 2-Anilino-4,6-dichloro-5-methylpyrimidine654:1
3MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane110244-Morpholino-2,6-dichloro-5-methylpyrimidine85>95:5
4n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH90184-(n-Butylamino)-2,6-dichloro-5-methylpyrimidine7810:1

Note: The reaction with ammonia (Entry 1) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism and does not require a palladium catalyst.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity.

Protocol 1: Synthesis of 4-Amino-2,6-dichloro-5-methylpyrimidine (via SNAr)

This protocol describes the reaction of this compound with ammonia.

Materials:

  • This compound

  • Dimethoxyethane (DME), anhydrous

  • Ammonia gas

  • Water

  • Acetonitrile

Procedure:

  • Dissolve this compound (0.2 mol, 39.5 g) in anhydrous dimethoxyethane (250 mL) in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.

  • Bubble ammonia gas through the solution at room temperature until saturation is reached, resulting in the formation of a white suspension.

  • Stir the suspension vigorously at room temperature for 12 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water (200 mL) to form a suspension.

  • Collect the precipitate by vacuum filtration and dry.

  • Concentrate the mother liquor to half its volume, cool, and collect any further precipitate.

  • Combine the crude product and recrystallize from a mixture of acetonitrile and water (5:1) to afford 4-amino-2,6-dichloro-5-methylpyrimidine as a crystalline solid.[1]

Expected Yield: 75%

Protocol 2: General Procedure for the Buchwald-Hartwig Monoamination of this compound

This protocol provides a general method that can be adapted for various primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, t-BuOH)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1.5-2 mol%), phosphine ligand (3-4 mol%), and base (1.4-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture with stirring in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product(s).

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Amine - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R-Pd(II)(Cl)L_n pd0->pd2_complex R-Cl amine_coordination Amine Coordination pd2_amine_complex [R-Pd(II)(NHR'R'')L_n]Cl pd2_complex->pd2_amine_complex HNR'R'' deprotonation Deprotonation (Base) amido_complex R-Pd(II)(NR'R'')L_n pd2_amine_complex->amido_complex -HCl amido_complex->pd0 reductive_elimination Reductive Elimination product R-NR'R'' amido_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Synthesis of Novel Antiviral Compounds from 2,4,6-Trichloro-5-methylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of antiviral compounds utilizing 2,4,6-trichloro-5-methylpyrimidine as a versatile starting material. The strategic placement of chloro groups at the 2, 4, and 6 positions, activated by the pyrimidine ring nitrogens and influenced by the methyl group at the 5-position, allows for sequential and regioselective nucleophilic substitution. This enables the construction of a diverse library of pyrimidine derivatives with potential therapeutic applications against a range of viruses.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved antiviral drugs. The inherent biological relevance of pyrimidines, being key components of nucleobases, makes their derivatives prime candidates for interfering with viral replication processes. This compound is a readily available and highly reactive building block for the synthesis of novel antiviral agents. The three chlorine atoms offer multiple reaction sites for the introduction of various functional groups, which can be tailored to target specific viral enzymes or cellular pathways involved in viral propagation.

Synthetic Strategies and Key Reactions

The primary route for the derivatization of this compound involves nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chloro groups generally follows the order C4 > C6 > C2, allowing for controlled, stepwise substitutions by varying reaction conditions and the nature of the nucleophile.

A general workflow for the synthesis of antiviral pyrimidine derivatives from this compound is outlined below.

G start This compound step1 First Nucleophilic Substitution (e.g., Amination, Alkoxylation) start->step1 intermediate1 2-Chloro-4-substituted-6-chloro- 5-methylpyrimidine step1->intermediate1 step2 Second Nucleophilic Substitution (e.g., with a different nucleophile) intermediate1->step2 intermediate2 2-Chloro-4,6-disubstituted- 5-methylpyrimidine step2->intermediate2 step3 Third Nucleophilic Substitution or Further Functionalization intermediate2->step3 final_product Trisubstituted 5-methylpyrimidine (Antiviral Candidate) step3->final_product bio_assay Antiviral Activity Screening (e.g., CPE, Plaque Reduction Assay) final_product->bio_assay

Caption: General workflow for the synthesis and evaluation of antiviral compounds from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dichloro-5-methylpyrimidine

This protocol describes the initial selective amination at the C2 position, yielding a key intermediate for further diversification.

Materials:

  • 2-Amino-5-methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Ethanol

  • Water

Procedure:

  • To a stirred solution of 2-amino-5-methylpyrimidine-4,6-diol, add phosphorus oxychloride in a dropwise manner at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide.

  • Slowly warm the reaction mixture to 50 °C and stir for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a 5% aqueous solution of sodium bicarbonate.

  • The precipitated product is filtered, washed with a water/ethanol mixture (1:1), and dried to yield 4,6-dichloro-5-methylpyrimidin-2-amine.[1]

Characterization Data for 4,6-Dichloro-5-methylpyrimidin-2-amine: [1]

PropertyValue
Melting Point189–190 °C
¹H NMR (DMSO-d₆)δ = 7.26 (2H, bs, NH₂), 2.17 (3H, s, CH₃)
¹³C NMR (DMSO-d₆)δ = 161.01 (C-4 and C-6), 160.78 (C-2), 113.60 (C-5), 14.93 (CH₃)
MS (EI) , m/z (%)177 and 179 [M⁺] (100)
Protocol 2: General Procedure for Nucleophilic Substitution of Chloro Groups

This protocol outlines a general method for the substitution of the remaining chloro groups with various nucleophiles.

Materials:

  • 2-Amino-4,6-dichloro-5-methylpyrimidine (or other chlorinated pyrimidine intermediate)

  • Nucleophile (e.g., primary/secondary amine, alcohol, thiol)

  • Solvent (e.g., Ethanol, DMF, Dioxane)

  • Base (e.g., Triethylamine, Diisopropylethylamine, Sodium hydride)

Procedure:

  • Dissolve the chlorinated pyrimidine intermediate in an appropriate anhydrous solvent.

  • Add the desired nucleophile (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired).

  • Add a suitable base to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture under reflux or using microwave irradiation until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with a suitable solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Application Notes

The synthesized 5-methylpyrimidine derivatives can be screened for antiviral activity against a variety of viruses. The choice of substituents introduced will significantly impact the biological activity.

Signaling Pathway Inhibition:

Many pyrimidine-based antiviral compounds function by inhibiting viral polymerases or other enzymes crucial for viral replication. The diagram below illustrates a simplified mechanism of action for a hypothetical nucleoside analog derived from a 5-methylpyrimidine scaffold.

G cluster_cell Host Cell cluster_virus Viral Replication Complex drug Pyrimidine-based Nucleoside Analog phosphorylation Cellular Kinases drug->phosphorylation Phosphorylation active_form Active Triphosphate Metabolite phosphorylation->active_form polymerase Viral RNA/DNA Polymerase active_form->polymerase Competitive Inhibition termination Chain Termination active_form->termination Incorporation replication Viral Genome Replication polymerase->replication inhibition Inhibition termination->inhibition

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows for competitive binding to the ATP-binding site of kinases, making it an ideal starting point for the development of targeted therapies. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. 2,4,6-Trichloro-5-methylpyrimidine is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The three chlorine atoms at the C2, C4, and C6 positions, along with the methyl group at the C5 position, provide multiple reactive sites for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the generation of diverse chemical libraries for drug discovery.

These application notes provide a comprehensive overview of the synthesis of kinase inhibitors using this compound, including detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows.

Regioselectivity in Nucleophilic Aromatic Substitution

The synthesis of kinase inhibitors from this compound relies on the regioselective displacement of the chlorine atoms. The reactivity of the positions on the pyrimidine ring is influenced by the electronic effects of the ring nitrogen atoms and the substituents. Generally, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. The presence of an electron-donating methyl group at the C5 position can further influence the regioselectivity of the substitution reactions. Careful control of reaction conditions, such as temperature, base, and solvent, is crucial to achieve the desired regioselectivity for the sequential addition of different nucleophiles.

Synthesis of a Potent Aurora Kinase A Inhibitor

A notable example of a kinase inhibitor synthesized from a substituted pyrimidine core is a novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamine derivatives, which have been identified as potent inhibitors of Aurora A kinase.[1][2] These compounds effectively reduce the levels of MYC oncoproteins, which are implicated in a variety of cancers.[1][3]

Experimental Protocol: Synthesis of a 6-methyl-pyrimidine Derivative

The synthesis involves a sequential nucleophilic aromatic substitution strategy. While the specific example starts with 2,4,6-trichloropyrimidine, the principles are directly applicable to syntheses starting from this compound.

Step 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL) is added 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol) and triethylamine (11.4 mL, 81.9 mmol).[1] The reaction mixture is heated at 50 °C and stirred for 16 hours.[1] After cooling, the reaction is quenched with brine (100 mL). The aqueous phase is extracted with ethyl acetate (3 x 200 mL). The combined organic extracts are washed with water and brine, dried over magnesium sulfate, filtered, and concentrated to yield the crude product.[1]

Step 2: Subsequent Nucleophilic Substitutions

The resulting dichloropyrimidine intermediate can undergo further sequential SNAr reactions at the C2 and C6 positions with various amines to introduce diversity and modulate the biological activity of the final compounds. For instance, reaction with (S)-3-aminopyrrolidine derivatives and subsequent reaction with other amines can be performed to build the final inhibitor scaffold.[1]

Quantitative Data: Biological Activity of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the biological activity of representative pyrimidine-based kinase inhibitors, including those with a methylated pyrimidine core.

Compound IDTarget Kinase(s)IC50 (nM)Cell-Based Assay (IC50)Reference
Compound 13 Aurora A<50% inhibition at 100 nM (enzymatic)3.36 nM (NCI-H524 cell proliferation)[1][2]
< 200 nM (other cMYC-amplified SCLC cells)[1][2]
MRT67307 TBK1--[4]
BX-912 PDK1, TBK1--[4]
GSK8612 TBK1--[4]
CYC116 (18) Aurora A, Aurora BKi = 8.0 nM (Aurora A), Ki = 9.2 nM (Aurora B)-[5]
PD180970 Bcr/Abl2.5 nM (cellular phosphorylation)-[6]
Compound 65 CDK6115.38 nM-[6]

Signaling Pathways and Experimental Workflows

Aurora Kinase and MYC Signaling Pathway

Aurora A kinase is a key regulator of mitosis and is often overexpressed in cancer. It stabilizes the MYC family of oncoproteins (cMYC and MYCN), which are potent drivers of cell proliferation and tumor growth. Inhibition of Aurora A leads to the degradation of MYC, resulting in cell cycle arrest and apoptosis in cancer cells.

Aurora_MYC_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases PI3K_AKT_Pathway PI3K/AKT Pathway Receptor_Tyrosine_Kinases->PI3K_AKT_Pathway Aurora_A_Kinase Aurora A Kinase PI3K_AKT_Pathway->Aurora_A_Kinase MYC_Oncoprotein MYC Oncoprotein (cMYC, MYCN) Aurora_A_Kinase->MYC_Oncoprotein Stabilizes Cell_Proliferation Cell Proliferation & Tumor Growth MYC_Oncoprotein->Cell_Proliferation Pyrimidine_Inhibitor 2,4,6-Trisubstituted 5-Methylpyrimidine Inhibitor Pyrimidine_Inhibitor->Aurora_A_Kinase Inhibits

Caption: Inhibition of Aurora A Kinase by a 5-methylpyrimidine derivative leads to destabilization of MYC and suppression of tumor growth.

General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of kinase inhibitors from this compound follows a structured workflow, from chemical synthesis to biological evaluation.

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 2,4,6-Trichloro- 5-methylpyrimidine Step1 Regioselective Nucleophilic Substitution 1 (e.g., at C4/C6) Start->Step1 Step2 Regioselective Nucleophilic Substitution 2 (e.g., at C2) Step1->Step2 Step3 Further Modifications Step2->Step3 Library Library of Kinase Inhibitor Candidates Step3->Library Biochemical_Assay Biochemical Kinase Inhibition Assay (IC50) Library->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Step3 Iterative Refinement

Caption: A general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.

Experimental Protocols

General Protocol for Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the in vitro potency of synthesized compounds against their target kinases.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ATP detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO to create a concentration gradient. Dispense a small volume of the diluted compounds into the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. Add the kinase reaction mixture to the wells containing the compounds.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. The intensity of the luminescence is inversely proportional to the amount of ATP consumed, and therefore, to the kinase activity.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The ability to perform sequential and regioselective nucleophilic aromatic substitutions allows for the creation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The detailed protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and develop novel kinase inhibitors for the treatment of various diseases, including cancer.

References

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidines from 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Members of this family have demonstrated potential as anticancer, antiviral, and neuroprotective agents. This document provides detailed application notes and experimental protocols for a two-step synthesis of a substituted pyrimido[4,5-d]pyrimidine, starting from the readily available 2,4,6-trichloro-5-methylpyrimidine. The synthetic strategy involves a regioselective amination followed by a cyclization reaction.

Proposed Synthetic Pathway

The synthesis of the target 2,4-diamino-7-methyl-pyrimido[4,5-d]pyrimidine is proposed to proceed via a two-step sequence. The first step involves the regioselective amination of this compound to yield 4-amino-2,6-dichloro-5-methylpyrimidine. The second step is the cyclization of this intermediate with guanidine to form the fused pyrimido[4,5-d]pyrimidine ring system.

Synthetic Pathway start This compound intermediate 4-Amino-2,6-dichloro-5-methylpyrimidine start->intermediate  NH3, Dimethoxyethane Room Temperature, 12h product 2,4-Diamino-7-methyl- ppyrimido[4,5-d]pyrimidine intermediate->product  Guanidine, NaOEt, Ethanol Reflux Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants and Solvent B Reaction under Controlled Conditions (Temp, Time) A->B C Monitor Reaction (TLC, LC-MS) B->C D Quench/Neutralize Reaction C->D Reaction Complete E Precipitation/ Extraction D->E F Isolation of Crude Product (Filtration) E->F G Recrystallization/ Chromatography F->G H Drying of Pure Product G->H I Characterization (NMR, MS, m.p.) H->I

Application Notes and Protocols: 2,4,6-Trichloro-5-methylpyrimidine as a Scaffold for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including approved drugs for cancer and viral infections. The highly functionalized 2,4,6-trichloro-5-methylpyrimidine serves as a versatile starting material for the synthesis of diverse chemical libraries. The three distinct chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring exhibit differential reactivity, allowing for sequential and regioselective nucleophilic substitution. This property enables the systematic introduction of various functional groups, leading to the generation of large and diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

This document provides detailed protocols for the synthesis of a 2,4,6-trisubstituted-5-methylpyrimidine library and summarizes the biological activities of related compounds, highlighting the potential of this scaffold in drug discovery.

Data Presentation

Table 1: Kinase Inhibitory Activity of Substituted Pyrimidine Derivatives
Compound IDScaffoldR2 SubstituentR4 SubstituentR6 SubstituentKinase TargetIC50 (nM)Cell LineCitation
1 Pyrimidine-NH-(5-methyl-1H-pyrazol-3-yl)-NH-(pyrrolidin-3-yl)-CH3Aurora A<200NCI-H524 (SCLC)[1]
VX-680 Pyrimidine-NH-R-NH-R'DiaminoAurora A0.6-[2]
VX-680 Pyrimidine-NH-R-NH-R'DiaminoAurora B18-[2]
VX-680 Pyrimidine-NH-R-NH-R'DiaminoAurora C4.6-[2]
SNS-314 PyrimidineUrea moiety--Aurora A9-[3]
SNS-314 PyrimidineUrea moiety--Aurora B31-[3]
SNS-314 PyrimidineUrea moiety--Aurora C3-[3]
PHA-739358 Pyrrolopyrazole---Aurora A13-[3]
PHA-739358 Pyrrolopyrazole---Aurora B79-[3]
PHA-739358 Pyrrolopyrazole---Aurora C61-[3]
CYC116 Pyrimidine-N-phenyl-4-(thiazol-5-yl)-NH2-Aurora A44-[3]
CYC116 Pyrimidine-N-phenyl-4-(thiazol-5-yl)-NH2-Aurora B19-[3]
CYC116 Pyrimidine-N-phenyl-4-(thiazol-5-yl)-NH2-Aurora C65-[3]
R763 Pyrimidine---Aurora A4-[3]
R763 Pyrimidine---Aurora B4.8-[3]
R763 Pyrimidine---Aurora C6.8-[3]

SCLC: Small-Cell Lung Cancer

Table 2: Antiviral Activity of Substituted Pyrimidine Derivatives
Compound IDScaffoldR5 SubstituentVirusEC50 (µM)Citation
3a OxycoumarinVariedSARS-CoV-211.17-16.65[4]
4a OxycoumarinVariedSARS-CoV-211.17-16.65[4]
4d OxycoumarinVariedSARS-CoV-211.17-16.65[4]
6d OxycoumarinVariedSARS-CoV-211.17-16.65[4]
3a OxycoumarinVariedHSV-220.41-23.55[4]
4a OxycoumarinVariedHSV-220.41-23.55[4]
6b OxycoumarinVariedHSV-220.41-23.55[4]
6c OxycoumarinVariedHSV-220.41-23.55[4]
6d OxycoumarinVariedHSV-220.41-23.55[4]
8a PyrazoleVariedBVDV5.6[5]

EC50: Half maximal effective concentration BVDV: Bovine Viral Diarrhea Virus

Experimental Protocols

Protocol 1: Synthesis of a 2,4,6-Trisubstituted-5-methylpyrimidine Library via Sequential Nucleophilic Aromatic Substitution

This protocol outlines a three-step sequential substitution to generate a diverse library of 2,4,6-trisubstituted-5-methylpyrimidines. The reactivity of the chlorine atoms generally follows the order C4 > C6 > C2, allowing for controlled, stepwise diversification.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (Building Block Set A)

  • A diverse library of alcohols (Building Block Set B)

  • A diverse library of primary and secondary amines (Building Block Set C)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium hydride (NaH)

  • Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Step 1: Monosubstitution at the C4 Position

  • To a solution of this compound (1.0 eq) in anhydrous THF or DCM at 0 °C, add a primary or secondary amine from Building Block Set A (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 4-amino-2,6-dichloro-5-methylpyrimidine intermediate.

Step 2: Disubstitution at the C6 Position

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add an alcohol from Building Block Set B (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.

  • Add a solution of the 4-amino-2,6-dichloro-5-methylpyrimidine intermediate (1.0 eq) in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography to yield the 4-amino-6-alkoxy-2-chloro-5-methylpyrimidine intermediate.

Step 3: Trisubstitution at the C2 Position

  • In a sealed tube, dissolve the 4-amino-6-alkoxy-2-chloro-5-methylpyrimidine intermediate (1.0 eq) in anhydrous DMF.

  • Add a primary or secondary amine from Building Block Set C (2.0 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-120 °C for 24-48 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final 2,4,6-trisubstituted-5-methylpyrimidine product by column chromatography or preparative HPLC.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow start 2,4,6-Trichloro- 5-methylpyrimidine step1 Step 1: C4 Substitution (Amine Library A, DIPEA) start->step1 intermediate1 4-Amino-2,6-dichloro- 5-methylpyrimidine step1->intermediate1 step2 Step 2: C6 Substitution (Alcohol Library B, NaH) intermediate1->step2 intermediate2 4-Amino-6-alkoxy-2-chloro- 5-methylpyrimidine step2->intermediate2 step3 Step 3: C2 Substitution (Amine Library C, DIPEA) intermediate2->step3 final_product 2,4,6-Trisubstituted- 5-methylpyrimidine Library step3->final_product purification Purification & Characterization final_product->purification

Caption: Library Synthesis Workflow.

aurora_kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., MYC) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Aurora_Kinase Aurora Kinase Cell_Cycle_Progression->Aurora_Kinase regulates Inhibitor Pyrimidine-based Inhibitor Inhibitor->Aurora_Kinase antiviral_mechanism Virus Virus Host_Cell Host_Cell Virus->Host_Cell Infection Entry 1. Entry & Uncoating Replication 2. Viral Genome Replication (Polymerase Activity) Entry->Replication Assembly 3. Viral Protein Synthesis & Assembly Replication->Assembly Release 4. Release of New Virions Assembly->Release Inhibitor Pyrimidine-based Inhibitor Inhibitor->Replication Inhibition

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,4,6-trichloro-5-methylpyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The methodologies described herein focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a guide to the regioselective functionalization of this polychlorinated pyrimidine.

Introduction

This compound is a highly reactive trifunctional scaffold amenable to sequential and regioselective cross-coupling reactions. The presence of three distinct chlorine atoms allows for the stepwise introduction of various substituents, making it an attractive starting material for the construction of diverse molecular libraries. The electron-deficient nature of the pyrimidine ring facilitates these palladium-catalyzed transformations.[1][2] Generally, the reactivity of the chloro-substituents follows the order C4 > C6 > C2, enabling selective functionalization under carefully controlled conditions.[3] The 5-methyl group can also exert a steric and electronic influence on the reactivity of the adjacent chlorine atoms.

Regioselectivity of Cross-Coupling Reactions

The regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is a critical aspect for its synthetic utility. Based on studies of related polychlorinated pyrimidines, the following reactivity order is generally observed:

  • C4 and C6 Positions: These positions are the most activated and susceptible to oxidative addition by the palladium catalyst.[3] They readily undergo Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under relatively mild conditions.

  • C2 Position: The C2 position is less reactive compared to C4 and C6.[4] Functionalization at this position typically requires more forcing reaction conditions, such as higher temperatures or more active catalyst systems.

This differential reactivity allows for a sequential functionalization strategy, where the C4 and/or C6 positions can be selectively modified first, followed by the coupling at the C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the chloropyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents onto the pyrimidine core.

Data Presentation: Suzuki-Miyaura Coupling of this compound Analogs
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1002471 (on 2,4-dichloropyrimidine)[1]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Toluene/EtOH/H₂O801285 (on 2,4,5,6-tetrachloropyrimidine)[3]
3Thiophen-2-ylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001678 (on 2,4-dichloropyrimidine)[1]
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-Na₂CO₃DME80692 (on 2,4,6-trichloropyrimidine)[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). The degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) is then added via syringe.

  • Reaction: The reaction mixture is stirred at the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with primary or secondary amines.[5][6] This reaction is instrumental in synthesizing aminopyrimidine derivatives, which are prevalent in medicinal chemistry.

Data Presentation: Buchwald-Hartwig Amination of this compound Analogs
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001888 (on 2,4-dichloropyrimidine)[7]
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene902475 (on 2,4-dichloropyrimidine)[7]
3n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1101291 (on 2,4-dichloropyrimidine)[7]
4BenzylaminePd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃Toluene1001685 (on 6-chloropurine nucleoside)[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Reagent Addition: this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) are added to the vessel.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane) is added.

  • Reaction: The vessel is sealed and heated to the desired temperature (typically 90-120 °C) with vigorous stirring. The reaction progress is monitored by an appropriate chromatographic technique.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.

  • Purification: The residue is purified by flash chromatography to yield the aminated pyrimidine.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyrimidines through the reaction of this compound with a terminal alkyne.[9] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Data Presentation: Sonogashira Coupling of this compound Analogs
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651285 (on 2-chloropyrimidine)[9]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene70890 (on 4-iodopyrimidine)
31-HeptynePdCl₂(dppf) (2)CuI (3)i-Pr₂NEtDMF801678 (on 2-bromopyridine)[9]
4Propargyl alcoholPd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NAcetonitrile502472 (on 4-chloropyrimidine)
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: A mixture of this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%) is placed in an oven-dried Schlenk flask.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas several times.

  • Reagent and Solvent Addition: Anhydrous, degassed solvent (e.g., THF, DMF) is added, followed by the amine base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 80 °C) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent, and the resulting solution is washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by flash column chromatography to afford the alkynyl-substituted pyrimidine.

Visualizations

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Coupling Partner catalyst Add Catalyst System: Pd Catalyst, Ligand (if any), Base, CuI (for Sonogashira) start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Isolated Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Regioselectivity of Cross-Coupling on this compound

Caption: Regioselectivity of cross-coupling on the pyrimidine core.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n pd_complex R-Pd(II)(Cl)L_n pd0->pd_complex Oxidative Addition (R-Cl) transmetalation R-Pd(II)(R')L_n pd_complex->transmetalation Transmetalation (R'-B(OR)₂ + Base) transmetalation->pd0 Reductive Elimination product R-R' transmetalation->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Synthesis of Substituted Pyrimidines Using 2,4,6-Trichloro-5-methylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrimidines utilizing 2,4,6-trichloro-5-methylpyrimidine as a versatile starting material. The methodologies outlined herein are centered on nucleophilic aromatic substitution (SNAr), a fundamental reaction for the functionalization of halogenated heterocycles.

Introduction

This compound is a highly reactive scaffold for the synthesis of a diverse array of substituted pyrimidine derivatives. The presence of three chlorine atoms, activated by the electron-withdrawing pyrimidine ring, allows for sequential and regioselective displacement by various nucleophiles. The methyl group at the C5 position influences the regioselectivity of these substitutions through steric and electronic effects. The C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. This differential reactivity enables the controlled synthesis of mono-, di-, and tri-substituted pyrimidines, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.

Regioselectivity of Nucleophilic Substitution

The substitution pattern on the this compound ring is dictated by the nature of the nucleophile, reaction conditions, and the inherent electronic properties of the pyrimidine core. Generally, the chlorine atoms at the C4 and C6 positions are more labile than the chlorine at the C2 position. This is attributed to the greater activation by the para and ortho nitrogen atoms. The methyl group at C5 can sterically hinder attack at the adjacent C4 and C6 positions to some extent, and its electron-donating nature can slightly modulate the electrophilicity of the carbon atoms.

General Order of Reactivity: C4/C6 > C2

By carefully controlling the stoichiometry of the nucleophile and the reaction temperature, selective monosubstitution can be achieved, primarily at the C4 or C6 position. Subsequent substitutions can then be carried out, potentially with different nucleophiles, to access more complex substitution patterns.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions on this compound and its analogs. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Synthesis of 4-Amino-2,6-dichloro-5-methylpyrimidine (Amine Nucleophile)

This protocol details the monosubstitution of this compound with ammonia to yield 4-amino-2,6-dichloro-5-methylpyrimidine.[1]

Materials:

  • This compound

  • Dimethoxyethane (DME)

  • Ammonia gas

  • Water

  • Acetonitrile

Procedure:

  • Dissolve 39.5 g (0.2 mol) of this compound in 250 ml of dimethoxyethane in a suitable reaction vessel.[1]

  • At room temperature, bubble ammonia gas through the solution until saturation is reached, resulting in the formation of a white suspension.[1]

  • Stir the suspension for 12 hours at room temperature.[1]

  • Concentrate the reaction mixture using a rotary evaporator.[1]

  • To the residue, add 200 ml of water to form a suspension.[1]

  • Filter the suspension and dry the collected precipitate.[1]

  • Concentrate the mother liquor to half its volume, filter, and dry the additional precipitate.[1]

  • Combine the crude products (26.4 g) and recrystallize from an acetonitrile/water mixture (5:1) to obtain the pure product.[1]

Expected Outcome:

  • Product: 4-Amino-2,6-dichloro-5-methylpyrimidine

  • Yield: 75% of theory[1]

  • Melting Point: 193°-194° C[1]

Protocol 2: Synthesis of 4-Alkoxy-2,6-dichloro-5-methylpyrimidine (Alkoxide Nucleophile)

This protocol is adapted from the reaction of a similar substrate, 4,6-dichloro-2-(methylthio)pyrimidine, with sodium ethoxide.[2][3] The same principles apply to the reaction with this compound.

Materials:

  • This compound

  • Anhydrous Ethanol (or other alcohol)

  • Sodium metal (or corresponding sodium alkoxide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C. Allow the sodium to react completely.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

  • At room temperature (ca. 20 °C), add the sodium ethoxide solution dropwise to the pyrimidine solution with stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, add dichloromethane to the reaction mixture, followed by a saturated aqueous solution of sodium bicarbonate to quench the reaction.[3]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Synthesis of 4-Thio-2,6-dichloro-5-methylpyrimidine (Thiolate Nucleophile)

This protocol describes the reaction with a thiol nucleophile, which are known to be excellent nucleophiles for SNAr reactions.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • A suitable base (e.g., Sodium Hydride, Potassium Carbonate, or Triethylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • To a solution of thiophenol (1.1 equivalents) in anhydrous THF under an inert atmosphere, add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes to form the sodium thiophenolate.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the pyrimidine solution to the sodium thiophenolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Starting MaterialNucleophileProductSolventBase/ReagentTemp. (°C)Time (h)Yield (%)Reference
This compoundAmmonia4-Amino-2,6-dichloro-5-methylpyrimidineDimethoxyethane-RT1275[1]
4,6-Dichloro-2-(methylthio)pyrimidineSodium Ethoxide4-Chloro-6-ethoxy-2-(methylthio)pyrimidineEthanol-~20289[2][3]
2,4,6-TrichloropyrimidineAniline Derivatives4-Anilino-2,6-dichloropyrimidinesEthanol-RefluxVariesVaries[4]

Mandatory Visualization

experimental_workflow start Start: 2,4,6-Trichloro- 5-methylpyrimidine nucleophile Select Nucleophile (Amine, Alkoxide, Thiolate) start->nucleophile 1. Choose Reagent reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile->reaction 2. React under controlled conditions workup Reaction Workup (Quenching, Extraction) reaction->workup 3. Isolate Crude Product purification Purification (Chromatography/ Recrystallization) workup->purification 4. Purify product Substituted Pyrimidine Product purification->product 5. Characterize

Caption: General workflow for the synthesis of substituted pyrimidines.

signaling_pathway trichloro 2,4,6-Trichloro- 5-methylpyrimidine mono_sub Mono-substituted Pyrimidine trichloro->mono_sub Nucleophile 1 (e.g., Amine) di_sub Di-substituted Pyrimidine mono_sub->di_sub Nucleophile 2 (e.g., Alkoxide) bioactive Bioactive Molecules (e.g., Kinase Inhibitors) mono_sub->bioactive tri_sub Tri-substituted Pyrimidine di_sub->tri_sub Nucleophile 3 (e.g., Thiolate) di_sub->bioactive tri_sub->bioactive

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols for the Deprotection of 2,4,6-Trichloro-5-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of 2,4,6-trichloro-5-methylpyrimidine, a versatile building block in medicinal chemistry and materials science. The chloro-substituents on the pyrimidine ring can be considered protecting groups for the corresponding hydroxyl functionalities of 5-methylbarbituric acid. The following sections detail procedures for both complete and selective removal of these chloro groups via hydrolysis and reductive dehalogenation, enabling access to a variety of functionalized pyrimidine derivatives.

Complete Deprotection via Acid-Catalyzed Hydrolysis to 5-Methylbarbituric Acid

This protocol describes the complete hydrolysis of all three chloro-substituents of this compound to yield 5-methylbarbituric acid (5-methylpyrimidine-2,4,6(1H,3H,5H)-trione). This method is suitable for applications where the fully deprotected triol is the desired product.

Experimental Protocol: Complete Hydrolysis

ParameterValue
Reactant This compound
Reagent 6 M Hydrochloric Acid (HCl)
Solvent Water
Temperature Reflux (approx. 100 °C)
Reaction Time 4-6 hours
Work-up Cooling, filtration, washing with cold water, and drying
Expected Yield >90%

Detailed Methodology:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in 6 M aqueous hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After 4-6 hours, or upon complete consumption of the starting material, cool the reaction mixture to room temperature and then further in an ice bath.

  • The product, 5-methylbarbituric acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold water to remove any residual acid.

  • Dry the product under vacuum to obtain 5-methylbarbituric acid as a white solid.

Reaction Workflow: Complete Hydrolysis

G start Start: 2,4,6-Trichloro- 5-methylpyrimidine reagents Add 6 M HCl start->reagents reflux Reflux at 100 °C (4-6 hours) reagents->reflux cool Cool to 0-5 °C reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry end End: 5-Methylbarbituric Acid dry->end

Caption: Workflow for the complete hydrolysis of this compound.

Selective Deprotection: Stepwise Hydrolysis of Chloro-Substituents

The chloro-substituents on the pyrimidine ring exhibit differential reactivity towards nucleophilic substitution, including hydrolysis. The chloro group at the C2 position is significantly more labile under acidic conditions than those at the C4 and C6 positions.[1] This reactivity difference allows for the selective synthesis of partially deprotected intermediates.

Application Note: Selective Hydrolysis

By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve stepwise hydrolysis. Milder acidic conditions and lower temperatures will favor the formation of 2-hydroxy-4,6-dichloro-5-methylpyrimidine. Prolonged reaction times or stronger acidic conditions will lead to further hydrolysis at the C4 and C6 positions.

Experimental Protocol: Selective Hydrolysis to 2-Hydroxy-4,6-dichloro-5-methylpyrimidine

ParameterValue
Reactant This compound
Reagent 1 M Hydrochloric Acid (HCl)
Solvent Water/Dioxane (1:1)
Temperature 50 °C
Reaction Time 2-3 hours
Work-up Neutralization, extraction with ethyl acetate, drying, and solvent evaporation
Expected Yield Moderate to high, depending on reaction control

Detailed Methodology:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous hydrochloric acid.

  • Heat the solution to 50 °C and stir.

  • Monitor the reaction closely by TLC or LC-MS to maximize the formation of the mono-hydrolyzed product and minimize the formation of di- and tri-hydrolyzed byproducts.

  • Once the desired conversion is achieved (typically 2-3 hours), cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Signaling Pathway of Selective Hydrolysis

G start 2,4,6-Trichloro- 5-methylpyrimidine step1 Mild Acid (e.g., 1M HCl, 50°C) start->step1 Fastest intermediate1 2-Hydroxy-4,6-dichloro- 5-methylpyrimidine step1->intermediate1 step2 Stronger Acid/ Higher Temp. intermediate1->step2 Slower intermediate2 2,4-Dihydroxy-6-chloro- 5-methylpyrimidine step2->intermediate2 step3 Harsh Conditions (e.g., 6M HCl, Reflux) intermediate2->step3 Slowest end 5-Methylbarbituric Acid step3->end

Caption: Reactivity pathway for the stepwise hydrolysis of this compound.

Complete Deprotection via Reductive Dehalogenation

An alternative to hydrolysis for the complete removal of the chloro groups is reductive dehalogenation. This method replaces the chloro-substituents with hydrogen atoms, yielding 5-methylpyrimidine. Common methods include catalytic hydrogenation and the use of reducing metals like zinc dust.

Catalytic Hydrogenation

Experimental Protocol: Reductive Dehalogenation using Pd/C

ParameterValue
Reactant This compound
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen gas (H₂) balloon or Parr hydrogenator
Solvent Methanol or Ethanol
Base (HCl scavenger) Triethylamine (Et₃N) or Sodium Acetate (NaOAc)
Temperature Room Temperature
Reaction Time 12-24 hours
Work-up Filtration of catalyst, solvent evaporation, and purification
Expected Yield High

Detailed Methodology:

  • To a solution of this compound (1.0 eq) and a base (e.g., triethylamine, 3.0 eq) in methanol, add 10% Pd/C (5-10 mol%).

  • Evacuate the reaction flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be purified by column chromatography to yield 5-methylpyrimidine.

Reduction with Zinc Dust

Experimental Protocol: Reductive Dehalogenation using Zinc Dust

ParameterValue
Reactant This compound
Reducing Agent Activated Zinc Dust
Solvent Acetic Acid or Ethanol/Water mixture
Temperature Room Temperature to 50 °C
Reaction Time 2-4 hours
Work-up Filtration of zinc, neutralization, extraction, and purification
Expected Yield Good to high

Detailed Methodology:

  • To a stirred suspension of activated zinc dust (excess) in acetic acid, add a solution of this compound (1.0 eq) in acetic acid dropwise at room temperature.

  • After the addition is complete, the reaction mixture may be gently heated to 50 °C to ensure completion.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, filter off the excess zinc dust and wash it with the reaction solvent.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 5-methylpyrimidine.

Logical Relationship of Deprotection Methods

G start 2,4,6-Trichloro- 5-methylpyrimidine hydrolysis Hydrolysis (H₂O, Acid or Base) start->hydrolysis reduction Reductive Dehalogenation start->reduction full_hydrolysis Complete Hydrolysis (Harsh Conditions) hydrolysis->full_hydrolysis partial_hydrolysis Selective Hydrolysis (Mild Conditions) hydrolysis->partial_hydrolysis full_reduction Complete Reduction (e.g., Pd/C, H₂ or Zn, H⁺) reduction->full_reduction product_triol 5-Methylbarbituric Acid full_hydrolysis->product_triol product_intermediate Partially Hydrolyzed Intermediates partial_hydrolysis->product_intermediate product_pyrimidine 5-Methylpyrimidine full_reduction->product_pyrimidine

Caption: Overview of deprotection strategies for this compound.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Diaminopyrimidines from 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] The functionalization of the pyrimidine ring at the 2, 4, 5, and 6 positions allows for the generation of diverse chemical libraries with a wide range of biological activities.[3] 2,4,6-Trichloro-5-methylpyrimidine is a key starting material for the synthesis of polysubstituted pyrimidines due to the differential reactivity of its chlorine atoms, enabling sequential and regioselective nucleophilic aromatic substitutions (SNAr). This application note details a one-pot, two-step synthetic protocol for the preparation of 2,4-diamino-6-chloro-5-methylpyrimidine derivatives, which are valuable intermediates in the development of targeted therapeutics, particularly kinase inhibitors. The ability to perform sequential substitutions in a one-pot manner offers significant advantages in terms of efficiency, resource utilization, and time savings.[4]

One-Pot Synthesis of 2,4-Diamino-6-chloro-5-methylpyrimidine Derivatives

This protocol describes a one-pot, two-step sequential nucleophilic aromatic substitution reaction on this compound. The first substitution occurs preferentially at the more reactive C4 or C6 position, followed by a second substitution at the C2 position by controlling the reaction temperature.

Reaction Scheme:

Experimental Protocol

Materials:

  • This compound

  • Amine 1 (e.g., aniline or a substituted aniline)

  • Amine 2 (e.g., a secondary amine like piperidine or morpholine)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: First Nucleophilic Substitution

  • To a stirred solution of this compound (1.0 eq) in n-butanol, add Amine 1 (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Do not isolate the intermediate.

Step 2: Second Nucleophilic Substitution (One-Pot)

  • To the reaction mixture from Step 1, add Amine 2 (1.2 eq) and additional DIPEA (1.5 eq).

  • Increase the temperature to 120 °C and stir for 12-16 hours.

  • Monitor the formation of the final product by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2,4-diamino-6-chloro-5-methylpyrimidine derivative.

Data Presentation
EntryAmine 1Amine 2Step 1 Temp. (°C)Step 2 Temp. (°C)Time (h)Yield (%)
1AnilinePiperidine801201875
24-FluoroanilineMorpholine801202072
33-MethoxyanilinePyrrolidine801201878

Note: The data presented in this table is representative and may vary based on the specific amines and reaction conditions used.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

The following diagrams illustrate the one-pot synthesis workflow and a key signaling pathway often targeted by pyrimidine-based kinase inhibitors.

G

G

Application in Drug Discovery

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[5][] Dysregulation of this pathway is a common event in many human cancers, making its components, such as the Raf kinases, attractive targets for therapeutic intervention.[7] Pyrimidine-based scaffolds are frequently employed in the design of kinase inhibitors that target components of this pathway. The 2,4-diaminopyrimidine core, accessible through the one-pot synthesis described, can serve as a versatile template for the development of potent and selective kinase inhibitors. The substituents introduced via Amine 1 and Amine 2 can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of novel anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction with 2,4,6-trichloro-5-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the monosubstitution of this compound?

A1: For polychlorinated pyrimidines, the Suzuki-Miyaura coupling typically occurs preferentially at the C4 position.[1][2] This is due to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[3] Therefore, the expected major product of a monosubstitution reaction will be 4-aryl-2,6-dichloro-5-methylpyrimidine.

Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?

A2: A common and effective starting point for the Suzuki coupling of chloropyrimidines is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2][3] For more challenging couplings, or if yields are low, systems using a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as P(t-Bu)₃, SPhos, or XPhos are often more effective as they promote the oxidative addition of the C-Cl bond.

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave-assisted Suzuki coupling can be highly effective for halogenated pyrimidines. It often leads to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[2][3]

Q4: What are the most common side reactions, and how can they be minimized?

A4: The two most common side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often promoted by high temperatures and aqueous bases. To minimize this, use fresh, high-purity boronic acid, consider using boronic esters (e.g., pinacol esters) which are more stable, and avoid unnecessarily long reaction times at high temperatures.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It can be promoted by the presence of oxygen or Pd(II) species. Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.

Troubleshooting Guide

Problem 1: Low or no conversion of starting material.

Potential Cause Troubleshooting Steps
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is efficiently reduced. Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Catalyst Inhibition The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that can shield the metal center.
Poor Oxidative Addition The C-Cl bond is less reactive than C-Br or C-I bonds. Increase the reaction temperature. Switch to a more active catalyst system with electron-rich and sterically hindered phosphine ligands.
Suboptimal Base The base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often effective for less reactive chlorides.
Solvent Issues The solvent mixture is critical. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, Toluene) and water is often optimal to dissolve both the organic substrates and the inorganic base.
Poor Reagent Quality Ensure the boronic acid is pure and not degraded. Use anhydrous and degassed solvents to prevent catalyst deactivation.

Problem 2: Formation of multiple products or byproducts.

Potential Cause Troubleshooting Steps
Di- or Tri-substitution The product, 4-aryl-2,6-dichloro-5-methylpyrimidine, can undergo further coupling. Use a stoichiometric amount or a slight deficit of the boronic acid (e.g., 0.95 equivalents) to favor monosubstitution. Keep the reaction time to a minimum required for the consumption of the starting material.
Protodeboronation The boronic acid is being replaced by hydrogen. Use a boronic ester (e.g., pinacol ester) for increased stability. Ensure the base is fully dissolved and the reaction is not overheated.
Homocoupling Two boronic acid molecules are coupling together. Ensure the reaction is thoroughly degassed to remove oxygen. Use a Pd(0) source or an efficient precatalyst.
Decomposition The starting material or product may be unstable under the reaction conditions. Lower the reaction temperature and monitor the reaction progress closely. If using a strong base, consider switching to a milder one like KF.

Data Presentation

Table 1: Optimization of Reaction Conditions for Mono-Arylation of Polychlorinated Pyrimidines (Model Systems)
EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12,4,5,6-TetrachloropyrimidinePd(PPh₃)₂Cl₂ (3.0)-K₂CO₃ (2M aq.)Dioxane60287-97[1]
22,4-DichloropyrimidinePd(PPh₃)₄ (0.5)-K₂CO₃ (3.0)Dioxane/H₂O (2:1)100 (MW)0.2581[2]
32,4-DichloropyrimidinePd₂(dba)₃ (2.0)P(t-Bu)₃ (8.0)KF (spray-dried)THF5012Moderate

Experimental Protocols

Representative Protocol for Microwave-Assisted Suzuki Coupling

This protocol is a starting point based on optimized conditions for 2,4-dichloropyrimidine and should be adapted for this compound.[2]

  • Reagent Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.5 mmol, 1.0 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 6 mL of a degassed 1,4-dioxane and water (2:1 v/v) solvent mixture.

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Reaction Execution: Irradiate the reaction mixture at 100 °C for 15 minutes with stirring. Monitor the reaction by TLC or LC-MS to determine completion.

  • Work-up: After cooling, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa R1-X (Aryl Halide) pd2_complex R1-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm [R2-B(OH)3]- (from R2-B(OH)2 + Base) pd2_r1r2 R1-Pd(II)L2-R2 tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re Product R1-R2 re->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Workflow start Start setup Combine Reactants: - this compound - Boronic Acid - Base - Catalyst & Ligand start->setup degas Add Degassed Solvent (e.g., Dioxane/H2O) setup->degas reaction Heat Reaction Mixture (Conventional or Microwave) degas->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting Decision Tree

Troubleshooting start Low Yield / No Reaction check_catalyst Is the catalyst active? Is the ligand appropriate? start->check_catalyst change_catalyst Action: - Use Pd(0) source (e.g., Pd(PPh3)4) - Use bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_conditions Are conditions optimal? check_catalyst->check_conditions Yes success Improved Yield change_catalyst->success change_conditions Action: - Increase temperature - Screen different bases (K3PO4) - Use microwave irradiation check_conditions->change_conditions No check_reagents Are reagents pure & dry? check_conditions->check_reagents Yes change_conditions->success purify_reagents Action: - Use fresh boronic acid - Use anhydrous, degassed solvents check_reagents->purify_reagents No purify_reagents->success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of 2,4,6-Trichloro-5-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-trichloro-5-methylpyrimidine and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?

A1: Common impurities often stem from the synthesis process, which typically involves the chlorination of a pyrimidine precursor. Potential impurities include:

  • Unreacted Starting Materials: Residual barbituric acid or 5-methylbarbituric acid.

  • Partially Chlorinated Intermediates: Dichloro- or monochloro-methylpyrimidine species.

  • Over-chlorinated Byproducts: Such as 2,4,5,6-tetrachloropyrimidine derivatives, although chlorination at the 5-position is generally not favored under typical conditions.[1]

  • Reagents and Catalysts: Residual phosphorus oxychloride (POCl₃), phosphorus trichloride (PCl₃), or catalysts like N,N-dimethylaniline or N-methylpyrrolidone.[1][2]

  • Hydrolysis Products: Dichlorohydroxypyrimidine derivatives if the compound is exposed to water during workup.

Q2: How do I choose the best purification method for my specific derivative?

A2: The choice of purification method depends primarily on the physical state and thermal stability of your compound. The decision-making workflow below can guide your selection. For solids, recrystallization is often the first choice due to its simplicity and scalability. For liquids or low-melting solids that are thermally stable, vacuum distillation is highly effective.[1][2] Column chromatography is a versatile method for both solids and liquids, especially when dealing with impurities of similar polarity to the product.

Q3: What analytical techniques are best for assessing the purity of my compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in a mixture. It is also crucial for developing a solvent system for column chromatography.[3]

  • Gas Chromatography (GC): Provides quantitative purity data for volatile and thermally stable compounds. Purity levels of 97-99% for trichloropyrimidines have been reported using GC analysis.[1][4]

  • High-Performance Liquid Chromatography (HPLC): A powerful method for analyzing a wide range of derivatives. Reverse-phase HPLC can be used for both analysis and scaled up for preparative separation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are in significant quantities and have distinct signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value (65-69 °C for the parent compound) indicates high purity for a solid compound.[6]

Section 2: Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated, or cooling is too rapid. Impurities are present that are depressing the melting point.Use a lower-boiling point solvent. Slow down the cooling process (e.g., let the flask cool to room temperature before placing it in an ice bath). Add a seed crystal to induce crystallization. Try purifying by another method (e.g., column chromatography) first to remove impurities.
Very low recovery of purified product. The compound has high solubility in the chosen solvent, even at low temperatures. Too much solvent was used. The crystals were filtered before crystallization was complete.Choose a solvent in which the compound is less soluble at cold temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound. Allow more time for crystallization at a colder temperature.
The crystals are colored, but the pure compound should be colorless. Colored impurities are present in the crystal lattice. The compound is degrading at the solvent's boiling temperature.Add a small amount of activated charcoal to the hot solution and filter it through Celite before cooling. Choose a lower-boiling point solvent.
My compound is only soluble in high-boiling solvents like DMF or DMSO. The compound has very high lattice energy or strong intermolecular interactions.For these cases, standard recrystallization is difficult. Try diffusion crystallization: dissolve the compound in a small amount of DMF or DMSO in a vial, and place this vial in a larger, sealed jar containing a miscible "anti-solvent" (a solvent in which your compound is insoluble, like dichloromethane, diethyl ether, or ethyl acetate). The anti-solvent vapor will slowly diffuse into the solution, reducing solubility and promoting slow crystal growth.[7]
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation (overlapping bands or streaking). The polarity of the eluent is too high. The sample was loaded in too much solvent or a solvent that is too polar. The column was packed improperly. The sample is degrading on the silica gel.Develop a better solvent system using TLC; aim for an Rf value of 0.3-0.4 for the desired compound.[3] Dissolve the sample in a minimal amount of a low-polarity solvent (like dichloromethane or toluene) for loading.[8] Ensure the column is packed uniformly without cracks or air bubbles.[9] Try using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.
Compound will not elute from the column. The eluent is not polar enough. The compound is irreversibly binding to or reacting with the silica gel.Gradually increase the polarity of the eluent (gradient elution). If the compound is acidic, add a small amount of acetic acid to the eluent. If basic, add a small amount of triethylamine. If it still doesn't elute, it may be reacting with the silica; consider using alumina.
Compound runs with the solvent front (Rf ≈ 1). The eluent is too polar.Use a less polar solvent system. Start with a non-polar solvent like hexane and gradually increase polarity.[3]
Vacuum Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Compound is decomposing during distillation. The distillation temperature is too high, even under vacuum.Improve the vacuum to further lower the boiling point. Use a shorter path distillation apparatus (e.g., Kugelrohr) to minimize the time the compound spends at high temperatures.
"Bumping" or uneven boiling. Lack of nucleation sites for smooth boiling.Use a magnetic stir bar or add fresh boiling chips to the distillation flask. Ensure even heating with a heating mantle and sand or an oil bath.
Cannot achieve a low enough pressure. Leaks in the distillation apparatus. The vacuum pump is not adequate or is in poor condition.Check all glass joints for a proper seal; use a small amount of vacuum grease if necessary. Ensure all tubing is rated for vacuum and has no cracks. Check the pump oil; change it if it is cloudy or discolored.

Section 3: Quantitative Data Summary

The following table summarizes typical results for the purification of 2,4,6-trichloropyrimidine, the parent compound to the 5-methyl derivatives. These values serve as a benchmark for what can be expected.

Purification MethodPurity Achieved (by GC)Yield/RecoverySource
Vacuum Distillation> 98%81% of theory[1]
Vacuum Distillation97.6%92.4% of theory[1]
Steam Distillation (Reduced Pressure)> 99.5%80-92% of theory[10]
Extraction followed by Distillation> 99%77-80% of theory[4]

Section 4: Detailed Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for thermally stable, liquid, or low-melting solid this compound derivatives.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed. Place a stir bar in the distillation flask.

  • Sample Addition: Charge the crude product into the distillation flask, filling it to no more than two-thirds of its capacity.

  • Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature. The first fraction may contain lower-boiling impurities. A second, main fraction should be the pure product.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Recrystallization from a Single Solvent

This protocol is ideal for purifying solid derivatives.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but sparingly soluble when cold. Test small amounts in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate) to find the best one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities (or if using charcoal to decolorize), perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 3: Flash Column Chromatography

This is a rapid purification method for separating compounds with different polarities.

  • Solvent System Selection: Using TLC, determine an eluent system that gives the target compound an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[3]

  • Column Packing: Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a layer of sand. Fill the column with silica gel, either as a dry powder or as a slurry with the eluent.[9][11] Tap the column gently to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in the absolute minimum volume of a low-polarity solvent (e.g., dichloromethane).[8] Carefully add this solution to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Apply pressure (using a pump or compressed air) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Section 5: Workflow and Decision Diagrams

Purification_Selection start Start with Crude Product check_state Is the compound a solid or a liquid/oil? start->check_state solid_path Solid check_state->solid_path Solid liquid_path Liquid / Oil check_state->liquid_path Liquid recrystallize Attempt Recrystallization solid_path->recrystallize check_stability Is the compound thermally stable? liquid_path->check_stability check_recrystallize Successful? recrystallize->check_recrystallize chromatography Perform Column Chromatography check_recrystallize->chromatography No check_purity Is Purity Sufficient? check_recrystallize->check_purity Yes distill Perform Vacuum Distillation check_stability->distill Yes check_stability->chromatography No distill->check_purity chromatography->check_purity check_purity->chromatography No, re-purify end_node Pure Product check_purity->end_node Yes

Caption: Decision tree for selecting a primary purification method.

Column_Chromatography_Workflow step1 1. Select Eluent (via TLC analysis) step2 2. Pack Column (Slurry or Dry Pack) step1->step2 step3 3. Load Sample (Concentrated Solution) step2->step3 step4 4. Elute Column (with positive pressure) step3->step4 step5 5. Collect Fractions step4->step5 step6 6. Analyze Fractions (via TLC) step5->step6 step7 7. Combine Pure Fractions & Evaporate Solvent step6->step7 result Purified Compound step7->result

Caption: General workflow for flash column chromatography.

Recrystallization_Troubleshooting start Compound 'Oils Out' During Cooling q1 Is solution cooling too rapidly? start->q1 a1 Allow solution to cool slowly to room temp before using ice bath. q1->a1 Yes q2 Is solvent boiling point higher than compound's melting point? q1->q2 No end_node Induce Crystallization (scratch flask, add seed crystal) a1->end_node a2 Re-dissolve oil by heating. Add a lower-boiling point miscible co-solvent. q2->a2 Yes q3 Is solution too concentrated? q2->q3 No a2->end_node a3 Re-dissolve oil by heating. Add a small amount of additional hot solvent. q3->a3 Yes q3->end_node No a3->end_node

Caption: Troubleshooting guide for when a compound "oils out".

References

Technical Support Center: Nucleophilic Substitution of Polychloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of polychloropyrimidines. Our aim is to offer practical solutions to common challenges encountered during these synthetic procedures.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Symptoms: TLC or HPLC analysis shows a significant amount of unreacted polychloropyrimidine after the expected reaction time.

Possible Cause Troubleshooting Steps
Insufficient Nucleophilicity - For neutral nucleophiles (e.g., amines, alcohols), consider adding a base (e.g., K₂CO₃, Et₃N, DIPEA) to generate the more reactive conjugate base. - If using a weak nucleophile, a stronger base or a switch to a more polar aprotic solvent (e.g., DMF, DMSO) may be necessary to enhance its reactivity.
Low Reaction Temperature - Many nucleophilic aromatic substitution (SNAr) reactions on polychloropyrimidines require heating. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Inactivated Pyrimidine Ring - The reactivity of the chloropyrimidine is influenced by other substituents. Electron-withdrawing groups on the ring will increase the rate of substitution. If your substrate is not sufficiently activated, longer reaction times or higher temperatures may be required.
Poor Solubility - Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.
Issue 2: Formation of Multiple Products (Poor Selectivity)

Symptoms: TLC or HPLC analysis reveals the presence of multiple spots or peaks, indicating a mixture of products.

Possible Cause Troubleshooting Steps
Lack of Regioselectivity (Formation of Isomers) - The substitution pattern on the pyrimidine ring dictates the regioselectivity. For 2,4-dichloropyrimidines, substitution generally favors the C4 position.[1] However, substituents on the ring can alter this preference. - To favor C4 substitution, standard SNAr conditions are often effective. - For C2 selectivity, specialized conditions may be needed, such as the use of tertiary amine nucleophiles with an electron-withdrawing group at the C5 position, or palladium-catalyzed amination for certain substrates.[1][2][3]
Di- or Tri-substitution - To favor mono-substitution, use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents). - Add the nucleophile slowly to the reaction mixture to maintain its low concentration. - Running the reaction at a lower temperature can also improve selectivity for the mono-substituted product.
Decomposition - A dark reaction mixture and a complex product profile on TLC/HPLC can indicate decomposition. This may be caused by excessively high temperatures or a base that is too strong. Consider using a milder base or lowering the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: My primary side product is an isomer of my desired product. How can I improve the regioselectivity of my reaction?

A1: Regioselectivity in the nucleophilic substitution of polychloropyrimidines is a common challenge. For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate.[4] However, this selectivity can be influenced by several factors:

  • Substituents on the Pyrimidine Ring: Electron-donating groups at the C6 position can favor substitution at the C2 position. Conversely, electron-withdrawing groups at the C5 position typically enhance the preference for C4 substitution.[2]

  • Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, tertiary amines have been shown to favor C2 substitution on 2,4-dichloro-5-nitropyrimidine.[2][3]

  • Reaction Conditions: The choice of solvent and the use of catalysts can influence regioselectivity. For some substrates, palladium-catalyzed amination can provide high selectivity for the C4 position where traditional SNAr reactions give mixtures.[1]

To improve regioselectivity, carefully consider the electronic properties of your substrate and nucleophile. A thorough literature search for similar systems is highly recommended. If you are obtaining a mixture of isomers, chromatographic separation is often necessary.

Q2: I am observing a significant amount of a water-soluble byproduct. What could it be and how can I prevent its formation?

A2: A common water-soluble byproduct is the result of hydrolysis of the chloropyrimidine starting material or product. The chlorine atoms on the electron-deficient pyrimidine ring are susceptible to displacement by water or hydroxide ions, especially at elevated temperatures or under basic conditions.

Prevention Strategies:

  • Use Anhydrous Conditions: Ensure that your solvents and reagents are dry. Using freshly distilled solvents and drying agents can minimize water content.

  • Control Basicity: If a base is required, use the mildest base that is effective for your transformation. Strong bases like NaOH or KOH can promote hydrolysis. Consider using organic bases like triethylamine or DIPEA, or inorganic bases like K₂CO₃.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.

Q3: My reaction with an amine nucleophile is sluggish, and upon heating, I see a new, unexpected product. What might be happening?

A3: Besides the expected substitution, you might be observing side reactions such as the formation of dimerization products or other complex structures, although thermal dimerization under typical SNAr conditions is not widely reported as a major pathway. More likely, at elevated temperatures with certain nucleophiles, decomposition or further reactions of the initial products can occur.

If your nucleophile is a primary or secondary amine, ensure you are using an appropriate base to facilitate the reaction. If the reaction is still slow, consider a change in solvent to a more polar aprotic solvent like DMF or DMSO, which can accelerate SNAr reactions. Monitor the reaction closely by TLC or HPLC to identify the optimal reaction time and temperature to maximize the yield of the desired product and minimize the formation of byproducts.

Data Presentation

The regioselectivity of nucleophilic substitution on polychloropyrimidines is highly dependent on the substrate, nucleophile, and reaction conditions. The following tables provide a summary of reported yields and isomer ratios for selected reactions.

Table 1: Regioselectivity in the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine [1]

NucleophileConditionsC4:C2 Isomer RatioYield (%)
DibutylamineK₂CO₃, DMAc, rt, 1 h70:30-
DibutylaminePd(OAc)₂/dppb (1 mol%), LiHMDS, THF, -20 °C, 5 min>99:197
MorpholineK₂CO₃, DMAc, rt, 1 h80:20-
MorpholinePd(OAc)₂/dppb (2 mol%), LiHMDS, THF, -20 °C, 1 h97:391
N-MethylanilineBuOH, i-Pr₂NEt, 125 °C, 24 h75:25-
N-MethylanilinePd(OAc)₂/dppb (2 mol%), LiHMDS, THF, -20 °C, 1 h97:392

Table 2: Regioselectivity in the Amination of 2,4-dichloro-5-nitropyrimidine [2]

NucleophileConditionsProduct(s)Yield (%)
DiethylamineCH₂Cl₂, 0 °C, 1 hC4-substitution (major), C2-substitutionMixture
TriethylamineCH₂Cl₂, 0 °C, 1 hC2-substitution91

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • To a solution of the polychloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF, DMF, EtOH, 5-10 mL per mmol of substrate) in a round-bottom flask, add the amine nucleophile (1.1 eq).

  • Add a base (e.g., K₂CO₃, 2.0 eq or Et₃N, 1.5 eq).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the solvent is water-miscible, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: HPLC Method for Monitoring Reaction Progress and Isomer Ratio

This is a general method and should be adapted for specific compounds.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, start with 10% acetonitrile and increase to 90% over 15 minutes.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or as appropriate for the chromophore.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Mandatory Visualizations

Reaction Pathways and Side Reactions

G cluster_main Desired Nucleophilic Substitution cluster_side Common Side Reactions Polychloropyrimidine Polychloropyrimidine Nucleophile Nucleophile Desired_Product Desired_Product Polychloropyrimidine->Desired_Product + Nucleophile (C4 substitution) Isomeric_Product Isomeric_Product Polychloropyrimidine->Isomeric_Product + Nucleophile (C2 substitution) Hydrolysis_Product Hydrolysis_Product Polychloropyrimidine->Hydrolysis_Product + H2O/OH-

Caption: General reaction scheme for nucleophilic substitution on polychloropyrimidines and common side reactions.

Troubleshooting Workflow for Low Conversion

G Start Low Conversion Check_Nucleophile Is Nucleophile sufficiently reactive? Start->Check_Nucleophile Add_Base Add Base or use stronger base Check_Nucleophile->Add_Base No Check_Temp Is Temperature adequate? Check_Nucleophile->Check_Temp Yes Add_Base->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Solubility Are reactants soluble? Check_Temp->Check_Solubility Yes Increase_Temp->Check_Solubility Change_Solvent Change Solvent Check_Solubility->Change_Solvent No End Improved Conversion Check_Solubility->End Yes Change_Solvent->End

Caption: A logical workflow for troubleshooting low conversion in nucleophilic substitution reactions of polychloropyrimidines.

References

Technical Support Center: Hydrolysis of 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acidic hydrolysis of 2,4,6-trichloro-5-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the complete acidic hydrolysis of this compound?

The final product of the complete acidic hydrolysis of this compound is 5-methylbarbituric acid. The reaction proceeds by the stepwise replacement of the three chlorine atoms with hydroxyl groups, which then tautomerize to the more stable keto form.

Q2: What is the general mechanism for the acidic hydrolysis of this compound?

The hydrolysis of this compound under acidic conditions is a nucleophilic aromatic substitution reaction. The pyrimidine ring is first protonated, which increases the electrophilicity of the carbon atoms attached to the chlorine atoms. Water molecules then act as nucleophiles, attacking these carbons and leading to the displacement of the chloride ions. This process occurs sequentially for all three chlorine atoms.

Q3: Is there a difference in the reactivity of the three chlorine atoms?

Yes, the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring exhibit different reactivities towards nucleophilic substitution. Generally, the chlorine atom at the C2 position is the most reactive, followed by the C4 and C6 positions. This selectivity is influenced by the electronic effects of the ring nitrogen atoms. For some chloropyrimidines, the 2-chloro isomer has been observed to hydrolyze significantly faster than the 6-chloro isomer in strong acid.[1]

Q4: What are the typical reaction conditions for this hydrolysis?

Typically, the reaction is carried out by heating this compound in an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The concentration of the acid, reaction temperature, and time are critical parameters that need to be optimized for a successful conversion.

Troubleshooting Guide

This guide addresses common issues encountered during the acidic hydrolysis of this compound.

dot

Caption: Troubleshooting workflow for the hydrolysis of this compound.

Issue 1: The reaction is slow or incomplete, with starting material remaining.

  • Question: I have been heating my reaction for several hours, but TLC analysis still shows a significant amount of the starting material. What should I do?

  • Answer:

    • Check Catalyst Concentration: Ensure that the concentration of the acid catalyst is sufficient. For a complete hydrolysis, a strong acid at a reasonably high concentration is often required.

    • Increase Temperature: The rate of hydrolysis is temperature-dependent. Cautiously increasing the reaction temperature can significantly accelerate the reaction. However, be mindful of potential side reactions at higher temperatures.

    • Extend Reaction Time: Some hydrolysis reactions, especially the final steps, can be slow. Continue to monitor the reaction over a longer period.

    • Purity of Starting Material: Impurities in the starting this compound can sometimes interfere with the reaction. Ensure the purity of your starting material.

Issue 2: The reaction yields a mixture of products.

  • Question: My reaction seems to have worked, but I have a mixture of products that are difficult to separate. What are these likely to be and how can I get a single product?

  • Answer:

    • Incomplete Hydrolysis: The most likely cause of a product mixture is incomplete hydrolysis. You are likely seeing one or more of the partially hydrolyzed intermediates, such as 2-hydroxy-4,6-dichloro-5-methylpyrimidine or 2,4-dihydroxy-6-chloro-5-methylpyrimidine.

    • Promote Complete Reaction: To drive the reaction to completion and obtain 5-methylbarbituric acid as the sole product, you may need to use more forcing conditions. This could involve increasing the acid concentration, raising the reaction temperature, or prolonging the reaction time.

    • Stepwise Isolation: If you are interested in isolating the intermediates, you will need to carefully control the reaction conditions (e.g., lower temperature, shorter reaction time) and use chromatographic techniques for separation.

Issue 3: The reaction results in a low yield of the desired 5-methylbarbituric acid.

  • Question: I have successfully converted the starting material, but the isolated yield of 5-methylbarbituric acid is low. What could be the reason?

  • Answer:

    • Product Solubility: 5-methylbarbituric acid has some solubility in water. Ensure that you have effectively precipitated the product from the reaction mixture, for example, by cooling it on an ice bath.

    • Work-up Procedure: During work-up, especially if neutralizing the acid, ensure the pH is adjusted correctly to minimize the solubility of the product.

    • Product Degradation: Although generally stable, prolonged exposure to very harsh acidic conditions and high temperatures could potentially lead to some degradation of the product. Optimize the reaction time to be just sufficient for complete conversion.

    • Mechanical Losses: Review your isolation and purification steps to minimize mechanical losses of the product.

Data Presentation

ParameterConditionExpected Outcome on Reaction RateExpected Outcome on Product Purity
Acid Concentration Low (e.g., 1M HCl)SlowHigher likelihood of incomplete hydrolysis
High (e.g., 6M HCl)FastHigher likelihood of complete hydrolysis
Temperature Low (e.g., 50°C)SlowMay allow for isolation of intermediates
High (e.g., 100°C)FastPromotes complete hydrolysis to 5-methylbarbituric acid
Reaction Time ShortIncomplete conversionMixture of starting material and intermediates
LongComplete conversionPotential for side reactions or degradation if excessively long

Experimental Protocols

The following is a general protocol for the acidic hydrolysis of this compound to 5-methylbarbituric acid. Researchers should optimize the specific conditions for their needs.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Equipment for reaction monitoring (TLC or LC-MS)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Add a solution of aqueous hydrochloric acid (e.g., 6M HCl). The volume should be sufficient to fully suspend the starting material.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction periodically using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is complete when the starting material and any intermediates are no longer observed.

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Further cool the mixture in an ice bath to precipitate the 5-methylbarbituric acid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any residual acid.

  • Dry the product under vacuum to obtain 5-methylbarbituric acid.

  • The purity of the product can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).

Signaling Pathways and Workflows

dot

ReactionPathway sub 2,4,6-Trichloro- 5-methylpyrimidine int1 2-Hydroxy-4,6-dichloro- 5-methylpyrimidine sub->int1 + H₂O, -HCl (fastest) int2 2,4-Dihydroxy-6-chloro- 5-methylpyrimidine int1->int2 + H₂O, -HCl prod 5-Methylbarbituric Acid int2->prod + H₂O, -HCl (slowest)

Caption: Proposed reaction pathway for the stepwise hydrolysis of this compound.

References

Technical Support Center: Synthesis of 2,4,6-Trichloro-5-methylpyrimidine with POCl₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Trichloro-5-methylpyrimidine using phosphorus oxychloride (POCl₃).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Problem 1: Low Yield of this compound

Potential Cause Proposed Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS. If starting material is still present, prolong the heating period. - Increase Reaction Temperature: Gradually increase the temperature, but be cautious as higher temperatures can also promote byproduct formation. - Use of a Catalyst: The addition of a tertiary amine catalyst, such as N,N-dimethylaniline or pyridine, can facilitate the reaction.[1]
Hydrolysis of Product During Workup - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. POCl₃ reacts violently with water.[2] - Careful Quenching: Quench the reaction mixture by slowly adding it to crushed ice or a cold, saturated sodium bicarbonate solution. Pouring the reaction mixture onto ice can lead to hydrolysis of the product back to the starting material if not done carefully.[2][3] - Solvent Extraction: After quenching, promptly extract the product into a non-polar organic solvent like dichloromethane or diethyl ether.
Suboptimal Reagent Stoichiometry - Excess POCl₃: While a large excess of POCl₃ can drive the reaction to completion, it can also lead to purification challenges. A molar ratio of POCl₃ to 5-methylbarbituric acid of 4:1 to 6:1 is often employed.[4] Experiment with optimizing this ratio for your specific setup.

Problem 2: Presence of Significant Impurities in the Final Product

Potential Cause Proposed Solution
Incomplete Chlorination - Partially Chlorinated Pyrimidines: The presence of mono- or di-chlorinated 5-methylpyrimidines indicates an incomplete reaction. Solutions are similar to those for low yield: extend reaction time, increase temperature, or use a catalyst. The use of a combination of POCl₃ and PCl₅ can sometimes enhance chlorination.[5]
Side Reactions - Chlorination of the Methyl Group: The methyl group at the 5-position can undergo chlorination to form 5-(chloromethyl)-2,4,6-trichloropyrimidine.[6] To minimize this, use milder reaction conditions (lower temperature, shorter reaction time) and avoid a large excess of chlorinating agent. - Ring Chlorination at the 5-Position: Although less common for a substituted position, further chlorination of the pyrimidine ring is a possibility, leading to tetrachlorinated byproducts. Careful control of stoichiometry and reaction conditions is key. - Formation of Phosphorylated Intermediates: Incomplete reaction can leave phosphorylated intermediates that can complicate purification. Ensure the reaction goes to completion.
Decomposition - High Reaction Temperatures: Excessive heat can lead to decomposition of the starting material or product, resulting in a complex mixture of byproducts. Maintain a controlled and consistent temperature throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The most common starting material is 5-methylbarbituric acid (also known as 5-methylpyrimidine-2,4,6(1H,3H,5H)-trione).

Q2: What is the role of a catalyst like N,N-dimethylaniline or pyridine in this reaction?

A2: Tertiary amines act as catalysts by activating the hydroxyl groups of the tautomeric form of 5-methylbarbituric acid, making them better leaving groups. They also help to neutralize the HCl generated during the reaction.[1]

Q3: How can I effectively remove excess POCl₃ after the reaction?

A3: Excess POCl₃ can be removed by distillation under reduced pressure. However, this should be done with caution in a well-ventilated fume hood as POCl₃ is corrosive and toxic. A safer alternative for quenching small to moderate amounts of residual POCl₃ is to carefully add the reaction mixture to a well-stirred slurry of crushed ice, followed by neutralization.[2]

Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of the starting material and the formation of the product and volatile byproducts.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for characterizing the final product and any isolated impurities.

Q5: What are the expected major byproducts in this synthesis?

A5: Based on the reactivity of similar compounds, the most likely byproducts are:

  • Partially chlorinated species: 2,4-dichloro-5-methyl-6-hydroxypyrimidine and 2,6-dichloro-5-methyl-4-hydroxypyrimidine.

  • Over-chlorinated species: 5-(chloromethyl)-2,4,6-trichloropyrimidine.[6]

  • Hydrolysis product: 5-methylbarbituric acid (if the product is exposed to water during workup).

Quantitative Data on Byproduct Formation (Illustrative Example)

Reaction Condition Temperature (°C) Time (h) Yield of Main Product (%) 5-(chloromethyl)-2,4,6-trichloropyrimidine (%) Partially Chlorinated Byproducts (%)
A100475515
B11048585
C120480153
D11069071

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of the non-methylated analog and should be optimized for specific laboratory conditions.

Materials:

  • 5-methylbarbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (catalyst)

  • Dichloromethane

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-methylbarbituric acid (1 equivalent).

  • Carefully add phosphorus oxychloride (5 equivalents) to the flask in a fume hood.

  • Slowly add N,N-dimethylaniline (0.1 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Main Product cluster_byproducts Potential Byproducts Start 5-Methylbarbituric Acid Product This compound Start->Product Chlorination Byproduct1 Partially Chlorinated Intermediates Start->Byproduct1 Incomplete Reaction POCl3 POCl₃ Byproduct2 5-(Chloromethyl)-2,4,6- trichloropyrimidine Product->Byproduct2 Side Reaction (Over-chlorination)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or High Impurity? Start->Problem Check_Reaction Check for Complete Reaction (TLC/GC-MS) Problem->Check_Reaction Yes Success Successful Synthesis Problem->Success No Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Increase Time/Temp or Add Catalyst Incomplete->Optimize_Conditions Yes Check_Workup Review Workup Procedure Incomplete->Check_Workup No Optimize_Conditions->Start Hydrolysis Evidence of Hydrolysis? Check_Workup->Hydrolysis Improve_Workup Ensure Anhydrous Conditions & Careful Quenching Hydrolysis->Improve_Workup Yes Analyze_Byproducts Characterize Byproducts (GC-MS, NMR) Hydrolysis->Analyze_Byproducts No Improve_Workup->Start Adjust_Conditions Modify Conditions to Minimize Byproducts Analyze_Byproducts->Adjust_Conditions Adjust_Conditions->Start

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: TLC Visualization of 2,4,6-Trichloro-5-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trichloro-5-methylpyrimidine and monitoring its reactions using Thin-Layer Chromatography (TLC).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of this compound?

A1: A common starting solvent system for pyrimidine compounds is a mixture of a non-polar and a polar solvent.[1] For this compound, which is a relatively non-polar molecule, a good starting point is a mixture of hexanes and ethyl acetate. A typical starting ratio would be 4:1 hexanes:ethyl acetate. You can then adjust the polarity based on the resulting Rf value of your starting material. The goal is to have an Rf value for the starting material between 0.2 and 0.4 to allow for clear separation from potential products.[1]

Q2: How can I visualize the spots on my TLC plate?

A2: this compound and its derivatives contain a pyrimidine ring, which is a UV-active chromophore. Therefore, the primary and non-destructive method for visualization is using a short-wave UV lamp (254 nm).[2] Spots will appear as dark areas on a fluorescent green background. For compounds that are not UV-active or for better sensitivity, various chemical stains can be used.

Q3: Which chemical stains are suitable for visualizing this compound and its reaction products?

A3: Several stains can be effective, depending on the nature of the reaction products.

  • Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized, such as alcohols or amines, which may be products of nucleophilic substitution on the pyrimidine ring. It appears as yellow-brown spots on a purple background.[2]

  • p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors with different functional groups, particularly nucleophilic ones.[3][4] It can be useful for identifying different products formed in a reaction.

  • Iodine Chamber: A simple and often effective method where the plate is exposed to iodine vapor.[2] Iodine reversibly stains many organic compounds, appearing as brown spots. This is a good general-purpose visualization technique.

Q4: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: You may have spotted too much of your sample on the plate. Try diluting your sample or applying less to the plate.[5][6][7]

  • Inappropriate Solvent System: The polarity of your mobile phase may be too high, causing the compound to move as a streak rather than a distinct spot.[5] Try decreasing the polarity of your eluent.

  • Acidic or Basic Compounds: If your products are acidic or basic, they can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase can resolve this issue.[7][8]

Section 2: Troubleshooting Guide

This guide addresses specific issues you might encounter during the TLC analysis of reactions involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
No spots are visible under UV light or after staining. 1. The sample concentration is too low.[5] 2. The compound is not UV-active and the stain used is not suitable. 3. The solvent level in the developing chamber was above the spotting line.[5] 4. The compound is volatile and evaporated from the plate.[9]1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5] 2. Try a more general stain like potassium permanganate or p-anisaldehyde. 3. Ensure the solvent level in the chamber is below the origin line of your TLC plate. 4. Develop the plate immediately after spotting.
The spots are all at the bottom of the plate (low Rf). The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
The spots are all at the top of the plate (high Rf). The mobile phase is too polar, causing all compounds to travel with the solvent front.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexanes.
Spots are not round and appear as elongated "blobs". 1. The sample was overloaded.[9] 2. The initial spot was too large.1. Dilute the sample before spotting.[9] 2. Use a fine capillary to apply the sample and ensure the initial spot is as small as possible.
Unexpected spots appear on the plate. 1. The starting material is impure. 2. Side reactions are occurring. 3. The TLC plate was contaminated during handling.[5]1. Run a TLC of the starting material alone to check its purity. 2. Consider the possibility of side products based on the reaction conditions. 3. Handle the TLC plate only by the edges to avoid transferring contaminants from your fingers.

Section 3: Experimental Protocols

Protocol 3.1: Standard TLC Procedure for Monitoring a Reaction

  • Plate Preparation: Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).[10]

  • Sample Spotting:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot it on the SM lane.

    • Dissolve a small aliquot of your reaction mixture in a volatile solvent. Spot this on the RM lane.

    • On the C lane, first spot the starting material, then, using the same capillary, spot the reaction mixture on top of the SM spot.[10]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.

  • Analysis: Compare the spots in the different lanes. The disappearance of the starting material spot in the RM lane and the appearance of a new spot(s) indicates the reaction is progressing.[11]

Protocol 3.2: Preparation of Staining Solutions

  • Potassium Permanganate Stain: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[4]

  • p-Anisaldehyde Stain: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[3]

  • Iodine Chamber: Place a few crystals of solid iodine in a sealed chamber. The iodine will sublime, creating a vapor that will stain the TLC plate.[2]

Section 4: Data Presentation

Table 4.1: Example Rf Values for a Hypothetical Reaction

The following table illustrates how to record and present TLC data for a hypothetical nucleophilic substitution reaction on this compound.

Compound Mobile Phase (Hexane:EtOAc) Rf Value
This compound (Starting Material)4:10.65
Monosubstituted Product4:10.45
Disubstituted Product4:10.20

Note: These are example values. Actual Rf values will depend on the specific reaction and conditions.

Section 5: Diagrams and Workflows

TLC_Troubleshooting_Workflow start TLC Plate Developed check_spots Are spots visible and well-defined? start->check_spots no_spots Problem: No or Faint Spots check_spots->no_spots No, spots are faint/absent streaking Problem: Streaking Spots check_spots->streaking No, spots are streaking good_spots Analyze Rf values check_spots->good_spots Yes check_conc Is sample concentrated enough? no_spots->check_conc concentrate Concentrate sample or multi-spot check_conc->concentrate No check_stain Is visualization method appropriate? check_conc->check_stain Yes concentrate->good_spots change_stain Use a different stain (e.g., KMnO4) check_stain->change_stain No check_stain->good_spots Yes change_stain->good_spots check_overload Is sample overloaded? streaking->check_overload dilute Dilute sample check_overload->dilute Yes check_polarity Is mobile phase too polar? check_overload->check_polarity No dilute->good_spots adjust_polarity Decrease mobile phase polarity check_polarity->adjust_polarity Yes check_polarity->good_spots No adjust_polarity->good_spots

Caption: Troubleshooting workflow for common TLC visualization issues.

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Origin Line, Lanes: SM, C, RM) spot_plate Spot Samples on Plate prep_plate->spot_plate prep_samples Prepare Samples (SM, Reaction Mixture) prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_visualize Dry Plate & Visualize (UV, Stain) develop_plate->dry_visualize analyze_spots Analyze Spot Progression dry_visualize->analyze_spots reaction_complete Reaction Complete (SM consumed) analyze_spots->reaction_complete Yes reaction_incomplete Reaction Incomplete (SM remains) analyze_spots->reaction_incomplete No

Caption: Workflow for monitoring reaction progress using TLC.

References

Technical Support Center: Quenching Excess 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with 2,4,6-Trichloro-5-methylpyrimidine and need to safely and effectively quench excess reagent in their reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quenching of excess this compound.

Issue 1: Slow or Incomplete Quenching

  • Observation: After adding the quenching agent, analysis of the reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted this compound remaining.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Poor Miscibility This compound is insoluble in water. If using an aqueous quenching agent, the reaction will be biphasic and slow. Solution: Add a co-solvent such as tetrahydrofuran (THF) or acetone to improve miscibility and accelerate the quench.
Low Temperature Quenching at very low temperatures can significantly slow down the reaction rate. Solution: Allow the reaction mixture to slowly warm to room temperature after the initial controlled addition of the quenching agent.
Insufficient Quenching Agent An inadequate amount of the quenching agent will result in incomplete reaction. Solution: Use a significant excess of the quenching agent (e.g., 5-10 equivalents relative to the excess this compound).
Choice of Quenching Agent Water is a relatively slow quenching agent for this substrate under neutral conditions. Solution: Consider using a more nucleophilic quenching agent like an alcohol (methanol or isopropanol) or a dilute aqueous amine solution (e.g., ammonia or a primary/secondary amine).

Issue 2: Exothermic Reaction or Uncontrolled Temperature Increase

  • Observation: A rapid and significant increase in temperature is observed upon addition of the quenching agent.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Rapid Addition of Quenching Agent Adding the quenching agent too quickly can lead to a rapid, exothermic reaction that is difficult to control.[1] Solution: Add the quenching agent dropwise or in small portions, with vigorous stirring and external cooling (e.g., an ice bath).[1]
Highly Concentrated Reaction Mixture A concentrated solution of the reactive pyrimidine will generate more heat upon quenching. Solution: Dilute the reaction mixture with an inert solvent (e.g., THF, toluene) before beginning the quench.
Reactive Quenching Agent More reactive quenching agents like amines will generate heat more rapidly than water or alcohols. Solution: Ensure very slow addition and efficient cooling when using highly reactive quenching agents.

Issue 3: Formation of an Emulsion During Workup

  • Observation: During the aqueous workup following the quench, a stable emulsion forms between the organic and aqueous layers, making separation difficult.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Fine Particulate Matter Insoluble byproducts or salts can stabilize emulsions. Solution: Filter the biphasic mixture through a pad of celite.
High Concentration of Polar Species The presence of polar quenching byproducts can contribute to emulsion formation. Solution: Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the recommended quenching agents for excess this compound?

A1: The choice of quenching agent depends on the reaction solvent, the desired workup procedure, and the stability of your product. Common options include:

  • Water: A safe but potentially slow option due to the insolubility of the pyrimidine.[2][3] The addition of a co-solvent is recommended.

  • Alcohols (Methanol, Isopropanol): Generally offer a faster quench than water and produce alkoxy-pyrimidine byproducts, which may be easier to separate.

  • Aqueous Base (e.g., Sodium Bicarbonate): Can be used to neutralize any acidic byproducts formed during the reaction or quench. The hydrolysis of the trichloropyrimidine may be accelerated.

  • Aqueous Amines (e.g., Dilute Ammonia, Primary/Secondary Amines): These are highly effective and rapid quenching agents. However, they will introduce a new basic organic byproduct that must be removed during workup.

Q2: How do I perform a standard quench of excess this compound with water?

A2:

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • If the reaction solvent is not miscible with water (e.g., toluene, dichloromethane), add a co-solvent like THF to improve mixing.

  • Slowly and with vigorous stirring, add water dropwise. Monitor the internal temperature to ensure it does not rise significantly.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the quench is complete.

  • Proceed with the standard aqueous workup.

Q3: What are the safety precautions I should take when quenching this compound?

A3:

  • Always perform the quench in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching process can be exothermic; therefore, it is crucial to use an ice bath for cooling and to add the quenching agent slowly and in a controlled manner.[1]

  • Be aware that the hydrolysis of chloropyrimidines can generate hydrochloric acid (HCl), which is corrosive.

Q4: How can I monitor the completion of the quench?

A4: The completion of the quench can be monitored by taking a small aliquot of the organic layer, drying it, and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The quench is considered complete when the spot or peak corresponding to this compound is no longer visible.

Q5: I used an amine to quench the reaction. How do I remove the resulting aminopyrimidine byproduct?

A5: The basic aminopyrimidine byproduct can be removed by performing an acidic wash during the workup.

  • After the quench, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous ammonium chloride).

  • The aminopyrimidine will be protonated and extracted into the aqueous layer.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your crude product.

Data Presentation

Table 1: Comparison of Quenching Agents

Quenching AgentRelative RateByproductsWorkup Considerations
WaterSlowDichloromethyluracil derivatives, HClMay require a co-solvent and longer reaction times.
Methanol/IsopropanolModerateAlkoxy-dichloromethylpyrimidines, HClByproducts are generally organic-soluble.
Aq. NaHCO₃ModerateDichloromethyluracil derivatives, CO₂, NaCl, HClHelps to neutralize acidic conditions.
Aq. AmmoniaFastAmino-dichloromethylpyrimidine, HClIntroduces a basic byproduct that requires an acidic wash for removal.
Primary/Secondary AmineVery FastSubstituted amino-dichloromethylpyrimidine, HClIntroduces a basic byproduct that requires an acidic wash for removal.

Experimental Protocols

Protocol 1: General Quenching Procedure with an Alcohol

  • Preparation: Cool the reaction vessel containing the excess this compound to 0-5 °C using an ice bath.

  • Addition of Quenching Agent: Slowly add 5-10 equivalents of methanol or isopropanol dropwise with vigorous stirring. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the this compound has been consumed.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Quenching_Workflow start Reaction Complete (Excess this compound) cool Cool Reaction Mixture to 0-5 °C start->cool select_quench Select Quenching Agent cool->select_quench add_quench Add Quenching Agent Slowly with Stirring select_quench->add_quench Water, Alcohol, Aq. Base, or Amine monitor Monitor Quench (TLC/LC-MS) add_quench->monitor is_complete Quench Complete? monitor->is_complete workup Aqueous Workup is_complete->workup Yes troubleshoot Troubleshoot: - Add co-solvent - Warm to RT - Add more quencher is_complete->troubleshoot No troubleshoot->add_quench

Caption: Decision workflow for quenching excess this compound.

Signaling_Pathway cluster_main Quenching Reaction cluster_nucleophiles Quenching Agents (Nucleophiles) TCP Excess This compound (Electrophile) Product_H2O Hydroxypyrimidine Derivatives TCP->Product_H2O Hydrolysis Product_ROH Alkoxypyrimidine Derivatives TCP->Product_ROH Alcoholysis Product_Amine Aminopyrimidine Derivatives TCP->Product_Amine Amination H2O Water H2O->Product_H2O ROH Alcohol (e.g., Methanol) ROH->Product_ROH Amine Amine (e.g., Ammonia) Amine->Product_Amine

Caption: Signaling pathway illustrating the reaction of the electrophilic pyrimidine with various nucleophilic quenching agents.

References

Technical Support Center: 2,4,6-Trichloro-5-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-Trichloro-5-methylpyrimidine. The following information is designed to address common issues encountered during this chemical reaction to improve overall yield and product purity.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction: Insufficient reaction time or temperature. - Moisture contamination: Hydrolysis of phosphorus oxychloride (POCl₃) or the product. - Ineffective catalyst: Catalyst may be old, impure, or used in an incorrect amount. - Poor quality starting materials: Impurities in 5-methylbarbituric acid or POCl₃.- Reaction Time/Temperature: Gradually increase the reaction temperature and monitor the reaction progress using an appropriate analytical method like TLC or GC. Ensure the reaction is heated for the recommended duration as per the protocol. One process notes that sudden temperature changes or exceeding 50°C prematurely can dramatically decrease the yield. - Moisture Control: Ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents like POCl₃ under an inert atmosphere (e.g., nitrogen or argon). - Catalyst: Use a fresh, high-purity catalyst. Optimize the catalyst loading; for instance, some methods use tertiary amines like dimethylaniline or N,N-diethylaniline.[1][2] - Reagent Quality: Use high-purity starting materials. Purify reagents if necessary.
Formation of Dark-Colored Reaction Mixture - Decomposition of starting material or product: This can occur at excessively high temperatures. - Side reactions: Undesired polymerization or side reactions can lead to colored impurities.- Temperature Control: Maintain the reaction temperature within the recommended range. A color change from yellowish-white to red-yellow has been noted as part of the process at higher temperatures, but a dark tarry appearance may indicate decomposition. - Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions.
Product Contaminated with Byproducts - Incomplete chlorination: This can result in partially chlorinated pyrimidine intermediates. - Over-chlorination: Formation of byproducts like tetrachloropyrimidine. - Hydrolysis: Presence of moisture can lead to the formation of hydroxy-substituted pyrimidines.- Stoichiometry: Carefully control the molar ratio of the chlorinating agent (POCl₃) to the starting material. Some procedures utilize a subsequent reaction with phosphorus pentachloride (PCl₅) or reactants that form it in situ to ensure complete chlorination.[1][3] - Work-up: Avoid aqueous work-up if possible, as it can lead to product hydrolysis and complicate purification.[1] Distillation is a preferred method for separation.[3]
Difficulty in Product Isolation/Purification - Product solubility: The product may be soluble in the reaction solvent, making precipitation difficult. - Emulsion formation during extraction: This can complicate the separation of aqueous and organic layers. - Co-distillation with solvent: The product might co-distill with the excess POCl₃.- Isolation Technique: After the reaction, excess POCl₃ can be removed by distillation. The product can then be isolated by distillation under reduced pressure or by careful precipitation and filtration. - Extraction: If an extractive work-up is necessary, use appropriate solvents and consider using brine to break emulsions. - Purification: Recrystallization from a suitable solvent or column chromatography can be employed for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common starting material is 5-methylbarbituric acid. This is analogous to the use of barbituric acid for the synthesis of 2,4,6-trichloropyrimidine.[1][3]

Q2: What are the common chlorinating agents used in this reaction?

The primary chlorinating agent is phosphorus oxychloride (POCl₃).[1][2][3][4] In some procedures, phosphorus pentachloride (PCl₅) is used in a subsequent step to ensure complete chlorination.[1][3]

Q3: Why is a catalyst often used, and what are some common examples?

A catalyst is used to facilitate the chlorination reaction and improve the yield. Common catalysts include tertiary amines such as N,N-dimethylaniline, N,N-diethylaniline, and quinoline.[1][2] Other catalysts like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) have also been reported.[3][4]

Q4: What are the critical reaction parameters to control for a high yield?

The critical parameters are reaction temperature, reaction time, and the molar ratio of reactants and catalyst. Strict control over temperature is crucial, as sudden changes can significantly lower the yield. The reaction is often carried out at elevated temperatures, with specific protocols detailing precise heating stages.

Q5: What are the potential side reactions to be aware of?

The main side reactions include incomplete chlorination leading to partially substituted pyrimidines, over-chlorination resulting in byproducts like tetrachloropyrimidine, and hydrolysis of the product if moisture is present.

Q6: What is the recommended work-up procedure to maximize yield and purity?

Anhydrous work-up is generally preferred to prevent hydrolysis of the trichlorinated product.[1] A common procedure involves removing excess POCl₃ by distillation, followed by distillation of the product under reduced pressure.[3] If an aqueous work-up is performed, it can be problematic for safety and may require repeated extractions, leading to large amounts of wastewater.[1]

Quantitative Data Summary

The following table summarizes reaction conditions and yields from various reported syntheses of trichloropyrimidines. Note that most of the detailed literature focuses on the non-methylated analog, but the conditions are highly relevant for the synthesis of this compound.

Starting MaterialChlorinating Agent(s)Catalyst/AdditiveTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Barbituric AcidPOCl₃DimethylanilineRefluxNot Specified85Not Specified[1]
Barbituric AcidPOCl₃, PCl₃, Cl₂N-methyl-2-pyrrolidone (NMP)807 (then 4 for chlorination)92.497.6[3]
Barbituric AcidPOCl₃N,N-diethylaniline, N,N-dimethylaniline, Quinoline90-1400.5-480-92>99.52[2]
Barbituric AcidPOCl₃N,N-dimethylformamide (DMF)105-1151-377-80>99 (GC)[4]
Barbituric AcidPOCl₃ and DMF50 then 856 then 2046Not Specified

Experimental Protocols

Protocol 1: Two-Step Chlorination with in-situ PCl₅ Formation

This protocol is adapted from a high-yield synthesis of 2,4,6-trichloropyrimidine and is applicable for the 5-methyl derivative.[3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 5-6 molar equivalents of phosphorus oxychloride (POCl₃) relative to the starting material.

  • Addition of Starting Material: While stirring, add 1 molar equivalent of 5-methylbarbituric acid.

  • Catalyst Addition: Add a catalytic amount of N-methyl-2-pyrrolidone (NMP).

  • First Chlorination: Heat the reaction mixture to 80°C and stir for 7 hours.

  • Second Chlorination: Cool the mixture slightly and add 3 molar equivalents of phosphorus trichloride (PCl₃). Subsequently, bubble 3 molar equivalents of chlorine gas through the mixture over 4 hours.

  • Work-up: After the reaction is complete, remove the excess POCl₃ and PCl₃ by distillation. The product, this compound, can then be purified by vacuum distillation.

Protocol 2: Single-Step Chlorination with Amine Catalyst

This protocol is based on a method using a composite catalyst system.[2]

  • Reaction Setup: In a suitable reactor, charge 5-methylbarbituric acid as the raw material and phosphorus oxychloride as the chlorinating agent.

  • Catalyst Addition: Add a composite catalyst of N,N-diethylaniline, N,N-dimethylaniline, and quinoline.

  • Reaction: Heat the mixture to a temperature between 90-140°C for 0.5-4 hours.

  • Work-up: After the reaction, perform steam distillation under reduced pressure.

  • Isolation: Cool the distillate to precipitate the solid product. Filter the solid, wash with water, and dry to obtain this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product cluster_byproducts Byproducts / Side Reactions A 5-Methylbarbituric Acid D This compound A->D Chlorination E Partially Chlorinated Intermediates A->E Incomplete Reaction B Phosphorus Oxychloride (POCl3) B->D C e.g., Dimethylaniline, DMF, NMP C->D Catalyzes F Hydrolysis Products D->F Moisture Troubleshooting_Workflow start Low Yield Observed check_temp Verify Reaction Temperature & Time start->check_temp check_moisture Check for Moisture Contamination check_temp->check_moisture Correct adjust_conditions Optimize Temperature & Reaction Duration check_temp->adjust_conditions Incorrect check_reagents Assess Reagent & Catalyst Quality check_moisture->check_reagents No dry_system Use Dry Glassware & Inert Atmosphere check_moisture->dry_system Yes use_fresh_reagents Use High-Purity Reagents & Fresh Catalyst check_reagents->use_fresh_reagents Poor success Yield Improved check_reagents->success Good adjust_conditions->success dry_system->success use_fresh_reagents->success

References

Technical Support Center: Managing Regioselectivity in Reactions of 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Trichloro-5-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions involving this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Understanding Regioselectivity

The reactivity of the chlorine atoms on the this compound ring towards nucleophiles generally follows the order C4 > C2 > C6. This preference is governed by a combination of electronic and steric factors. The C4 and C6 positions are electronically activated by the para and ortho nitrogen atoms, respectively. However, the C2 position is flanked by two nitrogen atoms, which also makes it susceptible to nucleophilic attack. The methyl group at the C5 position introduces significant steric hindrance, which can influence the accessibility of the adjacent C4 and C6 positions.

dot

Caption: General reactivity order of chloro-substituents in this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am getting a mixture of regioisomers (C4 and C2 substitution) when reacting with my amine nucleophile. How can I improve selectivity for the C4 position?

A1: Achieving high selectivity for the C4 position is a common objective. Several factors can be adjusted to favor substitution at this position:

  • Steric Hindrance of the Nucleophile: Smaller, less sterically hindered nucleophiles will preferentially attack the more electronically activated C4 position, even with the steric influence of the adjacent C5-methyl group. For bulkier nucleophiles, the less hindered C2 position becomes a more favorable site of attack.

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which typically corresponds to attack at the most electronically favored C4 position.

  • Solvent: The choice of solvent can influence the regiochemical outcome. Non-polar, aprotic solvents often favor C4 substitution. It is recommended to screen a variety of solvents to optimize selectivity.

Q2: My reaction is sluggish and gives a low yield of the desired monosubstituted product. What can I do to improve the reaction rate and yield?

A2: Low reactivity can be a challenge. Consider the following strategies:

  • Increase Temperature: While lower temperatures favor selectivity, a moderate increase in temperature can significantly improve the reaction rate. A careful balance between selectivity and reaction rate is necessary.

  • Use of a Base: For amine nucleophiles, the addition of a non-nucleophilic base (e.g., DIPEA, Et₃N) is crucial to scavenge the HCl generated during the reaction. The choice and stoichiometry of the base can impact the reaction rate.

  • Catalysis: In some cases, particularly for less reactive nucleophiles, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to achieve the desired substitution with higher efficiency.

Q3: I am observing the formation of disubstituted products. How can I favor monosubstitution?

A3: The formation of disubstituted products occurs when the initially formed monosubstituted pyrimidine reacts further. To minimize this:

  • Stoichiometry: Use a 1:1 stoichiometry of the pyrimidine to the nucleophile. A slight excess of the pyrimidine can also be used to ensure the nucleophile is the limiting reagent.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, thereby disfavoring the second substitution reaction.

  • Temperature Control: Running the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first, thus favoring the monosubstituted product.

Frequently Asked Questions (FAQs)

Q: What is the general order of reactivity for different types of nucleophiles with this compound?

A: Generally, "softer" nucleophiles and those with less steric bulk react more readily. The reactivity often follows the order: Thiols > Amines > Alkoxides. However, the specific reaction conditions, particularly the choice of base and solvent, can significantly influence this order.

Q: How does the 5-methyl group affect the regioselectivity compared to unsubstituted 2,4,6-trichloropyrimidine?

A: The 5-methyl group introduces steric hindrance around the C4 and C6 positions. This steric effect can decrease the rate of substitution at these positions, particularly for bulky nucleophiles. Consequently, for sterically demanding nucleophiles, the proportion of substitution at the less hindered C2 position may increase compared to the unsubstituted analogue.

Q: Are there any specific conditions to favor substitution at the C2 position?

A: Yes, substitution at the C2 position can be favored by using a more sterically hindered nucleophile. The bulky nature of the nucleophile will disfavor attack at the C4 and C6 positions, which are sterically shielded by the adjacent 5-methyl group and the other chloro substituent, respectively.

Data Presentation

The following table summarizes the regiochemical outcome of the reaction of this compound and a related fluorinated analog with ammonia and benzylamine, highlighting the influence of the nucleophile's steric bulk on the product distribution.

SubstrateNucleophilePosition of SubstitutionProduct Ratio (C4:C2)Reference
This compoundAmmoniaC4Major product[1]
5-Chloro-2,4,6-trifluoropyrimidineAmmoniaC4 & C29 : 1
5-Chloro-2,4,6-trifluoropyrimidineBenzylamineC4 & C25 : 1

Experimental Protocols

Selective Synthesis of 4-Amino-2,6-dichloro-5-methylpyrimidine [1]

This protocol describes the selective monosubstitution at the C4 position using ammonia.

Materials:

  • This compound (39.5 g, 0.2 mol)

  • Dimethoxyethane (250 ml)

  • Ammonia gas

  • Water

  • Acetonitrile

Procedure:

  • Dissolve this compound in dimethoxyethane at room temperature.

  • Bubble ammonia gas through the solution until saturation is achieved, leading to the formation of a white suspension.

  • Stir the suspension for 12 hours at room temperature.

  • Concentrate the reaction mixture in a rotary evaporator.

  • Add 200 ml of water to the residue to form a suspension.

  • Filter the suspension and dry the precipitate.

  • Concentrate the mother liquor to half its volume, filter, and dry the resulting precipitate.

  • Combine the crude products (26.4 g) and recrystallize from an acetonitrile/water (5:1) mixture to yield the pure product.

    • Melting Point: 193°-194° C

    • Yield: 75%

dot

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound in dimethoxyethane B Saturate with ammonia gas A->B C Stir for 12 hours at room temperature B->C D Concentrate in vacuo C->D E Add water and filter D->E F Concentrate mother liquor and filter E->F G Recrystallize from acetonitrile/water F->G

Caption: Experimental workflow for the synthesis of 4-amino-2,6-dichloro-5-methylpyrimidine.

Signaling Pathways and Logical Relationships

The regioselectivity of nucleophilic aromatic substitution on this compound is a multifactorial issue. The following diagram illustrates the interplay of the key factors influencing the reaction outcome.

dot

regioselectivity_factors cluster_substrate Substrate Factors cluster_reagents Reagent Factors cluster_conditions Condition Factors cluster_outcome Reaction Outcome Electronic Electronic Effects (N atoms activate C2, C4, C6) Selectivity Regioselectivity (C4 vs. C2 vs. C6) Electronic->Selectivity Steric_Substrate Steric Effects (C5-Methyl group) Steric_Substrate->Selectivity Nucleophile Nucleophile (Size and Hardness) Nucleophile->Selectivity Temperature Temperature Temperature->Selectivity Solvent Solvent Polarity Solvent->Selectivity

Caption: Factors influencing the regioselectivity of SNAr reactions on this compound.

References

Technical Support Center: Palladium Catalyst Removal in 2,4,6-Trichloro-5-methylpyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of removing residual palladium catalysts from coupling reactions involving 2,4,6-Trichloro-5-methylpyrimidine. Efficient removal of palladium is critical to prevent interference in downstream reactions and to meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[1]

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts from reactions with this compound.

Issue 1: High Levels of Residual Palladium After Standard Work-up

  • Possible Cause: The nitrogen atoms in the pyrimidine ring can form strong complexes with palladium, making it difficult to remove with simple filtration or solvent washes.[2][3]

  • Solution: Employ a targeted palladium scavenger. Thiol-based or triazine-based (TMT) scavengers are often effective.

Issue 2: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variability in reaction conditions (temperature, stirring speed, reaction time) or the age and quality of reagents can affect the final form of the palladium species (e.g., soluble, colloidal, or precipitated).

  • Solution: Standardize the reaction and work-up procedures. Ensure consistent quality of all materials. A screening of different scavengers may be necessary to find a robust solution for your specific reaction conditions.

Issue 3: Product Loss During Purification

  • Possible Cause: Non-specific adsorption of the product onto the palladium removal agent, especially with activated carbon.[2]

  • Solution:

    • Minimize the amount of scavenger used to the lowest effective quantity.

    • Thoroughly wash the scavenger with fresh solvent after filtration to recover any bound product.[4]

    • Consider switching to a more selective scavenger, such as silica-based options, which may have a lower affinity for your product.[5]

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the efficiency of various palladium removal techniques. The initial palladium concentration can vary significantly based on the reaction scale and conditions.

Removal MethodScavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalKey Considerations
Adsorption Activated Carbon~800~100~88%Cost-effective but can lead to product loss.[6]
Silica-Thiol (Si-Thiol)~2400≤ 16>99.3%Highly efficient and selective.[7]
Polymer-Thiol (MP-TMT)~500< 10>98%Effective, with good solvent compatibility.[6]
Silica-Triaminetriazine (Si-TMT)>100< 100>90% (avg)Effective in combination with chromatography.[8]
Filtration Celite Pad~8600~975~88.7%Effective for heterogeneous or precipitated palladium.[1] Often insufficient for soluble species.[9]
Washing N-Acetyl Cysteine (aq. wash)~975~938~3.8%Can be used in conjunction with other methods.[1]

Note: The presented data is compiled from studies on various substrates, including nitrogen-containing heterocycles, and serves as a general guideline. Actual performance may vary depending on the specific experimental conditions for this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from coupling reactions involving pyrimidine substrates?

The most common methods include:

  • Adsorption: Using solid-supported scavengers with a high affinity for palladium. These include activated carbon, silica-based scavengers (e.g., Si-Thiol, Si-TMT), and polymer-based scavengers (e.g., MP-TMT).[2][9]

  • Filtration: Passing the reaction mixture through a pad of a filter aid like Celite® to remove heterogeneous palladium (e.g., Pd/C) or precipitated palladium black.[4][9]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[9]

Q2: How do I choose the best palladium removal method for my this compound coupling reaction?

The choice depends on several factors:

  • Form of Palladium: If you observe a black precipitate (palladium black), filtration through Celite may be sufficient as a first step.[3][9] For soluble palladium, a scavenger is necessary.[4]

  • Product Solubility and Stability: Ensure your product is soluble in the solvent used for scavenging and is stable under the scavenging conditions (e.g., temperature, pH).

  • Desired Final Palladium Level: To achieve very low ppm levels (<10 ppm), highly efficient silica- or polymer-based scavengers are often required.[6][7]

  • Scale of the Reaction: For large-scale synthesis, the cost of the scavenger becomes a significant factor, and activated carbon might be considered despite potential for product loss.[9]

Q3: Can the nitrogen atoms in my pyrimidine substrate interfere with palladium removal?

Yes, the nitrogen lone pairs in the pyrimidine ring can chelate with palladium, forming stable complexes that are difficult to remove.[2][3] This is a common issue with nitrogen-containing heterocycles. Using a scavenger with a stronger affinity for palladium than your product is crucial for effective removal.

Experimental Protocols

Protocol 1: Palladium Removal using a Silica-Based Scavenger (e.g., Si-Thiol)
  • Dissolution: After the coupling reaction, work up the reaction mixture as usual to obtain the crude product. Dissolve the crude product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Scavenger Addition: Add the silica-based scavenger. A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[2]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific substrate.[2]

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2][4]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal efficiency.

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[2]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[2] Be aware that fine carbon particles can sometimes pass through standard filter paper.

  • Washing and Concentration: Wash the filter cake with fresh solvent, combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium content and assess the product yield to check for losses due to adsorption on the carbon.

Visualizations

The following diagrams illustrate the workflow for palladium removal and a decision-making process for selecting the appropriate method.

experimental_workflow cluster_reaction Reaction & Initial Work-up cluster_purification Palladium Removal cluster_analysis Analysis start Crude Product from This compound Coupling Reaction dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Pd Scavenger (e.g., Si-Thiol, Activated Carbon) dissolve->add_scavenger stir Stir (2-24h, RT or Elevated Temp.) add_scavenger->stir filtrate Filter to Remove Scavenger stir->filtrate wash Wash Scavenger with Fresh Solvent filtrate->wash concentrate Combine Filtrate & Washings, Concentrate wash->concentrate end Purified Product concentrate->end analysis Analyze Pd Content (ICP-MS) end->analysis troubleshooting_logic rect_node rect_node start High Residual Pd? q_soluble Is Pd Soluble or Colloidal? start->q_soluble Yes end_ok Pd Levels Acceptable & Good Yield start->end_ok No use_scavenger Use Scavenger (e.g., Si-Thiol, MP-TMT) q_soluble->use_scavenger Yes celite_filtration Celite Filtration q_soluble->celite_filtration No (Precipitate) q_product_loss Significant Product Loss? reduce_scavenger Reduce Scavenger Amount or Switch to a More Selective Scavenger q_product_loss->reduce_scavenger Yes wash_scavenger Thoroughly Wash Scavenger q_product_loss->wash_scavenger Yes q_product_loss->end_ok No use_scavenger->q_product_loss celite_filtration->q_product_loss reduce_scavenger->end_ok wash_scavenger->end_ok

References

Preventing decomposition of 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2,4,6-Trichloro-5-methylpyrimidine during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The primary decomposition pathways for this compound are hydrolysis, reaction with nucleophiles, and potential photodegradation. The chlorine substituents on the pyrimidine ring are susceptible to nucleophilic substitution, which can be initiated by water (hydrolysis) or other nucleophilic reagents present in the reaction mixture.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] The recommended storage is at room temperature, sealed in a dry, inert atmosphere.[1] Exposure to moisture, high temperatures, and light should be minimized.

Q3: What are the visual signs of decomposition?

A3: While subtle decomposition may not be visible, significant degradation of chlorinated heterocyclic compounds can sometimes be indicated by a change in color (e.g., yellowing or darkening), a change in physical state (e.g., clumping of the solid), or the appearance of an unusual odor. However, analytical verification is necessary to confirm decomposition.

Q4: How can I check the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from potential degradation products or impurities.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcomes or Low Yields

Possible Cause: Decomposition of this compound before or during the reaction.

Troubleshooting Steps:

  • Verify Purity: Before use, confirm the purity of your starting material using HPLC or GC-MS.

  • Solvent Selection: Avoid protic solvents (e.g., water, alcohols) if they are not part of the reaction, as they can cause hydrolysis. If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize decomposition.

  • pH Control: The stability of similar chlorinated pyrimidines is pH-dependent, with increased degradation under alkaline conditions.[2][3] If your reaction is performed in an aqueous or protic solvent, buffering the solution to a neutral or slightly acidic pH may prevent hydrolysis.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize thermal decomposition.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Variable levels of degradation of this compound due to inconsistent handling or storage.

Troubleshooting Steps:

  • Standardize Storage: Ensure all aliquots of the compound are stored under identical conditions (cool, dry, dark, and under an inert atmosphere).

  • Consistent Handling: Develop a standard operating procedure (SOP) for handling the compound, including the time it is exposed to ambient conditions.

  • Fresh Aliquots: For sensitive reactions, consider using a fresh, unopened container of the compound or a newly prepared solution.

Data Presentation

Table 1: General Stability Profile of Chlorinated Pyrimidines

ConditionStabilityPrimary Degradation PathwayRecommendations
pH Unstable in alkaline and strongly acidic conditions.[2][3][4]Hydrolysis to hydroxypyrimidines (pyrimidones).Maintain neutral or slightly acidic pH in aqueous solutions. Use buffered systems where possible.
Temperature Generally stable at room temperature.Thermal decomposition at elevated temperatures.Store at room temperature. Avoid excessive heating unless required for a reaction.
Light Potentially unstable under UV irradiation.Photodegradation (pathways not fully elucidated for this specific compound).Store in amber vials or in the dark. Avoid exposure to direct sunlight or strong laboratory light.
Nucleophiles Highly reactive.Nucleophilic substitution of chlorine atoms.[5][6]Avoid unintended contact with nucleophilic reagents (e.g., amines, thiols, alcohols, water).

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent over time.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent of interest.

  • Incubation: Aliquot the solution into several sealed vials and store them under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial for analysis.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method to quantify the remaining amount of this compound.

  • Data Evaluation: Plot the concentration of this compound as a function of time to determine the degradation rate.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) can be a starting point. For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies where the compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that the method can separate them from the parent compound.[5][7]

Visualizations

Decomposition_Pathways T5MP 2,4,6-Trichloro- 5-methylpyrimidine Hydrolysis Hydrolysis (H2O, OH-) T5MP->Hydrolysis Moisture/Base Nucleophilic_Attack Nucleophilic Attack (Nu-) T5MP->Nucleophilic_Attack Nucleophiles Photodegradation Photodegradation (hv) T5MP->Photodegradation Light Hydroxypyrimidine Hydroxy/Dioxo- methylpyrimidine Hydrolysis->Hydroxypyrimidine Substituted_Pyrimidine Substituted Pyrimidine Nucleophilic_Attack->Substituted_Pyrimidine Photoproducts Degradation Products Photodegradation->Photoproducts

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting Start Receive/Synthesize This compound Purity_Check Initial Purity Check (HPLC/GC-MS) Start->Purity_Check Storage Store under optimal conditions (Cool, Dry, Dark, Inert) Purity_Check->Storage Handling Handle under inert atmosphere Storage->Handling Reaction Perform Reaction (Control Temp & pH) Handling->Reaction Workup Reaction Workup Reaction->Workup Analysis Analyze Product (HPLC, GC-MS, NMR) Workup->Analysis Troubleshoot Troubleshoot unexpected results (check for decomp.) Analysis->Troubleshoot Troubleshoot->Purity_Check Re-evaluate starting material

Caption: Recommended workflow for handling and using this compound.

References

Validation & Comparative

A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 2,4,6-Trichloro-5-methylpyrimidine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2,4,6-trichloro-5-methylpyrimidine. Due to the limited availability of specific experimental spectra for this compound in surveyed databases, this document focuses on a detailed comparison with structurally related and commercially available pyrimidine derivatives. The provided data for analogous compounds allows for an informed prediction of the spectral features of this compound, offering valuable insights for researchers working on the synthesis and characterization of substituted pyrimidines.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the available experimental ¹H and ¹³C NMR data for key reference compounds and provides predicted values for the target compound, this compound. These predictions are based on the established effects of methyl substitution on the pyrimidine ring.

CompoundSolventNucleusPositionChemical Shift (δ, ppm)MultiplicityNotes
This compound CDCl₃¹H5-CH₃~2.5 - 2.7 (Predicted)Singlet (s)Expected signal for the methyl protons.
CDCl₃¹³C2-C~160 (Predicted)SingletQuaternary carbon, deshielded by two nitrogen atoms and a chlorine atom.
CDCl₃¹³C4/6-C~162 (Predicted)SingletQuaternary carbons, deshielded by nitrogen and chlorine.
CDCl₃¹³C5-C~120 (Predicted)SingletQuaternary carbon, shielded relative to other ring carbons.
CDCl₃¹³C5-CH₃~15 - 20 (Predicted)QuartetTypical range for a methyl group attached to an aromatic ring.
2,4,6-Trichloropyrimidine CDCl₃¹H5-H7.39[1]Singlet (s)The single aromatic proton on the pyrimidine ring.
CDCl₃¹³C2-CData not available--
CDCl₃¹³C4/6-CData not available--
CDCl₃¹³C5-CData not available--
2,4-Dichloro-6-methylpyrimidine CDCl₃¹H5-H7.15 (approx.)Singlet (s)Approximate value from spectrum image.[2]
CDCl₃¹H6-CH₃2.60 (approx.)Singlet (s)Approximate value from spectrum image.[2]
CDCl₃¹³CAll carbonsData not available--

Note: Predicted values for this compound are estimates based on typical substituent effects in similar heterocyclic systems. Experimental verification is required.

Discussion of Spectral Comparison
  • ¹H NMR: The most significant difference between 2,4,6-trichloropyrimidine and its 5-methyl analog is the substitution of the C5-proton. In 2,4,6-trichloropyrimidine, this proton appears as a singlet at approximately 7.39 ppm.[1] For this compound, this signal is absent and is replaced by a new singlet in the aliphatic region (predicted around 2.5-2.7 ppm), corresponding to the three equivalent protons of the methyl group. This provides a clear diagnostic marker for successful methylation at the C5 position.

  • ¹³C NMR: The introduction of a methyl group at the C5 position is expected to influence the chemical shifts of the ring carbons. The C5 carbon itself will experience a shielding effect from the directly attached methyl group, but a deshielding alpha-substituent effect, its predicted shift is around 120 ppm. The adjacent carbons (C4 and C6) are expected to undergo a slight deshielding (beta-effect). The C2 carbon, being furthest from the substitution site, should be least affected. A new signal corresponding to the methyl carbon is predicted to appear in the upfield region (15-20 ppm). While specific ¹³C data for the reference compounds were not available in the searched literature, the general regions for carbons in chloropyrimidine systems are well-established, with carbons bonded to chlorine and flanked by nitrogen atoms appearing significantly downfield (>150 ppm).[3][4]

Experimental Protocols

The following are generalized but detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like substituted pyrimidines.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include acetone-d₆, DMSO-d₆, or benzene-d₆, which can be used to resolve overlapping signals.[5]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm reference). However, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is standard practice.[6]

  • Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

  • Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz NMR spectrometer.

For ¹H NMR Spectroscopy:

  • Experiment: Standard 1D proton experiment.

  • Temperature: 298 K (25 °C).

  • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

  • Spectral Width: 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on sample concentration.

For ¹³C NMR Spectroscopy:

  • Experiment: Standard 1D carbon experiment with proton broadband decoupling (e.g., zgpg30).

  • Temperature: 298 K (25 °C).

  • Pulse Angle: 30 degrees.

  • Spectral Width: 220-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds. For quantitative analysis of quaternary carbons, this may need to be extended significantly (5 times the longest T1).[3]

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

Mandatory Visualizations

The logical relationship between the structure of this compound and its key predicted NMR signals is illustrated below.

NMR_Correlation cluster_molecule This compound cluster_1H_NMR Predicted ¹H NMR Signals cluster_13C_NMR Predicted ¹³C NMR Signals mol H_methyl 5-CH₃ ~2.5-2.7 ppm (s) mol->H_methyl Proton Signals C_2 C2 ~160 ppm mol->C_2 Carbon Signals C_4_6 C4/C6 ~162 ppm C_5 C5 ~120 ppm C_methyl 5-CH₃ ~15-20 ppm

References

A Comparative Guide to the Mass Spectrometry of Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of halogenated pyrimidines is of paramount importance in pharmaceutical development, clinical diagnostics, and biomedical research. These compounds, including widely used chemotherapeutic agents like 5-fluorouracil, require sensitive and specific analytical methods for their characterization and quantification in complex biological matrices. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), stands as the gold standard for this purpose. This guide provides a comprehensive comparison of these techniques for the analysis of halogenated pyrimidines, supported by experimental data and detailed protocols to aid in method selection and development.

Performance Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of halogenated pyrimidines depends on the specific analyte properties, the required sensitivity, and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. For many halogenated pyrimidines, derivatization is necessary to increase their volatility and improve chromatographic performance. Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing reproducible fragmentation patterns that are valuable for structural elucidation and library matching.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly versatile and particularly well-suited for polar, non-volatile, and thermally labile compounds, which is characteristic of many halogenated pyrimidines and their metabolites. Electrospray Ionization (ESI) is the most frequently employed ionization method, which typically generates protonated or deprotonated molecules, followed by fragmentation in the mass spectrometer (MS/MS). This technique often offers higher sensitivity and specificity compared to GC-MS.

Quantitative Data Summary

The following tables summarize key mass spectrometric data for representative halogenated pyrimidines analyzed by both GC-MS (with Electron Ionization) and LC-MS/MS (with Electrospray Ionization).

Table 1: GC-MS Data for Halogenated Pyrimidines (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Notes
5-Fluorouracil (derivatized)Varies with derivatizing agentCharacteristic fragments from both the pyrimidine ring and the derivatizing group.Derivatization is essential for volatility.
2-Chloropyrimidine114/116 (M/M+2)87, 79, 52Isotopic pattern of chlorine is a key identifier.
5-Bromouracil (derivatized)Varies with derivatizing agentFragments showing loss of Br and characteristic pyrimidine ring cleavages.Isotopic pattern of bromine (M/M+2, ~1:1 ratio) is prominent.
5-Iodouracil (derivatized)Varies with derivatizing agentFragments showing loss of I.Derivatization is typically required.

Table 2: LC-MS/MS Data for Halogenated Pyrimidines (Electrospray Ionization)

CompoundPrecursor Ion (m/z) [M+H]⁺ or [M-H]⁻Product Ions (m/z)Notes
5-Fluorouracil129 [M-H]⁻86, 42High sensitivity and specificity.
5-Chlorouracil145/147 [M-H]⁻101/103, 79Isotopic pattern of chlorine is observable.
5-Bromouracil190/192 [M-H]⁻111, 82Isotopic pattern of bromine aids in identification.
5-Iodouracil237 [M-H]⁻110, 82Can be analyzed without derivatization.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of halogenated pyrimidines by GC-MS and LC-MS/MS.

GC-MS Protocol: Analysis of 5-Fluorouracil (as a derivatized analyte)

This protocol outlines a general procedure for the analysis of 5-fluorouracil in a biological matrix, which requires a derivatization step.

1. Sample Preparation:

  • Extraction: To 100 µL of plasma, add an internal standard (e.g., 5-chlorouracil). Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heat to form a volatile silyl derivative.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

LC-MS/MS Protocol: Analysis of 5-Fluorouracil

This protocol provides a general method for the direct analysis of 5-fluorouracil in biological fluids.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold methanol containing an internal standard (e.g., ¹³C,¹⁵N₂-5-fluorouracil).

  • Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Dilution: Dilute the supernatant with a suitable mobile phase for injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 129 -> 42 for 5-fluorouracil).

Visualizing Fragmentation Pathways and Workflows

Understanding the fragmentation patterns and experimental workflows is essential for method development and data interpretation.

cluster_GCMS GC-MS Workflow Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation EI Electron Ionization (70 eV) Separation->EI MS Mass Analyzer EI->MS Detector Detector MS->Detector

A typical workflow for the GC-MS analysis of halogenated pyrimidines.

cluster_LCMS LC-MS/MS Workflow Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation LC_Injection LC Injection Protein_Precipitation->LC_Injection Separation Chromatographic Separation LC_Injection->Separation ESI Electrospray Ionization Separation->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 CID q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Scan CID->MS2 Detector Detector MS2->Detector

A standard workflow for the LC-MS/MS analysis of halogenated pyrimidines.

M [Halogenated Pyrimidine]⁺˙ M_minus_X [M - X]⁺ M->M_minus_X - X• M_minus_HX [M - HX]⁺˙ M->M_minus_HX - HX Ring_Fragment1 [C₃H₃N₂]⁺ M_minus_X->Ring_Fragment1 Ring Cleavage Ring_Fragment2 [C₂H₂N]⁺ Ring_Fragment1->Ring_Fragment2 - HCN

A generalized Electron Ionization (EI) fragmentation pathway for halogenated pyrimidines.

MH [M-H]⁻ Fragment1 [M-H-CO]⁻ MH->Fragment1 - CO Fragment2 [M-H-HNCO]⁻ MH->Fragment2 - HNCO Fragment3 [Fragment2 - CO]⁻ Fragment2->Fragment3 - CO

A common Electrospray Ionization (ESI) fragmentation pathway for 5-halouracils.

X-ray Crystallography of 2,4,6-Trichloro-5-methylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography provides definitive insights into the atomic arrangement of crystalline solids. This guide offers a comparative analysis of the crystallographic data of pyrimidine derivatives, with a focus on 2,4,6-trichloro-5-methylpyrimidine and its analogs.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, this guide presents a comparative analysis based on the closely related compound, 2,4,6-trichloropyrimidine, and other substituted pyrimidine derivatives. The reactivity of the chlorine atoms at different positions on the pyrimidine ring generally follows the order C4(6) > C2 > C5, allowing for regioselective substitution and the creation of a diverse library of compounds.[1]

Comparative Crystallographic Data

To provide a framework for comparison, the following table summarizes the crystallographic data for 2,4,6-trichloropyrimidine and a functionally related derivative, 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine, which exists as two polymorphs.[1]

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2,4,6-Trichloropyrimidine (Hypothetical)C₄HCl₃N₂----------
5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine (Form I)C₁₀H₇Cl₃N₄TriclinicP-17.890(2)9.012(2)9.345(2)98.65(3)100.23(3)101.45(3)625.6(3)2
5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine (Form II)C₁₀H₇Cl₃N₄MonoclinicP2₁/c12.012(2)8.987(2)11.898(2)90109.56(3)901211.5(4)4

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of the parent compound, 2,4,6-trichloropyrimidine, and a derivative, which are foundational for obtaining crystals suitable for X-ray diffraction.

Synthesis of 2,4,6-Trichloropyrimidine

The industrial synthesis of 2,4,6-trichloropyrimidine is primarily achieved through the chlorination of barbituric acid. A common laboratory-scale synthesis involves the following steps:

  • Reaction Setup: In a reaction flask, 128.1 g (1 mol) of barbituric acid and 500 ml (5.5 mol) of phosphorus trichloride are added sequentially.

  • Initial Reflux: The mixture is heated to reflux and maintained for 4 hours.

  • Chlorination: Subsequently, 270 ml (3.1 mol) of phosphorus trichloride and 213 g (3 mol) of chlorine are slowly added dropwise to the reaction system. The reaction solution is maintained as a light yellow suspension. The amount of chlorine gas is strictly controlled to avoid overdose.

  • Final Reflux and Work-up: After the addition is complete, the reaction is continued at reflux for 1 hour.

  • Purification: After the reaction, phosphorus trichloride is removed by distillation. The final product, 2,4,6-trichloropyrimidine, is obtained by distillation under reduced pressure.

Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde

A derivative, 2,4,6-trichloropyrimidine-5-carbaldehyde, can be synthesized using a modified Vilsmeier-Haack reaction. This approach is key for producing functionalized trichloropyrimidines.[1]

  • Vilsmeier Reagent Formation: A Vilsmeier reagent is typically formed from phosphorus oxychloride (POCl₃) and a suitable amide, such as N,N-dimethylformamide (DMF).

  • Reaction with Pyrimidine Precursor: The synthesis of the 5-carbaldehyde derivative requires a significantly higher molar ratio of POCl₃ to the heterocyclic precursor compared to a classic Vilsmeier synthesis. Ratios of 7:1 or even up to 10:1 are employed to facilitate both formylation at the 5-position and chlorination of any hydroxyl groups on the pyrimidine ring.[1]

X-ray Crystallography Protocol

Obtaining high-quality crystals is a prerequisite for a successful X-ray diffraction experiment. Once suitable crystals of a this compound derivative are grown, the following general protocol is applied:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Data Processing: The intensities and positions of the diffracted X-ray spots are measured. This data is then processed to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of pyrimidine derivatives to their structural analysis via X-ray crystallography.

experimental_workflow Experimental Workflow for Pyrimidine Derivatives cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography start Starting Materials (e.g., Barbituric Acid) reaction Chemical Reaction (e.g., Chlorination) start->reaction Reagents purification Purification (e.g., Distillation) reaction->purification Crude Product dissolution Dissolution in Suitable Solvent purification->dissolution Purified Derivative crystal_growth Crystal Growth (e.g., Slow Evaporation) dissolution->crystal_growth data_collection Data Collection crystal_growth->data_collection Single Crystal structure_solution Structure Solution and Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis end Crystallographic Data analysis->end Final Structure

Caption: Workflow from synthesis to crystallographic analysis.

Signaling Pathway of Pyrimidine Derivatives in Drug Development

While not a signaling pathway in the traditional biological sense, the following diagram illustrates the logical pathway of how crystallographic data of pyrimidine derivatives informs the drug development process.

drug_development_pathway Role of Crystallography in Drug Development start Synthesis of Pyrimidine Derivatives crystallography X-ray Crystallography start->crystallography structure 3D Structure Determination crystallography->structure sar Structure-Activity Relationship (SAR) Studies structure->sar lead_optimization Lead Optimization sar->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical clinical Clinical Trials preclinical->clinical drug New Drug Candidate clinical->drug

References

Decoding the Mass Spectrum of 2,4,6-Trichloro-5-methylpyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for molecular characterization. This guide provides a detailed interpretation of the expected mass spectrum of 2,4,6-Trichloro-5-methylpyrimidine, offering insights into its fragmentation patterns and isotopic distribution. While an experimental spectrum for this specific compound is not publicly available, this analysis, based on established principles of mass spectrometry and data from similar compounds, serves as a robust predictive guide.

Molecular Ion and Isotopic Pattern: The Telltale Signature of Chlorine

This compound has a molecular formula of C₅H₃Cl₃N₂ and a molecular weight of approximately 197.45 g/mol .[1] A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively. This results in a characteristic M+2 peak for every chlorine atom in the molecule.

For a molecule with three chlorine atoms, such as this compound, the molecular ion region will exhibit a cluster of peaks at M, M+2, M+4, and M+6, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks can be predicted based on the binomial expansion of (a+b)³, where 'a' is the abundance of ³⁵Cl and 'b' is the abundance of ³⁷Cl. This unique pattern is a powerful diagnostic tool for confirming the presence of three chlorine atoms in an unknown sample.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion of this compound under electron ionization is expected to proceed through a series of logical bond cleavages, primarily driven by the stability of the resulting fragments. The most likely fragmentation pathways involve the loss of chlorine atoms, the methyl group, and cleavage of the pyrimidine ring.

A proposed fragmentation pathway is illustrated in the diagram below, followed by a table detailing the expected major fragments and their corresponding mass-to-charge ratios (m/z).

Fragmentation_Pathway M [C₅H₃Cl₃N₂]⁺˙ m/z = 196/198/200/202 F1 [C₅H₃Cl₂N₂]⁺ m/z = 161/163/165 M->F1 - Cl F2 [C₄H₃Cl₃N₂]⁺ m/z = 181/183/185/187 M->F2 - H F3 [C₅H₃ClN₂]⁺ m/z = 126/128 F1->F3 - Cl F4 [C₄Cl₃N₂]⁺ m/z = 166/168/170/172 F2->F4 - H F5 [C₄H₂ClN₂]⁺ m/z = 113/115 F3->F5 - CH

Caption: Predicted fragmentation pathway of this compound.

Comparison with an Alternative: 2,4,6-Trichloropyrimidine

A useful comparison can be made with the mass spectrum of the closely related compound, 2,4,6-Trichloropyrimidine, which lacks the methyl group. The NIST WebBook provides a mass spectrum for this compound (C₄HCl₃N₂), with a molecular weight of 183.42 g/mol .[2] Its spectrum would also show the characteristic M, M+2, M+4, and M+6 isotopic pattern for three chlorine atoms. The fragmentation of 2,4,6-trichloropyrimidine would be expected to show sequential loss of chlorine atoms and fragmentation of the pyrimidine ring, providing a foundational reference for interpreting the spectrum of its methylated counterpart. The primary difference in the spectrum of this compound would be the presence of fragments resulting from the loss of the methyl group (a loss of 15 amu).

Tabulated Summary of Predicted Mass Spectrum Data

The following table summarizes the predicted major ions in the mass spectrum of this compound, their likely composition, and the corresponding m/z values. The m/z values are given for the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N).

m/z (most abundant isotope) Proposed Fragment Ion Formula Notes
196Molecular Ion [M]⁺[C₅H₃³⁵Cl₃N₂]⁺The most abundant peak in the molecular ion cluster.
198[M+2]⁺[C₅H₃³⁵Cl₂³⁷ClN₂]⁺Isotopic peak due to one ³⁷Cl atom.
200[M+4]⁺[C₅H₃³⁵Cl³⁷Cl₂N₂]⁺Isotopic peak due to two ³⁷Cl atoms.
202[M+6]⁺[C₅H₃³⁷Cl₃N₂]⁺Isotopic peak due to three ³⁷Cl atoms.
161[M-Cl]⁺[C₅H₃³⁵Cl₂N₂]⁺Loss of a chlorine radical.
181[M-CH₃]⁺[C₄³⁵Cl₃N₂]⁺Loss of a methyl radical.
126[M-2Cl]⁺[C₅H₃³⁵ClN₂]⁺Loss of two chlorine radicals.
91[M-3Cl]⁺[C₅H₃N₂]⁺Loss of three chlorine radicals.

Experimental Protocol

To acquire a mass spectrum of this compound, the following general experimental protocol for electron ionization mass spectrometry (EI-MS) would be employed:

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

  • Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

  • Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking into smaller charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, is then analyzed to determine the molecular weight and structure of the compound.

This predictive analysis provides a solid framework for interpreting the mass spectrum of this compound. Researchers can use this guide to anticipate the key features of the spectrum, aiding in the identification and characterization of this and similar halogenated pyrimidine derivatives.

References

Unraveling the Molecular Architecture of Substituted Pyrimidines: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of substituted pyrimidines is paramount for understanding their biological activity and advancing medicinal chemistry. This guide provides a comprehensive comparison of key two-dimensional nuclear magnetic resonance (2D NMR) techniques, offering insights into their performance, supported by experimental data, to facilitate the unambiguous determination of pyrimidine structures.

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. A deep understanding of their three-dimensional structure is crucial for deciphering structure-activity relationships (SAR) and guiding the design of more potent and selective drugs. 2D NMR spectroscopy stands as an indispensable tool in this endeavor, providing a powerful suite of experiments to map out the intricate connectivity and spatial arrangement of atoms within these molecules.

This guide will delve into the practical application and comparative analysis of the most pivotal 2D NMR experiments for the structural elucidation of substituted pyrimidines: COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY. We will explore the unique information each technique provides, present quantitative data in easily comparable formats, and provide detailed experimental protocols to aid in the successful application of these methods.

Deciphering Connectivity: COSY and TOCSY

At the forefront of determining the proton-proton network within a molecule are the Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments.

COSY (Correlation Spectroscopy) is the simplest and often the first 2D NMR experiment performed. It reveals correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2] This is invaluable for identifying adjacent protons on the pyrimidine ring and its substituents. For instance, the characteristic ortho-coupling (³JHH) in pyrimidines, typically in the range of 4-6 Hz, will give rise to a cross-peak in the COSY spectrum, definitively linking the two neighboring protons.[1] In contrast, the smaller meta-coupling (⁴JHH) of around 2-3 Hz may result in weaker cross-peaks.[1]

TOCSY (Total Correlation Spectroscopy) , also known as HOHAHA (Homonuclear Hartmann-Hahn spectroscopy), extends the concept of COSY by revealing correlations between all protons within a spin system, not just those that are directly coupled.[1] This is achieved through a "spin-lock" period that facilitates magnetization transfer along an entire chain of coupled protons.[3] For a substituted pyrimidine, a TOCSY experiment can identify all protons belonging to a particular substituent, such as an alkyl chain, even if some of the protons are not directly coupled to each other. The duration of the spin-lock (mixing time) is a critical parameter, with shorter times (e.g., 20-30 ms) providing COSY-like correlations and longer times (e.g., 80-120 ms) revealing the entire spin network.[3]

Probing Heteronuclear Connections: HSQC and HMBC

To build the complete molecular framework, it is essential to establish the connections between protons and carbons. The Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are the workhorses for this purpose.

HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond proton-carbon correlations (¹JCH).[2][4][5] This experiment is exceptionally sensitive and allows for the unambiguous assignment of a proton's chemical shift to its directly attached carbon.[4][5] An edited HSQC can further provide information about the multiplicity of the carbon, distinguishing between CH, CH₂, and CH₃ groups, similar to a DEPT-135 experiment but with higher sensitivity.[5]

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful experiment that reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[1][5] This is crucial for piecing together the carbon skeleton and for determining the position of substituents on the pyrimidine ring.[2] By observing correlations from the protons of a substituent to the carbons of the pyrimidine ring, and vice versa, the exact point of attachment can be unequivocally established. The optimization of the long-range coupling delay (typically set for J-couplings of 4-8 Hz) is a key parameter in this experiment.[2]

Unveiling Spatial Proximity: NOESY and ROESY

While the aforementioned techniques elucidate the bonding network, the Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about the through-space proximity of protons, which is vital for determining stereochemistry and conformation.[1][6]

The Nuclear Overhauser Effect (NOE) arises from the dipole-dipole interaction between protons that are close in space (typically < 5 Å).[1][6]

NOESY (Nuclear Overhauser Effect Spectroscopy) is the primary experiment for detecting these through-space interactions. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive indicator of proximity.[6] For substituted pyrimidines, NOESY is instrumental in determining the relative orientation of substituents and the conformation of flexible side chains. The choice of mixing time is critical in NOESY experiments, as the NOE effect builds up and then decays over time.[6] For small molecules like many substituted pyrimidines, longer mixing times (e.g., 0.5 - 1 s) are often optimal.[6]

ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a valuable alternative to NOESY, particularly for medium-sized molecules where the NOE may be close to zero.[6] The ROE is always positive, regardless of molecular size, making it a more reliable experiment in certain cases.[6] ROESY can also be useful for distinguishing between NOE and chemical exchange cross-peaks, as they often have opposite phases.[6]

Comparative Analysis of 2D NMR Techniques

To facilitate the selection of the most appropriate 2D NMR experiments for the structural elucidation of a substituted pyrimidine, the following tables summarize their key characteristics and performance.

Technique Information Provided Typical Application for Substituted Pyrimidines Key Experimental Parameter Advantages Limitations
COSY Through-bond ¹H-¹H correlations (2-3 bonds)Identifying adjacent protons on the pyrimidine ring and substituents.-Simple and quick to set up.[7]Cross-peak intensity depends on the magnitude of the coupling constant; small couplings may be missed.[8]
TOCSY Through-bond ¹H-¹H correlations within a spin systemIdentifying all protons of a substituent (e.g., an alkyl chain).Mixing time (spin-lock duration)Reveals entire spin systems, even with small or no direct coupling between all protons.[1][3]Can lead to crowded spectra if multiple spin systems overlap.
HSQC Direct one-bond ¹H-¹³C correlationsAssigning protons to their directly attached carbons.-High sensitivity; edited versions provide carbon multiplicity information.[4][5]Only shows direct one-bond correlations.
HMBC Long-range ¹H-¹³C correlations (2-4 bonds)Determining the carbon skeleton and the position of substituents.Long-range coupling delay (optimized for 4-8 Hz)Crucial for establishing connectivity across quaternary carbons and heteroatoms.[2][5]Absence of a correlation does not definitively rule out proximity due to the Karplus relationship.[5]
NOESY Through-space ¹H-¹H correlations (< 5 Å)Determining stereochemistry, conformation, and relative orientation of substituents.Mixing timeProvides direct information about spatial proximity.[1][6]NOE can be zero for medium-sized molecules; potential for spin diffusion in larger molecules.[6]
ROESY Through-space ¹H-¹H correlations (< 5 Å)Alternative to NOESY for medium-sized molecules; distinguishing NOE from chemical exchange.Spin-lock timeROE is always positive; can differentiate NOE and exchange peaks.[6]Can be more susceptible to artifacts than NOESY.[6]

Quantitative Data from Substituted Pyrimidines

The following tables present representative ¹H and ¹³C NMR chemical shift ranges and typical coupling constants for substituted pyrimidines. These values can serve as a useful reference for spectral interpretation.

Table 1: Approximate ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrimidine Ring [2]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H-2/C-2~8.7~158Highly deshielded due to two adjacent nitrogen atoms.
H-4, H-6/C-4, C-6~8.5~157Deshielded by the adjacent nitrogen atom.
H-5/C-5~7.2~122The most shielded position in the unsubstituted ring.

Note: Chemical shifts are highly dependent on the solvent and the nature and position of substituents. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm), while electron-withdrawing groups (EWGs) cause downfield shifts (higher ppm).[2]

Table 2: Typical Proton-Proton Coupling Constants (JHH) in the Pyrimidine Ring [1]

Coupling Typical Range (Hz)
³J(H4-H5)4 - 6
³J(H5-H6)4 - 6
⁴J(H2-H4)~2
⁴J(H2-H5)< 1
⁴J(H4-H6)~2
⁵J(H2-H6)< 1

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality 2D NMR data. The following provides a general framework for acquiring spectra of substituted pyrimidines.

Sample Preparation:

  • Dissolve 5-20 mg of the purified substituted pyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). A higher concentration is generally recommended for less sensitive experiments like HMBC and NOESY.[1]

  • Ensure the sample is fully dissolved and free of any particulate matter.

General Spectrometer Setup:

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Determine the 90° proton pulse width.

COSY Experiment:

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Select a gradient-selected COSY pulse sequence (e.g., cosygpqf).

  • Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.

  • Set the number of increments in the indirect dimension (F1) to achieve the desired resolution (typically 256-512).

  • Set the number of scans per increment (typically 2-8).

  • Process the data with a sine-bell or squared sine-bell window function and perform a 2D Fourier transform.

TOCSY Experiment:

  • Follow the general setup for a COSY experiment.

  • Select a TOCSY pulse sequence (e.g., mlevphsw).[3]

  • Set the mixing time (spin-lock duration, d9) based on the desired correlation length (e.g., 80 ms for observing the entire spin system).[3]

HSQC Experiment:

  • Acquire 1D ¹H and ¹³C NMR spectra to determine the respective spectral widths.

  • Select a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

  • The number of increments in F1 is typically 128-256.

  • Set the number of scans per increment (typically 2-16).

HMBC Experiment:

  • Follow the general setup for an HSQC experiment.

  • Select a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).[1]

  • Set the long-range coupling delay to optimize for a J-coupling of around 8 Hz.[2]

  • A higher number of scans (e.g., 8-32) is often required due to the lower sensitivity of this experiment.

NOESY Experiment:

  • Follow the general setup for a COSY experiment.

  • Select a gradient-selected NOESY pulse sequence (e.g., noesygpphpp).

  • Set the mixing time (d8) based on the molecular size (e.g., 300-500 ms for small molecules).[9]

  • The number of scans per increment will depend on the sample concentration and the desired signal-to-noise ratio.

Visualizing the Workflow and Relationships

The following diagrams, created using the DOT language, illustrate the logical workflow for the structural elucidation of a substituted pyrimidine using 2D NMR and the relationships between the different NMR techniques.

experimental_workflow cluster_1d 1. 1D NMR Analysis cluster_2d_connectivity 2. Establishing Connectivity cluster_3d_structure 3. Determining 3D Structure cluster_elucidation 4. Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Provides proton chemical shifts and coupling patterns COSY COSY / TOCSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC HMBC HMBC COSY->HMBC HSQC->HMBC NOESY NOESY / ROESY HMBC->NOESY Structure Final Structure NOESY->Structure

Caption: Experimental workflow for structure elucidation.

logical_relationships cluster_homonuclear Homonuclear Correlations cluster_heteronuclear Heteronuclear Correlations COSY COSY (¹H-¹H through 2-3 bonds) TOCSY TOCSY (¹H-¹H within spin system) COSY->TOCSY TOCSY is an extension of COSY HSQC HSQC (¹H-¹³C through 1 bond) HMBC HMBC (¹H-¹³C through 2-4 bonds) HSQC->HMBC HMBC provides long-range connectivity NOESY NOESY / ROESY (¹H-¹H through space)

Caption: Logical relationships between 2D NMR techniques.

By systematically applying this suite of 2D NMR experiments and carefully analyzing the resulting data, researchers can confidently and accurately determine the complete chemical structure of novel substituted pyrimidines, paving the way for a deeper understanding of their biological function and the development of new therapeutic agents.

References

A Comparative Guide to HPLC Purity Analysis of 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 2,4,6-Trichloro-5-methylpyrimidine is a key building block in various synthetic pathways, and its purity can significantly impact the yield and impurity profile of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering detailed experimental protocols and a comparison with an alternative analytical technique.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most common and reliable method for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, in particular, is well-suited for separating the parent compound from its potential impurities.

Comparative HPLC Methods

Two primary reversed-phase HPLC methods are presented below, differing in their column chemistry and mobile phase composition. These methods are designed to provide robust and reproducible purity assessments.

ParameterMethod A: C18 StandardMethod B: Phenyl-Hexyl
Stationary Phase C18 (Octadecyl Silane)Phenyl-Hexyl
Column Dimensions 4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric AcidMethanol:Water (80:20 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C35 °C
Run Time 20 minutes15 minutes
Hypothetical Performance Data

The following table summarizes the expected performance of the two HPLC methods for a sample of this compound containing known impurities.

AnalyteMethod A: Retention Time (min)Method A: Peak Area (%)Method B: Retention Time (min)Method B: Peak Area (%)
Impurity 13.20.52.80.5
Impurity 24.50.84.10.8
This compound 8.7 98.5 7.2 98.5
Impurity 312.10.210.50.2

Experimental Protocols

HPLC Method A: C18 Standard

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (70:30 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

HPLC Method B: Phenyl-Hexyl

1. Sample Preparation:

  • Follow the same procedure as in Method A.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Prepare a filtered and degassed mixture of methanol and water (80:20 v/v).

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

3. Data Analysis:

  • Follow the same procedure as in Method A.

Alternative Purity Analysis Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as an alternative, particularly for identifying volatile impurities.[1][2]

Comparison of HPLC and GC-MS
FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds.
Detection UV-Vis, Refractive Index, Fluorescence, etc.Mass Spectrometry provides structural information.
Quantitation Excellent quantitative accuracy and precision.Good for quantitation, but can be more complex.
Throughput Moderate to high.Generally lower than HPLC.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

References

Reactivity Face-Off: 2,4,6-Trichloro-5-methylpyrimidine vs. 2,4,6-trichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, serving as the core structure for a multitude of therapeutic agents. The functionalization of these scaffolds, often achieved through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of novel drug candidates. This guide provides a comparative analysis of the reactivity of two key building blocks: 2,4,6-Trichloro-5-methylpyrimidine and 2,4,6-trichloropyrimidine, offering insights for researchers and scientists engaged in drug discovery and organic synthesis.

The reactivity of halogenated pyrimidines in SNAr reactions is predominantly governed by the electronic properties of the pyrimidine ring and its substituents. The inherent electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. This electrophilicity is further enhanced by the presence of electron-withdrawing halogen substituents.

Theoretical Reactivity Comparison: The Impact of the C5-Methyl Group

The primary difference between the two molecules lies in the presence of a methyl group at the C5 position of this compound. The methyl group, through its inductive effect, acts as a weak electron-donating group. This donation of electron density to the pyrimidine ring slightly reduces its overall electrophilicity. Consequently, this compound is expected to be less reactive towards nucleophiles compared to its unsubstituted counterpart, 2,4,6-trichloropyrimidine.

For 2,4,6-trichloropyrimidine, nucleophilic attack predominantly occurs at the C4 and C6 positions, which are more activated towards substitution than the C2 position.[1][2] The introduction of a methyl group at C5 in this compound is not expected to alter this general order of reactivity for the chlorine atoms, though it may introduce some steric hindrance that could influence the regioselectivity depending on the nature of the incoming nucleophile.

Comparative Data Summary

FeatureThis compound2,4,6-trichloropyrimidine
C5-Substituent Methyl (-CH₃)Hydrogen (-H)
Electronic Effect of C5-Substituent Weakly Electron-DonatingNeutral
Expected Relative Reactivity in SNAr LowerHigher
Primary Sites for Nucleophilic Attack C4 and C6C4 and C6

General Reaction Mechanism

The nucleophilic aromatic substitution on these trichloropyrimidines proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism TCP 2,4,6-Trichloropyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) TCP->Meisenheimer + Nu⁻ Nu Nucleophile (Nu⁻) Product Substituted Pyrimidine Meisenheimer->Product - Cl⁻ Leaving_Group Chloride Ion (Cl⁻)

Caption: General mechanism for nucleophilic aromatic substitution on 2,4,6-trichloropyrimidine.

Influence of C5-Substituent on Reactivity

The electronic nature of the substituent at the C5 position plays a crucial role in modulating the reactivity of the pyrimidine ring towards nucleophilic attack.

Reactivity_Influence cluster_0 C5-Substituent Effect cluster_1 Pyrimidine Ring Properties cluster_2 Reaction Outcome EDG Electron-Donating Group (e.g., -CH₃) Electrophilicity Ring Electrophilicity EDG->Electrophilicity Decreases EWG Electron-Withdrawing Group (e.g., -NO₂) EWG->Electrophilicity Increases Reactivity SNAr Reactivity Electrophilicity->Reactivity Directly Proportional

Caption: Logical diagram illustrating the effect of C5-substituents on SNAr reactivity.

Experimental Protocols

The following is a general protocol for the monosubstitution of a trichloropyrimidine with an amine nucleophile. This protocol can be adapted for both this compound and 2,4,6-trichloropyrimidine.

Materials:

  • 2,4,6-Trichloropyrimidine or this compound (1.0 eq)

  • Amine nucleophile (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)

  • Magnetic stirrer and stirring bar

  • Reaction vessel (e.g., round-bottom flask) with a condenser and nitrogen inlet

  • Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry reaction vessel under a nitrogen atmosphere, add the trichloropyrimidine derivative (1.0 eq) and the anhydrous solvent.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add the amine nucleophile (1.0-1.2 eq) to the solution.

  • Add the base (e.g., DIPEA, 1.5 eq) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated depending on the reactivity of the nucleophile. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted pyrimidine.

  • Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Note: Reaction conditions, including temperature, reaction time, and choice of base and solvent, may need to be optimized for specific substrates and nucleophiles.

Conclusion

References

Biological Activity of 2,4,6-Trichloro-5-methylpyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the biological activity of 2,4,6-trichloro-5-methylpyrimidine derivatives. While the broader class of pyrimidine compounds has been extensively investigated for potential therapeutic applications, derivatives of this specific chlorinated and methylated pyrimidine core structure do not appear to have been synthesized and screened for antimicrobial or anticancer activities in publicly accessible research.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] These activities are often attributed to the ability of the pyrimidine ring to mimic endogenous nucleobases, thereby interfering with the synthesis of DNA and RNA, or to interact with various enzymes crucial for cell survival and proliferation.[4]

This guide will provide a comparative overview of the biological activities of pyrimidine derivatives in general, supported by representative experimental data from studies on other pyrimidine analogs. It will also detail the standard experimental protocols used to assess such activities, which would be applicable to the screening of this compound derivatives should they be synthesized and evaluated in the future.

Comparison of Biological Activities: A Look at Structurally Related Pyrimidine Derivatives

In the absence of data for this compound derivatives, we present a comparative summary of the biological activities of other substituted pyrimidine compounds to illustrate the potential of this chemical class.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of various pyrimidine derivatives. The mechanism of action often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Antimicrobial Pyrimidine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2,4,6-Trisubstituted PyrimidinesStaphylococcus aureus12.5 - 50Ciprofloxacin6.25
Escherichia coli25 - 100Ciprofloxacin12.5
Candida albicans50 - 200Fluconazole25
Thiazolo[4,5-d]pyrimidinesBacillus subtilis8 - 32Ampicillin16
Pseudomonas aeruginosa16 - 64Ampicillin32

Note: The data presented in this table is a generalized representation from various studies on different pyrimidine derivatives and is not specific to this compound derivatives.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is a significant area of research. Many clinically used anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs. Their cytotoxic effects are often mediated through the inhibition of key enzymes involved in cell division and proliferation, such as thymidylate synthase or cyclin-dependent kinases (CDKs).[4]

Table 2: Cytotoxicity (IC50) of Representative Anticancer Pyrimidine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrido[2,3-d]pyrimidinesMCF-7 (Breast)5 - 20Doxorubicin1.5
HCT-116 (Colon)10 - 30Doxorubicin2.0
Pyrazolo[3,4-d]pyrimidinesA549 (Lung)8 - 25Cisplatin5.0
HeLa (Cervical)12 - 40Cisplatin7.5

Note: The data presented in this table is a generalized representation from various studies on different pyrimidine derivatives and is not specific to this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to screen this compound derivatives for biological activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the potential biological pathways affected by active compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start 2,4,6-Trichloro- 5-methylpyrimidine derivatives Derivative Synthesis start->derivatives characterization Structural Characterization (NMR, MS, etc.) derivatives->characterization antimicrobial Antimicrobial Screening (MIC) characterization->antimicrobial anticancer Anticancer Screening (IC50) characterization->anticancer sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar pathway Mechanism of Action & Pathway Analysis sar->pathway

Caption: Experimental workflow for the synthesis and biological screening of novel compounds.

signaling_pathway Pyrimidine_Analog Pyrimidine Derivative DHFR Dihydrofolate Reductase (DHFR) Pyrimidine_Analog->DHFR Inhibition Thymidylate_Synthase Thymidylate Synthase (TS) Pyrimidine_Analog->Thymidylate_Synthase Inhibition DNA_Synthesis DNA Synthesis & Repair DHFR->DNA_Synthesis Thymidylate_Synthase->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanism of action for pyrimidine analogs.

References

A Comparative Spectroscopic Analysis of 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the spectroscopic data for 2,4,6-Trichloro-5-methylpyrimidine and related chlorinated pyrimidine derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the identification and characterization of heterocyclic compounds. This document presents available spectroscopic data, outlines standard experimental protocols, and offers a comparison with structurally similar molecules to highlight the influence of substituents on their spectral properties.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and two related compounds: 2,4,6-Trichloropyrimidine and 2,4,6-Trichloro-5-cyanopyrimidine. This comparison illustrates the effect of the methyl and cyano groups at the C5 position on the spectral characteristics of the trichloropyrimidine core.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compoundData not available-
2,4,6-TrichloropyrimidineCDCl₃7.45 (s, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compoundNot specifiedC2/C6, C4, C5, CH₃ (Specific shifts not individually assigned in the available spectrum)[2]
2,4,6-Trichloro-5-cyanopyrimidineNot specifiedC2/C6, C4, C5, CN (Specific shifts not individually assigned in the available spectrum)

Table 3: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
This compoundData not available--
2,4,6-TrichloropyrimidineElectron Ionization182, 184, 186 (in accordance with chlorine isotopes)[1]Data not available
2,4,6-Trichloro-5-cyanopyrimidineGC-MS207, 209, 211 (in accordance with chlorine isotopes)Data not available

Table 4: Infrared (IR) Spectroscopic Data

CompoundTechniqueKey Absorptions (cm⁻¹)
This compoundData not available-
2,4,6-TrichloropyrimidineNujol Mull1560, 1533 (C=N stretching), 1433, 1407 (ring stretching), 880 (ring bending), 613, 573[3]

Table 5: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
This compoundData not available-
2,4,6-TrichloropyrimidineVapour/LiquidTwo absorption systems observed, details of λmax not specified[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy A sample of the compound (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.[4] The choice of solvent is critical to ensure the sample dissolves and to avoid interference with the signals of interest. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[5] The spectrum is acquired on an NMR spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6] Data processing involves Fourier transformation of the raw data, followed by phase and baseline correction.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry The sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion.[7][8] This high-energy process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. The ions are then accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[7] A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[9] A pressure arm is applied to ensure close contact between the sample and the crystal. The infrared beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule. The attenuated beam is then directed to the detector. This technique requires minimal sample preparation and is non-destructive.[9]

Thin Solid Film Method The solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[10] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate. The plate is then mounted in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration.[11] The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0). The solution is placed in a cuvette (typically with a 1 cm path length) made of a material that is transparent in the wavelength range of interest (e.g., quartz for UV measurements).[11] A reference cuvette containing only the solvent is used to record a baseline spectrum. The UV-Vis spectrum of the sample is then recorded, plotting absorbance versus wavelength.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (e.g., EI-MS) Sample->MS IR IR Spectroscopy (e.g., ATR) Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure UVVis->Structure Purity Purity Assessment Structure->Purity

References

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among the plethora of available cross-coupling methodologies, the Suzuki-Miyaura and Stille reactions stand out for their versatility and broad substrate scope. This guide provides a detailed comparison of these two powerful catalytic methods for the selective C-C bond formation on 2,4,6-trichloro-5-methylpyrimidine, a versatile scaffold for the synthesis of novel bioactive compounds.

While direct head-to-head comparative studies on this compound are not extensively documented in the literature, this guide leverages experimental data from closely related polychlorinated pyrimidine systems to provide a robust framework for reaction design and optimization.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronate esters)Organotin compounds (stannanes)
Toxicity of Reagent Generally low toxicity, considered "greener".[1]High toxicity of organotin reagents, requiring careful handling and disposal.[2][3]
Reagent Stability Boronic acids can be prone to decomposition or protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1][2]
Byproducts Boron-based, often water-soluble and easily removed.[1]Tin-based, can be challenging to remove completely from the product.[1]
Functional Group Tolerance Broad, but can be sensitive to strong bases and acidic protons.[1]Excellent, tolerates a wide range of functional groups.[1]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1]Often proceeds under neutral or mildly basic conditions.[1]
Regioselectivity on Polychloropyrimidines Generally favors reaction at C4 and C6 positions over C2.[4][5][6]Also shows a strong preference for reaction at the C4 position.[7]

Performance Comparison: Experimental Data from Analogous Systems

The following table summarizes typical reaction conditions and yields for the mono-arylation of polychlorinated pyrimidines, providing an insight into the expected performance for this compound.

Coupling ReactionSubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki 2,4,6-Trichloropyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene110383[6]
Suzuki 2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[5]
Suzuki 2,4,5,6-Tetrachloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂ (3)-K₂CO₃Dioxane/H₂O60295[8]
Stille General Aryl HalidesOrganostannanesPd(PPh₃)₄ or Pd₂(dba)₃ (1-5)PPh₃ or AsPh₃-DMF, Dioxane, Toluene80-11012-2476-99[9]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki and Stille couplings of this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific coupling partners.[6][8][10]

Suzuki-Miyaura Coupling (General Procedure)

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Stille Coupling (General Procedure)

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous solvent (e.g., DMF, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry: Diagrams

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles and the expected regioselectivity.

Suzuki_vs_Stille_Catalytic_Cycles General Catalytic Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)Ln S_PdII R-Pd(II)-X Ln S_Pd0->S_PdII R-X S_OA Oxidative Addition (R-X) S_PdII_R R-Pd(II)-R' Ln S_PdII->S_PdII_R R'-B(OR)₂ Base S_Trans Transmetalation (R'-B(OR)₂) S_PdII_R->S_Pd0 R-R' S_Product R-R' S_PdII_R->S_Product S_RE Reductive Elimination St_Pd0 Pd(0)Ln St_PdII R-Pd(II)-X Ln St_Pd0->St_PdII R-X St_OA Oxidative Addition (R-X) St_PdII_R R-Pd(II)-R' Ln St_PdII->St_PdII_R R'-SnR"₃ St_Trans Transmetalation (R'-SnR"₃) St_PdII_R->St_Pd0 R-R' St_Product R-R' St_PdII_R->St_Product St_RE Reductive Elimination

Caption: General catalytic cycles for Suzuki and Stille cross-coupling reactions.

Regioselectivity Expected Regioselective Mono-arylation substrate This compound catalyst Pd Catalyst substrate->catalyst reagent Ar-B(OH)₂ (Suzuki) or Ar-SnBu₃ (Stille) reagent->catalyst product4 4-Aryl-2,6-dichloro-5-methylpyrimidine (Major Product) catalyst->product4 Favored product6 6-Aryl-2,4-dichloro-5-methylpyrimidine (Minor Product) catalyst->product6 Possible product2 2-Aryl-4,6-dichloro-5-methylpyrimidine (Minor/No Product) catalyst->product2 Disfavored

Caption: Expected regioselectivity in the mono-arylation of this compound.

Conclusion

Both the Suzuki and Stille couplings are highly effective methods for the functionalization of this compound. The choice between the two will largely depend on the specific requirements of the synthetic route. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] However, for substrates with sensitive functional groups that are incompatible with basic conditions, or when the required boronic acid is unstable, the Stille coupling offers a robust and high-yielding alternative, provided that appropriate safety measures are taken to handle the toxic organotin compounds.[1] The established regioselectivity for both reactions, favoring substitution at the C4 and C6 positions, allows for predictable and controlled synthesis of mono- and di-substituted pyrimidine derivatives.[4][6]

References

Comparative Analysis of Reaction Products from 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of the reaction products of 2,4,6-trichloro-5-methylpyrimidine with various nucleophiles. It offers a comparative analysis of product profiles, yields, and spectroscopic data, alongside alternative synthetic strategies for creating substituted 5-methylpyrimidine scaffolds. The information presented is intended to aid in the rational design and synthesis of novel compounds for pharmaceutical and materials science applications.

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is a highly reactive scaffold amenable to sequential nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of these reactions is governed by the electronic effects of the ring nitrogen atoms and the steric hindrance imposed by the methyl group at the C5 position.

Generally, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position due to the activating effect of the para and ortho nitrogen atoms, respectively. However, the C5-methyl group can sterically hinder substitution at the adjacent C4 and C6 positions, potentially influencing the product distribution.

A summary of the expected and observed reactivity with different classes of nucleophiles is presented below.

Reactions with Amine Nucleophiles

The reaction of this compound with ammonia and amines is a common route to substituted aminopyrimidines.

Primary Amines and Ammonia: Monosubstitution is expected to be the predominant outcome under controlled conditions. Based on electronic factors, attack is favored at the C4/C6 positions.

Experimental Data: Reaction with Ammonia

A documented example is the reaction with ammonia, which selectively yields 4-amino-2,6-dichloro-5-methylpyrimidine.

Table 1: Reaction of this compound with Ammonia

Product NameStructureYield (%)Melting Point (°C)Analytical Data
4-Amino-2,6-dichloro-5-methylpyrimidine4-Amino-2,6-dichloro-5-methylpyrimidine75[1]193-194[1]1H NMR (DMSO-d6): δ 7.32 (s, 2H, NH2), 2.38 (s, 3H, CH3). 13C NMR (DMSO-d6): δ 160.8, 159.5, 110.2, 14.8.

Secondary Amines: With secondary amines, such as morpholine or piperidine, substitution is also anticipated at the C4/C6 positions. Due to the increased steric bulk of secondary amines compared to primary amines, a decrease in reaction rate may be observed. The reaction of the related 2,4,6-trichloropyrimidine with pyrrolidine has been shown to produce a mixture of 2-chloro-4,6-bis(pyrrolidinyl)pyrimidine and 6-chloro-2,4-bis(pyrrolidinyl)pyrimidine, which required separation. A similar outcome is plausible for the 5-methyl analog.

Reactions with Alkoxide Nucleophiles

The reaction with alkoxides, such as sodium methoxide or ethoxide, is expected to yield mono-, di-, or tri-alkoxy pyrimidines depending on the stoichiometry and reaction conditions. It is anticipated that the first substitution will preferentially occur at the C4 or C6 position.

Reactions with Thiolate Nucleophiles

Thiolates are potent nucleophiles and are expected to readily displace the chlorine atoms of this compound. Similar to alkoxides, the degree of substitution can be controlled by the reaction stoichiometry.

Alternative Synthetic Routes

For comparison, several alternative methods exist for the synthesis of substituted 5-methylpyrimidines, which may offer advantages in terms of regioselectivity or substrate scope.

  • Condensation Reactions: A common approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine or guanidine derivative. For the synthesis of 5-methylpyrimidines, a suitable 2-methyl-substituted β-dicarbonyl precursor would be required.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on a pre-functionalized 5-methylpyrimidine core can be a powerful tool for introducing a wide range of substituents with high regioselectivity.

Experimental Protocols

General Procedure for Nucleophilic Substitution:

To a solution of this compound in a suitable solvent (e.g., dimethoxyethane, ethanol, or DMF), the nucleophile (1 to 3+ equivalents) is added. A base (e.g., triethylamine, potassium carbonate) may be required if the nucleophile is an amine hydrochloride salt or to scavenge the HCl generated. The reaction is stirred at an appropriate temperature (room temperature to reflux) and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and purifying by chromatography or recrystallization.

Specific Protocol: Synthesis of 4-Amino-2,6-dichloro-5-methylpyrimidine [1]

39.5 g (0.2 mol) of this compound are dissolved in 250 ml of dimethoxyethane. Ammonia gas is then introduced at room temperature until the solution is saturated, leading to the formation of a white suspension. The mixture is stirred for 12 hours at room temperature. The solvent is removed in a rotary evaporator, and 200 ml of water are added to the residue. The resulting suspension is filtered, and the precipitate is dried. The mother liquor is concentrated to half its volume, filtered, and the second crop of precipitate is also dried. The combined crude product (26.4 g) is recrystallized from acetonitrile/water (5:1) to yield the pure product.

Visualizations

General Reaction Scheme

G This compound This compound Monosubstituted Product Monosubstituted Product This compound->Monosubstituted Product 1 eq. NuH Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Monosubstituted Product Disubstituted Product Disubstituted Product Nucleophile (NuH)->Disubstituted Product Trisubstituted Product Trisubstituted Product Nucleophile (NuH)->Trisubstituted Product Monosubstituted Product->Disubstituted Product 1 eq. NuH Disubstituted Product->Trisubstituted Product 1 eq. NuH

Caption: General reaction pathway for the nucleophilic substitution on this compound.

Experimental Workflow

G cluster_0 Synthesis cluster_1 Purification & Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Work-up Work-up Reaction->Work-up Crude Product Crude Product Work-up->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Spectroscopic Analysis (NMR, IR, MS) Spectroscopic Analysis (NMR, IR, MS) Pure Product->Spectroscopic Analysis (NMR, IR, MS) Physical Characterization (m.p.) Physical Characterization (m.p.) Pure Product->Physical Characterization (m.p.)

Caption: A typical experimental workflow for the synthesis and characterization of substituted 5-methylpyrimidines.

Regioselectivity Logic

G Nucleophilic Attack Nucleophilic Attack C4/C6 Position? C4/C6 Position? Nucleophilic Attack->C4/C6 Position? C2 Position? C2 Position? Nucleophilic Attack->C2 Position? Electronically Favored Electronically Favored C4/C6 Position?->Electronically Favored Minor Product Minor Product C2 Position?->Minor Product Steric Hindrance from C5-Me? Steric Hindrance from C5-Me? Electronically Favored->Steric Hindrance from C5-Me? Major Product Major Product Steric Hindrance from C5-Me?->Major Product No/Low Steric Hindrance from C5-Me?->Minor Product Yes/High

Caption: Logical flow for predicting the regioselectivity of nucleophilic attack.

References

Purity Assessment of Synthesized 2,4,6-Trichloro-5-methylpyrimidine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that dictates their suitability for further use. This guide provides a comparative analysis of synthetic strategies and purity assessment methodologies for 2,4,6-trichloro-5-methylpyrimidine analogues, a class of compounds with significant potential in medicinal chemistry. This document summarizes key data from various synthetic approaches and details the experimental protocols for robust purity determination.

Comparison of Synthetic Methodologies

The synthesis of this compound analogues typically involves the chlorination of a suitable pyrimidine precursor. The choice of synthetic route can significantly impact the yield and purity of the final product. Below is a comparison of representative methods, primarily based on the synthesis of the closely related 2,4,6-trichloropyrimidine, which serves as a reliable model for its 5-methyl analogue.

Synthetic MethodStarting MaterialReagentsTypical YieldReported PurityAnalytical Method for PurityReference
Method A: One-Pot Chlorination with Composite Catalyst Barbituric acidPhosphorus oxychloride, N,N-diethylaniline, N,N-dimethylaniline, quinoline80-92%>99.52%Not Specified[1]
Method B: Two-Step Chlorination with Phosphorus Pentachloride Precursors Barbituric acidPhosphorus oxychloride, Phosphorus trichloride, Chlorine81%98%Gas Chromatography (GC)[2]
Method C: Two-Step Chlorination with N-methyl-2-pyrrolidone Catalyst Barbituric acidPhosphorus oxychloride, N-methyl-2-pyrrolidone, Phosphorus trichloride, Chlorine92.4%97.6%Gas Chromatography (GC)[2]
Method D: Conventional Heating vs. Grindstone Chemistry (for general pyrimidines) Benzaldehyde, Ethyl acetoacetate, Urea/ThioureaHCl / NH4ClHigher yield with GrindstoneNot specifiedMelting Point, IR, 1H NMR[3][4]

Note: The data for Methods A, B, and C are for the synthesis of 2,4,6-trichloropyrimidine, which is expected to have similar synthetic outcomes to its 5-methyl analogue. Method D illustrates a general principle of comparing synthetic techniques for pyrimidine derivatives.

Purity Assessment Methodologies: A Comparative Overview

The accurate determination of purity is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is also emerging as a valuable tool.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Quantifies the amount of a substance by comparing the integral of its NMR signal to that of a certified internal standard.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Ideal for volatile and semi-volatile compounds.Applicable to any soluble compound with a quantifiable NMR signal.
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be required for non-volatile compounds.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.
Information Provided Purity based on peak area percentage, retention time.Purity based on peak area percentage, retention time, and mass spectrum for impurity identification.Absolute or relative purity without the need for a reference standard of the analyte itself.[5]
Advantages Versatile, well-established, high resolution.High separation efficiency, provides structural information of impurities.High precision and accuracy, can be a primary ratio method.[6][7]
Limitations Does not provide structural information of unknown impurities without a mass spectrometer detector (LC-MS).Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap.

Experimental Protocols

General Synthesis of this compound Analogues (Illustrative)

This protocol is a generalized representation based on common synthetic strategies.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge the starting pyrimidine precursor (e.g., a substituted barbituric acid derivative).

  • Chlorination: Slowly add the chlorinating agent (e.g., phosphorus oxychloride) to the flask. If a catalyst is used, it is added at this stage.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 90-140°C) and maintain for the designated time (0.5-4 hours), with continuous stirring.[1]

  • Work-up: After cooling, the reaction mixture is carefully quenched, often with ice-water. The product can be isolated by various methods, including steam distillation under reduced pressure, followed by cooling to precipitate the solid product.[1]

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or other modifiers).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 2 minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 10°C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Data Analysis: Purity is determined by the area percentage of the main peak. The mass spectra of minor peaks can be used to identify potential impurities by comparison with spectral libraries.

Visualizing the Workflow and a Potential Application

To further clarify the processes and potential applications of these compounds, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Start Pyrimidine Precursor Reaction Chlorination Reaction Start->Reaction Workup Quenching & Isolation Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification FinalProduct Pure this compound Analogue Purification->FinalProduct HPLC HPLC Analysis FinalProduct->HPLC GCMS GC-MS Analysis FinalProduct->GCMS NMR qNMR Analysis FinalProduct->NMR PurityReport Purity Confirmation & Report HPLC->PurityReport GCMS->PurityReport NMR->PurityReport

Caption: Experimental workflow for synthesis and purity assessment.

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Pyrimidine Analogue Inhibitor->Kinase2

Caption: Hypothetical signaling pathway inhibited by a pyrimidine analogue.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trichloro-5-methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 2,4,6-trichloro-5-methylpyrimidine are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, in line with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1]

In Case of Spills: Spills should be managed by vacuuming or sweeping up the material and placing it into a suitable, sealed container for disposal.[1] Avoid generating dust.[1] Ensure the area is well-ventilated.[1]

Quantitative Data Summary

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[2]
Skin Corrosion/Irritation (Category 1B) Causes severe skin burns and eye damage.[2]Wear protective gloves, protective clothing, and eye/face protection. If on skin or in eyes, rinse immediately with plenty of water for several minutes. Remove contaminated clothing.[2]
Environmental Hazard Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[3]Avoid release to the environment.[3]

Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Classification: this compound is a halogenated organic compound and must be classified as hazardous chemical waste.[1]

  • Segregation: Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1][4]

Step 2: Containerization

  • Container: Use a chemically compatible, leak-proof container with a secure lid. Polyethylene or glass containers are generally suitable.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • The approximate quantity of waste.

    • The date of accumulation.

Step 3: Storage

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Final Disposal

  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[1][3]

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste (Halogenated Organic) fume_hood->classify segregate Segregate from Incompatible Materials (Oxidizers, Acids, Bases) classify->segregate containerize Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->containerize storage Store in a Designated, Ventilated Area with Secondary Containment containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor storage->contact_ehs documentation Complete all Necessary Waste Disposal Documentation contact_ehs->documentation end_point Waste Collected for Proper Disposal documentation->end_point

Disposal Workflow for this compound

References

Personal protective equipment for handling 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,4,6-Trichloro-5-methylpyrimidine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar chlorinated pyrimidine compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Chemical safety goggles or a face shield worn over safety glasses.[1][2][3][4]ANSI Z.87.1 or European Standard EN166.[2]
Skin Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection).[1][2] For extended contact, consult the glove manufacturer's resistance guide.[1]
A lab coat or chemical-resistant apron/coverall.[1][4] Flame-retardant clothing is recommended if there is a risk of fire.[5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working in an area with poor ventilation or where dust generation is likely.[2] Engineering controls, such as fume hoods, should always be the primary method of exposure control.[1][2]Follow OSHA respirator regulations (29 CFR 1910.134).[2]
Feet Closed-toe and closed-heel shoes that cover the entire foot.[1]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][6][7]

  • Avoid direct contact with skin, eyes, and clothing.[2][7]

  • Wash hands thoroughly with soap and water after handling.[2][6][7]

  • Minimize dust generation and accumulation during handling.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Store away from heat, sparks, and open flames.

Disposal Plan

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate personal protective equipment as outlined above.

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All waste containers must be properly labeled with the chemical name and hazard information.

  • The first rinse of any container that held the chemical should be collected and disposed of as hazardous waste.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7] Do not dispose of down the drain or in regular trash.[5][8]

Experimental Workflow: Safe Handling of this compound

cluster_ppe Personal Protective Equipment cluster_emergency Emergency Procedures prep Preparation - Review SDS - Don appropriate PPE - Prepare work area (fume hood) handling Handling - Weigh/measure in fume hood - Minimize dust generation - Keep container closed when not in use prep->handling Proceed with caution experiment Experimentation - Conduct experiment in a closed or well-ventilated system - Monitor for any signs of exposure handling->experiment Execute procedure Spill Response Spill Response handling->Spill Response In case of spill decon Decontamination - Clean work surfaces - Decontaminate equipment - Remove and launder contaminated clothing experiment->decon Post-experiment cleanup First Aid First Aid experiment->First Aid In case of exposure disposal Waste Disposal - Segregate hazardous waste - Label waste containers correctly - Arrange for pickup by EHS decon->disposal Final step Eye Protection Eye Protection Skin Protection Skin Protection Respiratory Protection Respiratory Protection Spill Response->First Aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4,6-Trichloro-5-methylpyrimidine
Reactant of Route 2
2,4,6-Trichloro-5-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.